Product packaging for 3-isocyanato-1H-indole(Cat. No.:CAS No. 57778-78-6)

3-isocyanato-1H-indole

Cat. No.: B1313824
CAS No.: 57778-78-6
M. Wt: 158.16 g/mol
InChI Key: MOQVAFASDJTQQU-UHFFFAOYSA-N
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Description

3-Isocyanato-1H-indole (CAS 57778-78-6) is a versatile chemical intermediate prized in medicinal chemistry for constructing complex molecules, particularly through urea and thiourea linkages. Its principal research value lies in the development of novel anti-virulence agents. Recent studies highlight its application in creating 3-(2-isocyanobenzyl)-1H-indole derivatives, which function as potent quorum sensing inhibitors (QSIs) . These QSIs present a promising therapeutic strategy for combating infections caused by drug-resistant pathogens like Pseudomonas aeruginosa by disrupting bacterial communication without exerting lethal selective pressure . By inhibiting quorum sensing, these derivatives significantly reduce biofilm formation and the production of virulence factors such as pyocyanin, protease, and extracellular polysaccharides, thereby weakening the pathogen's infectivity . Beyond infectious disease research, the indole scaffold is a critical pharmacophore in oncology, and the isocyanate group allows for the synthesis of diverse urea-based compounds for evaluating anticancer activities . The compound requires careful handling and must be stored under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and carries hazard statements H301 and H317, indicating toxicity if swallowed and potential to cause an allergic skin reaction . This compound is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B1313824 3-isocyanato-1H-indole CAS No. 57778-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanato-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVAFASDJTQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482099
Record name 3-isocyanato-1H-indole
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57778-78-6
Record name 3-isocyanato-1H-indole
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Record name 3-isocyanato-1H-indole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Isocyanato-1H-indole from Indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isocyanato-1H-indole from indole-3-carboxylic acid, a key transformation for the generation of a versatile intermediate in medicinal chemistry and drug discovery. The primary and most effective method for this conversion is the Curtius rearrangement, particularly the one-pot procedure utilizing diphenylphosphoryl azide (DPPA), which offers a safe and efficient alternative to traditional methods.

Introduction

Indole-3-carboxylic acid is a readily available starting material, and its conversion to this compound opens up a plethora of synthetic possibilities. The isocyanate functional group is highly reactive and can readily undergo nucleophilic attack by water, alcohols, and amines to yield primary amines, carbamates, and urea derivatives, respectively.[1] This reactivity makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules. The Curtius rearrangement provides a reliable method for this transformation, proceeding with the retention of stereochemistry if a chiral center is present.[2]

Synthetic Pathway: The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3] The reaction can be performed in a classical multi-step approach or a more convenient one-pot procedure.

Classical Two-Step Method

The traditional approach involves two discrete steps:

  • Formation of Indole-3-carbonyl Azide: Indole-3-carboxylic acid is first converted to an activated derivative, typically the acyl chloride, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting indole-3-carbonyl chloride is then reacted with an azide source, such as sodium azide, to produce indole-3-carbonyl azide.[4]

  • Thermal Rearrangement: The isolated indole-3-carbonyl azide is then heated in an inert solvent, leading to the loss of dinitrogen gas and rearrangement to form this compound.

While effective, this method involves the isolation of a potentially explosive acyl azide intermediate, posing a significant safety risk, especially on a larger scale.

One-Pot Synthesis using Diphenylphosphoryl Azide (DPPA)

A safer and more streamlined approach is the one-pot synthesis using diphenylphosphoryl azide (DPPA).[4] This method avoids the isolation of the acyl azide intermediate. In this procedure, indole-3-carboxylic acid is treated with DPPA in the presence of a base, such as triethylamine (TEA), in an inert solvent. The reaction mixture is then heated to induce the Curtius rearrangement directly.

The proposed mechanism involves the in-situ formation of a mixed anhydride of the carboxylic acid and phosphoric acid, which then reacts with the azide to form the acyl azide. This intermediate immediately undergoes rearrangement to the isocyanate.[4]

Reaction Scheme:

G cluster_0 Synthesis of this compound Indole-3-carboxylic_acid Indole-3-carboxylic Acid Indole-3-carbonyl_azide Indole-3-carbonyl Azide (Intermediate) Indole-3-carboxylic_acid->Indole-3-carbonyl_azide DPPA, TEA Heat This compound This compound Indole-3-carbonyl_azide->this compound Rearrangement (-N2)

Caption: One-pot synthesis of this compound via Curtius rearrangement.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, the following experimental procedure is a robust protocol based on general methods for the Curtius rearrangement of heterocyclic carboxylic acids using DPPA.[2][5]

Materials and Equipment
  • Reagents: Indole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Anhydrous toluene (or other suitable inert solvent like dioxane), Anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Nitrogen or Argon gas inlet, Dropping funnel, Standard glassware for workup and purification, Rotary evaporator, Column chromatography setup (if necessary).

Detailed Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add indole-3-carboxylic acid (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to form a suspension. Then, add triethylamine (1.1-1.2 equivalents) to the mixture.

  • DPPA Addition: To the stirred suspension, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain at this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material and the evolution of nitrogen gas).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Workflow Diagram:

G start Start setup Reaction Setup: Indole-3-carboxylic acid in anhydrous toluene start->setup add_base Add Triethylamine setup->add_base add_dppa Add DPPA dropwise add_base->add_dppa reflux Heat to reflux (2-4 hours) add_dppa->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent in vacuo cool->evaporate purify Purify by column chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Summary of Reagents and Expected Outcome

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry (eq.)
Indole-3-carboxylic acidC₉H₇NO₂161.16Starting Material1.0
Diphenylphosphoryl azide (DPPA)C₁₂H₁₀N₃O₃P275.20Azide Source1.1
Triethylamine (TEA)C₆H₁₅N101.19Base1.1 - 1.2
This compoundC₉H₆N₂O158.16Product-

Characterization Data

Detailed spectroscopic data for this compound is not widely published. However, the expected characteristic signals are outlined below based on the known spectroscopic properties of indole derivatives and isocyanates.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound will be the strong, sharp absorption band for the isocyanate (-N=C=O) group.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (indole)3400 - 3300Medium, sharp
C-H (aromatic)3100 - 3000Medium
-N=C=O (isocyanate)2275 - 2250 Strong, sharp
C=C (aromatic)1600 - 1450Medium to strong

The isocyanate peak is particularly diagnostic as it appears in a region of the spectrum that is often free from other absorptions.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show signals characteristic of the indole ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the isocyanate group at the 3-position.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (indole)8.1 - 8.3br s
H-27.5 - 7.7d or s
H-47.7 - 7.9d
H-57.1 - 7.3t
H-67.1 - 7.3t
H-77.3 - 7.5d

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (isocyanate)120 - 130
C-2125 - 130
C-3100 - 110
C-3a125 - 130
C-4120 - 125
C-5120 - 125
C-6120 - 125
C-7110 - 115
C-7a135 - 140

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The chemical shifts for indole derivatives can be found in various spectroscopic databases.[8][9][10]

Safety Considerations

  • Diphenylphosphoryl azide (DPPA): DPPA is a toxic and potentially explosive reagent. It should be handled with care in a well-ventilated fume hood. Avoid heating it rapidly to high temperatures.

  • Azide-containing compounds: Although the one-pot procedure avoids the isolation of the acyl azide, it is still formed in situ. Appropriate safety precautions for handling azides should be followed.

  • Isocyanates: Isocyanates are lachrymators and respiratory irritants. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound from indole-3-carboxylic acid via the one-pot Curtius rearrangement using DPPA is a highly effective and relatively safe method for producing this valuable synthetic intermediate. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol based on established methodologies, and expected characterization data to aid researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors. Careful adherence to safety protocols is paramount when working with the reagents involved in this synthesis.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive isocyanate group appended to the C3 position of the indole scaffold, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. The indole nucleus is a privileged structure found in numerous natural products and pharmaceuticals, and the isocyanate functionality provides a gateway for the introduction of various substituents through nucleophilic addition reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. It is generally described as a solid at room temperature with moderate solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 57778-78-6--INVALID-LINK--
Molecular Formula C₉H₆N₂O--INVALID-LINK--
Molecular Weight 158.16 g/mol --INVALID-LINK--
Appearance Solid (at room temperature)[1]
Solubility Moderately soluble in organic solvents[1]
FTIR (N=C=O stretch) ~2270 cm⁻¹Characteristic strong asymmetric stretching vibration for isocyanates.[2]

Synthesis

The primary and most logical synthetic route to this compound is through the Curtius rearrangement of indole-3-carbonyl azide. This reaction provides a reliable method for converting a carboxylic acid derivative into an isocyanate with the loss of nitrogen gas.[3]

Experimental Protocol: Synthesis via Curtius Rearrangement (Proposed)

This protocol is based on the general principles of the Curtius rearrangement and would require optimization for this specific substrate.[3]

Step 1: Formation of Indole-3-carbonyl Azide

  • To a solution of indole-3-carboxylic acid in a suitable inert solvent (e.g., acetone, THF), add an activating agent such as ethyl chloroformate or oxalyl chloride in the presence of a base (e.g., triethylamine) at 0 °C.

  • Stir the mixture for 1-2 hours to form the mixed anhydride or acid chloride in situ.

  • Add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir for an additional 1-2 hours.

  • Extract the product, indole-3-carbonyl azide, with an organic solvent and dry over anhydrous sodium sulfate. The crude azide is often used directly in the next step without extensive purification due to its potentially explosive nature.

Step 2: Curtius Rearrangement to this compound

  • Dissolve the crude indole-3-carbonyl azide in a high-boiling inert solvent such as toluene or diphenyl ether.

  • Heat the solution gently (typically 80-110 °C) until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.

  • After the reaction is complete, the solvent can be removed under reduced pressure to yield crude this compound, which can be purified by recrystallization or chromatography.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Curtius Rearrangement Indole-3-carboxylic acid Indole-3-carboxylic acid Mixed Anhydride / Acid Chloride Mixed Anhydride / Acid Chloride Indole-3-carboxylic acid->Mixed Anhydride / Acid Chloride Activating Agent (e.g., Ethyl Chloroformate) Indole-3-carbonyl azide Indole-3-carbonyl azide Mixed Anhydride / Acid Chloride->Indole-3-carbonyl azide Sodium Azide This compound This compound Indole-3-carbonyl azide->this compound Heat (Δ) - N₂

Synthesis of this compound via Curtius Rearrangement.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the -N=C=O moiety is highly susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups.

Reactions with Nucleophiles

a) Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst.[4][5] This transformation is of particular importance in medicinal chemistry, as the urea linkage is a common feature in many kinase inhibitors.[6][7]

Experimental Protocol: Synthesis of a Urea Derivative (General)

  • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM, or DMF) at room temperature.

  • Add an equimolar amount of the desired primary or secondary amine to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum.

  • Upon completion, the urea product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[4]

G This compound This compound Urea Derivative Urea Derivative This compound->Urea Derivative + R-NH₂ (Amine)

Reaction with an amine to form a urea derivative.

b) Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with alcohols yields carbamates, also known as urethanes. This reaction may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound, especially with less reactive alcohols.[8]

Experimental Protocol: Synthesis of a Carbamate Derivative (General)

  • Dissolve this compound and the desired alcohol in an inert solvent like toluene or THF.

  • Add a catalytic amount of a suitable catalyst (e.g., triethylamine or dibutyltin dilaurate).

  • Heat the reaction mixture under reflux until the reaction is complete, as monitored by TLC or IR spectroscopy.

  • After cooling, the solvent is removed under reduced pressure, and the resulting carbamate is purified by column chromatography or recrystallization.

G This compound This compound Carbamate (Urethane) Derivative Carbamate (Urethane) Derivative This compound->Carbamate (Urethane) Derivative + R-OH (Alcohol)

Reaction with an alcohol to form a carbamate.
Cycloaddition Reactions

Mechanism: [3+2] Cycloaddition with a Nitrile Oxide (Proposed)

In a [3+2] cycloaddition with a nitrile oxide, the isocyanate would act as the dipolarophile. The concerted reaction would lead to the formation of a five-membered heterocyclic ring.

G This compound This compound Five-membered Heterocycle Five-membered Heterocycle This compound->Five-membered Heterocycle + R-C≡N⁺-O⁻ (Nitrile Oxide) [3+2] Cycloaddition

Proposed [3+2] cycloaddition with a nitrile oxide.

Applications in Drug Development

The indole scaffold is a key component in a multitude of approved drugs and clinical candidates, particularly in the area of oncology. Many of these, such as Sunitinib and Sorafenib, are kinase inhibitors.[7][10] The urea linkage, readily formed from an isocyanate, is a critical pharmacophore in many of these inhibitors, participating in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

The ability of this compound to serve as a precursor to a wide variety of substituted indole-3-ureas makes it a highly valuable tool for generating libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

G cluster_0 Drug Discovery Workflow This compound This compound Library of Indole-3-urea Derivatives Library of Indole-3-urea Derivatives This compound->Library of Indole-3-urea Derivatives Reaction with various amines Screening against Kinase Targets Screening against Kinase Targets Library of Indole-3-urea Derivatives->Screening against Kinase Targets Biological Assays Hit Identification Hit Identification Screening against Kinase Targets->Hit Identification Data Analysis Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Studies Preclinical/Clinical Candidates Preclinical/Clinical Candidates Lead Optimization->Preclinical/Clinical Candidates

Role of this compound in Kinase Inhibitor Discovery.

Safety and Handling

Isocyanates are known to be toxic and are potent irritants to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a reactive and versatile intermediate with significant potential in organic synthesis and drug discovery. Its ability to readily undergo nucleophilic addition reactions, particularly with amines to form urea derivatives, makes it an attractive starting material for the synthesis of potential kinase inhibitors and other biologically active molecules. While detailed experimental data on this specific compound is limited, the well-established chemistry of isocyanates and indoles provides a strong foundation for its application in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and holds promise for advancing the field of medicinal chemistry.

References

Stability and Storage of 3-Isocyanato-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-isocyanato-1H-indole. Due to the compound's reactive isocyanate functional group and the inherent properties of the indole scaffold, careful handling and storage are paramount to maintain its integrity and ensure experimental reproducibility. This document outlines the key factors influencing its stability, provides detailed experimental protocols for stability assessment based on established guidelines, and offers recommendations for its long-term storage.

Core Stability Profile

The stability of this compound is primarily dictated by two structural features: the highly electrophilic isocyanate group (-N=C=O) and the electron-rich indole ring system. The isocyanate group is susceptible to nucleophilic attack, while the indole ring can be prone to oxidative and photodegradation.

Hydrolytic Stability

The isocyanate functional group is highly reactive towards water. This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to yield 3-amino-1H-indole and carbon dioxide. The resulting amine can further react with another molecule of this compound to form a disubstituted urea impurity. This degradation pathway is a significant concern, as even atmospheric moisture can be sufficient to initiate hydrolysis.

Table 1: Hydrolysis Data for an Analogous Aromatic Isocyanate

CompoundConditionHydrolysis Rate Coefficient (s⁻¹)Reference
Phenyl IsocyanateAqueous HCl, 25°C3.39 x 10⁻²[1]
Thermal Stability

Isocyanates are known to be thermally labile. At elevated temperatures, they can undergo self-polymerization, including dimerization to form uretidinediones and trimerization to form isocyanurates. The indole ring itself is generally stable to moderate heat, but the isocyanate group is the primary concern for thermal degradation.

Thermogravimetric analysis (TGA) of various aromatic isocyanates shows that decomposition onsets can vary, but significant weight loss often begins in the range of 200-300°C. For thermoplastic polyurethane elastomers based on aromatic diisocyanates, thermal stability in an inert atmosphere is observed up to approximately 299–301°C[2]. It is crucial to avoid exposing this compound to high temperatures to prevent the formation of polymeric impurities.

Table 2: Thermal Decomposition Data for Related Isocyanate-Based Materials

MaterialMethodDecomposition Onset (Helium)Reference
MDI-based TPU ElastomersTGA299–301°C (1% mass loss)[2]
Poly(isocyanate)TGAVaries with heating rate[3][4]
Photostability

The indole nucleus is a known chromophore that absorbs ultraviolet (UV) light, making it susceptible to photodegradation. Photoionization of indole in aqueous solution can occur, leading to the formation of radical species and subsequent degradation products[5]. The quantum yield of photoionization for indole in water is wavelength-dependent[6]. Exposure to light, particularly UV radiation, can lead to discoloration and the formation of a complex mixture of degradation products.

While a specific photodegradation quantum yield for this compound has not been reported, it is reasonable to assume that it will be photolabile. Therefore, protection from light is a critical aspect of its storage and handling.

Table 3: Photophysical Data for Indole

PropertyConditionValueReference
PhotoionizationAqueous SolutionActive Pathway[5]
Triplet Quantum YieldAqueous Solution0.23–0.35[5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.

  • Container: Use amber glass vials or other opaque containers to protect from light. The container should have a tightly sealing cap, preferably with a PTFE liner, to provide a barrier against moisture.

  • Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) to further minimize exposure to humidity.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following protocols, based on the International Council for Harmonisation (ICH) guidelines, are recommended.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are performed under conditions more severe than accelerated stability testing[7][8][9][10][11].

Objective: To generate degradation products to a target level of 5-20% to facilitate the development and validation of stability-indicating analytical methods[7].

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or dioxane) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution in a dry, inert solvent at an elevated temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Photostability Testing Protocol

Photostability testing is conducted to evaluate the effect of light on the compound, following ICH Q1B guidelines[12][13][14][15][16].

Objective: To determine if light exposure results in unacceptable changes to the compound.

Methodology:

  • Sample Preparation: Prepare samples of the solid this compound and a solution in a suitable inert solvent. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter[13][15][16].

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathway of Aromatic Isocyanates

A Aromatic Isocyanate (R-N=C=O) B Carbamic Acid (R-NH-COOH) A->B + H2O C Amine (R-NH2) B->C - CO2 D Disubstituted Urea (R-NH-CO-NH-R) C->D + R-N=C=O

Caption: Hydrolytic degradation pathway of an aromatic isocyanate.

Experimental Workflow for Stability Testing

start Start: this compound Sample stress Forced Degradation Studies (Acid, Base, Oxidation, Heat) start->stress photo Photostability Study (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis stress->analysis photo->analysis degradants Identify & Characterize Degradants analysis->degradants pathway Elucidate Degradation Pathways degradants->pathway storage Define Storage & Handling Conditions pathway->storage

Caption: Workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to 3-isocyanato-1H-indole (CAS 57778-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole (CAS 57778-78-6), a reactive heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles inferred physicochemical properties, detailed and plausible experimental protocols for its synthesis and key reactions, and predicted spectroscopic data based on analogous compounds and functional group analysis. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is an organic molecule characterized by an indole nucleus substituted with a highly reactive isocyanate group at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and even water. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives, including ureas, carbamates, and other heterocyclic systems with potential biological activity. This guide aims to serve as a foundational resource for researchers interested in utilizing this versatile building block.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its key physicochemical properties can be inferred from its structure and data available for related compounds.

PropertyInferred Value/ObservationCitation(s)
CAS Number 57778-78-6
Molecular Formula C₉H₆N₂O[1][2]
Molecular Weight 158.16 g/mol [1][2]
Appearance Expected to be a solid at room temperature.[1]
Melting Point Not reported. Likely to be a solid with a defined melting point.
Boiling Point Not reported. Likely to decompose upon heating at atmospheric pressure due to the reactive isocyanate group.
Solubility Expected to have moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Likely insoluble in water.[1]
Stability Sensitive to moisture and nucleophiles. Should be stored under inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Spectroscopic Data (Predicted)

TechniquePredicted Spectral Features
¹H NMR (in CDCl₃)- NH proton (indole) : A broad singlet around δ 8.1-8.3 ppm.- Aromatic protons (indole ring) : A complex multiplet pattern between δ 7.1-7.8 ppm.- H2 proton (indole) : A singlet or doublet around δ 7.3-7.5 ppm.
¹³C NMR (in CDCl₃)- Isocyanate carbon (-N=C=O) : A characteristic peak around δ 120-130 ppm.- Indole carbons : Peaks in the aromatic region (δ 100-140 ppm). The C3 carbon bearing the isocyanate group would be significantly shifted.- Quaternary carbons : Several signals corresponding to the non-protonated carbons of the indole ring.
FTIR (KBr pellet)- Isocyanate (-N=C=O) stretch : A strong, sharp, and characteristic absorption band around 2250-2280 cm⁻¹.- N-H stretch (indole) : A moderate to sharp band around 3300-3400 cm⁻¹.- C-H stretch (aromatic) : Peaks above 3000 cm⁻¹.- C=C stretch (aromatic) : Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI)- Molecular Ion (M⁺) : An intense peak at m/z = 158.- Fragmentation Pattern : Likely loss of CO (m/z = 130) and other characteristic fragments of the indole ring.

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in the literature. However, a plausible and common method for the synthesis of isocyanates is the reaction of a corresponding primary amine with phosgene or a phosgene equivalent like triphosgene. An alternative route could involve the Curtius rearrangement of an indole-3-carbonyl azide, which can be prepared from indole-3-carboxylic acid.

General Workflow for Isocyanate Synthesis

G cluster_0 Starting Material Preparation cluster_1 Isocyanate Formation cluster_2 Work-up and Purification Indole-3-amine Indole-3-amine Reaction_with_Triphosgene Reaction with Triphosgene in an inert solvent (e.g., Toluene) and a non-nucleophilic base (e.g., Triethylamine) Indole-3-amine->Reaction_with_Triphosgene Filtration Filtration of triethylamine hydrochloride Reaction_with_Triphosgene->Filtration Solvent_Removal Solvent Removal under reduced pressure Filtration->Solvent_Removal Purification Purification (e.g., distillation or chromatography) under anhydrous conditions Solvent_Removal->Purification This compound This compound Purification->this compound Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis from Indole-3-amine (Hypothetical)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • Indole-3-amine

  • Triphosgene (or diphosgene)

  • Anhydrous toluene (or other inert solvent like dichloromethane)

  • Triethylamine (freshly distilled)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve indole-3-amine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of indole-3-amine via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the amine and appearance of the isocyanate peak).

  • After the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate under an inert atmosphere.

  • Wash the precipitate with a small amount of anhydrous toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from reactive vapors.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using anhydrous solvents.

Chemical Reactivity and Key Experimental Protocols

The isocyanate group of this compound is highly electrophilic and will readily react with various nucleophiles.

Reaction with Alcohols to Form Carbamates

G This compound This compound Reaction Reaction at room temperature (may require a catalyst like dibutyltin dilaurate) This compound->Reaction Alcohol Alcohol (R-OH) in an inert solvent (e.g., THF) Alcohol->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., recrystallization or chromatography) Workup->Purification Carbamate_Product Indole-3-carbamate Purification->Carbamate_Product

Caption: Workflow for the synthesis of indole-3-carbamates.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add the desired alcohol (1.0-1.2 eq) to the solution.

  • If the reaction is slow, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the THF under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography.

Reaction with Amines to Form Ureas

G This compound This compound Reaction Reaction at 0 °C to room temperature This compound->Reaction Amine Primary or Secondary Amine (R₂NH) in an inert solvent (e.g., DCM) Amine->Reaction Precipitation Precipitation of the urea product Reaction->Precipitation Filtration_and_Washing Filtration and Washing of the precipitate Precipitation->Filtration_and_Washing Urea_Product Indole-3-urea Filtration_and_Washing->Urea_Product

References

Theoretical Calculation of 3-Isocyanato-1H-indole Molecular Orbitals: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for calculating the molecular orbitals of 3-isocyanato-1H-indole. This compound, a derivative of the privileged indole scaffold, is of significant interest to researchers, scientists, and drug development professionals due to its potential applications in medicinal chemistry. Understanding its electronic structure through molecular orbital analysis is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Introduction to this compound and its Significance

The indole core is a fundamental structural motif in a vast array of biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in modern drug discovery.[3] The introduction of an isocyanate group at the 3-position of the indole ring creates a reactive electrophilic center, making this compound a versatile building block for the synthesis of novel therapeutic agents. The isocyanate functionality can readily react with nucleophiles, such as the amino or hydroxyl groups of amino acid residues in proteins, to form stable covalent bonds. This potential for targeted covalent inhibition is a highly sought-after characteristic in drug design.

A thorough understanding of the molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is paramount for elucidating the chemical reactivity and kinetic stability of this compound. The energy and distribution of these frontier molecular orbitals govern the molecule's susceptibility to nucleophilic and electrophilic attack, its electron-donating and -accepting capabilities, and its overall electronic behavior.

Theoretical and Computational Methodologies

The calculation of molecular orbitals for a molecule like this compound is performed using quantum chemical methods. Density Functional Theory (DFT) is a widely used and reliable approach for such calculations, offering a good balance between accuracy and computational cost.

Experimental Protocols: A Detailed Methodology for Molecular Orbital Calculation

The following protocol outlines the key steps for performing a theoretical calculation of the molecular orbitals of this compound using DFT.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy, most stable three-dimensional structure of the this compound molecule.
  • Method: The initial structure of the molecule is built using molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[4][5] This level of theory has been shown to provide accurate geometries for organic molecules.
  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

2. Frequency Calculation:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
  • Method: A frequency calculation is performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure.

3. Molecular Orbital Calculation:

  • Objective: To determine the energies and spatial distributions of the molecular orbitals.
  • Method: A single-point energy calculation is performed on the optimized and frequency-verified geometry. This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO. The output can be used to visualize the orbital shapes.

4. Population Analysis:

  • Objective: To determine the distribution of electronic charge on each atom in the molecule.
  • Method: A population analysis, such as Mulliken population analysis, is performed as part of the single-point energy calculation. This provides insights into the electrophilic and nucleophilic sites within the molecule.

Predicted Molecular Orbital Properties and Data Presentation

The following table summarizes the predicted quantitative data for the molecular orbitals of this compound, based on typical values obtained for similar indole derivatives from DFT calculations.

Parameter Predicted Value Significance in Drug Design
HOMO Energy -6.0 to -5.5 eVIndicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater susceptibility to electrophilic attack.
LUMO Energy -1.5 to -1.0 eVRepresents the electron-accepting ability. A lower LUMO energy indicates greater susceptibility to nucleophilic attack, particularly at the isocyanate carbon.
HOMO-LUMO Gap 4.0 to 4.5 eVA smaller energy gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment 3.0 to 4.0 DebyeA significant dipole moment can influence the molecule's solubility and its ability to interact with polar biological environments.

Visualizations of Computational Workflow and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between molecular structure and electronic properties.

Computational_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy Calculation C->D E Molecular Orbitals (HOMO, LUMO) D->E F Population Analysis (Mulliken Charges) D->F

Caption: Computational workflow for molecular orbital calculation.

Molecular_Properties cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Biological Activity Indole This compound MO Molecular Orbitals (HOMO, LUMO) Indole->MO Reactivity Chemical Reactivity MO->Reactivity Interaction Target Interaction Reactivity->Interaction Drug_Action Pharmacological Effect Interaction->Drug_Action

Caption: Relationship between molecular structure and biological activity.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights for drug development professionals. By employing computational methods like Density Functional Theory, researchers can predict the electronic properties, reactivity, and potential for biological interaction of this promising scaffold. This knowledge is instrumental in guiding the rational design and synthesis of novel drug candidates with enhanced efficacy and specificity. The methodologies and predicted data presented in this guide serve as a foundational resource for further computational and experimental investigations into the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Discovery and History of 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole, a reactive heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While the definitive historical record of its initial discovery remains elusive in publicly accessible literature, its synthesis is logically derived from well-established chemical principles, primarily the Curtius rearrangement of indole-3-carbonyl azide. This document details the presumed synthetic pathway, experimental protocols based on analogous reactions, and the known chemical and physical properties of the compound. Furthermore, it explores the broader context of indole derivatives in medicinal chemistry and outlines potential, though not yet specifically documented, applications and reaction workflows for this compound.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a highly reactive isocyanate group at the 3-position of the indole ring, yielding this compound, creates a versatile intermediate for the synthesis of a diverse array of derivatives, including ureas, carbamates, and other nitrogen-containing heterocycles. These derivatives are of significant interest for their potential biological activities.[1][2]

This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers interested in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57778-78-6[3]
Molecular Formula C₉H₆N₂O[1][3]
Molecular Weight 158.16 g/mol [3]
IUPAC Name This compound-
SMILES C1=CC=C2C(=C1)C(=CN2)N=C=O[1]
InChI InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H[1]
Physical Form Typically a solid at room temperature[1]
Solubility May exhibit moderate solubility in organic solvents[1]

Synthesis of this compound

The primary and most logical route for the synthesis of this compound is through the Curtius rearrangement of indole-3-carbonyl azide.[4][5][6][7] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the readily available indole-3-carboxylic acid.

Step 1: Synthesis of Indole-3-carbonyl azide

Indole-3-carboxylic acid is first converted to its corresponding acyl azide. This can be achieved by reacting the carboxylic acid with an activating agent, such as oxalyl chloride or thionyl chloride, to form the acyl chloride, which is then reacted with an azide source like sodium azide.[5]

Step 2: Curtius Rearrangement to this compound

The resulting indole-3-carbonyl azide is then subjected to thermal rearrangement to yield this compound and nitrogen gas.[7]

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

G Synthesis of this compound cluster_0 Step 1: Formation of Indole-3-carbonyl azide cluster_1 Step 2: Curtius Rearrangement Indole-3-carboxylic_acid Indole-3-carboxylic acid Indole-3-carbonyl_chloride Indole-3-carbonyl chloride Indole-3-carboxylic_acid->Indole-3-carbonyl_chloride Reaction with Activating_agent Activating Agent (e.g., SOCl₂, (COCl)₂) Activating_agent->Indole-3-carbonyl_chloride Indole-3-carbonyl_azide Indole-3-carbonyl azide Indole-3-carbonyl_chloride->Indole-3-carbonyl_azide Reaction with Azide_source Azide Source (e.g., NaN₃) Azide_source->Indole-3-carbonyl_azide This compound This compound Indole-3-carbonyl_azide->this compound Thermal Decomposition Heat Heat (Δ) Heat->this compound Nitrogen_gas Nitrogen Gas (N₂)

A logical workflow for the synthesis of this compound.
Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of Indole-3-carbonyl azide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend indole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: Add a catalytic amount of N,N-dimethylformamide (DMF). To this suspension, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Azide Formation: Cool the reaction mixture back to 0 °C and add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, ensuring the temperature does not exceed 5 °C.

  • Work-up: Stir the biphasic mixture vigorously for 1-2 hours at 0 °C. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude indole-3-carbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

  • Reaction Setup: Dissolve the crude indole-3-carbonyl azide in a high-boiling point, inert solvent such as toluene or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Rearrangement: Heat the solution to reflux (typically 80-120 °C) and monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). The reaction is usually complete within 1-3 hours.

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified set of spectroscopic data for this compound is not available in the compiled search results, the following are predicted characteristic signals based on the structure and data for similar indole derivatives.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Peaks
¹H NMR δ 8.1-8.3 (br s, 1H, NH), δ 7.2-7.8 (m, 5H, Ar-H)
¹³C NMR δ 100-140 (Ar-C), δ ~125 (isocyanate C)
IR (cm⁻¹) ~3400 (N-H stretch), ~2270 (N=C=O stretch), ~1600 (C=C stretch)
MS (m/z) 158 [M]⁺

Reactivity and Potential Applications

The isocyanate group in this compound is a highly reactive electrophile, susceptible to nucleophilic attack by a wide range of compounds.[8] This reactivity makes it a valuable intermediate for the synthesis of various indole derivatives.

Typical Reactions of this compound

G Reactions of this compound cluster_reactions Reaction with Nucleophiles Isocyanate This compound Carbamate Indole-3-carbamate Isocyanate->Carbamate Urea Indole-3-urea Isocyanate->Urea Carbamic_acid Indole-3-carbamic acid (unstable) Isocyanate->Carbamic_acid Alcohol Alcohol (R-OH) Alcohol->Carbamate Amine Amine (R-NH₂) Amine->Urea Water Water (H₂O) Water->Carbamic_acid 3-Aminoindole 3-Aminoindole Carbamic_acid->3-Aminoindole -CO₂

Typical reactions of this compound with various nucleophiles.
Potential Applications in Drug Discovery

Derivatives of this compound hold promise in the development of novel therapeutic agents. For instance, 3-(2-isocyanobenzyl)-1H-indole derivatives have been investigated as potential quorum sensing inhibitors for combating bacterial infections.[2] The core this compound can serve as a starting point for generating libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the Curtius rearrangement of indole-3-carbonyl azide is a chemically sound and predictable pathway. The high reactivity of the isocyanate functional group opens up a vast chemical space for the synthesis of diverse indole derivatives with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to facilitate further research and exploration of its synthetic utility and biological potential. Further experimental validation of the proposed synthetic protocols and detailed spectroscopic characterization are warranted to fully elucidate the chemistry of this intriguing molecule.

References

An In-Depth Technical Guide to the Electrophilic Reactivity of the Isocyanate Group in Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance in the development of novel therapeutics. When appended with an isocyanate group, the resulting indolyl isocyanate becomes a versatile intermediate, exhibiting a rich and nuanced electrophilic reactivity. This technical guide provides a comprehensive overview of the electrophilic nature of the isocyanate group attached to an indole core, with a focus on its reactions with nucleophiles and its potential role in cycloaddition reactions. Detailed experimental protocols for key transformations are provided, and the implications of this chemistry in the context of drug discovery and the modulation of signaling pathways are discussed.

Introduction: The Indole Isocyanate Synthon

The isocyanate group (-N=C=O) is a highly electrophilic functional group, readily undergoing attack by a variety of nucleophiles.[1] When attached to an indole ring, the electronic properties of the indole nucleus influence the reactivity of the isocyanate moiety. The indole ring system is electron-rich, which can modulate the electrophilicity of the isocyanate carbon. The position of the isocyanate group on the indole ring (e.g., N1, C2, C3) further dictates its reactivity profile. This guide will primarily focus on the two most common and synthetically useful reactions of indolyl isocyanates: nucleophilic attack at the isocyanate carbon and their potential as synthons for heterocyclic systems.

Reactions with Nucleophiles: A Tale of Two Sites

The reaction of indolyl isocyanates with nucleophiles is characterized by a distinct chemo- and regioselectivity that is dependent on the substitution pattern of the indole ring, particularly the presence or absence of a substituent on the indole nitrogen (N1).

N-Carboxamidation of Unprotected (N-H) Indoles

In the presence of an unprotected N-H group, the reaction with an isocyanate predominantly occurs at the indole nitrogen, leading to the formation of an N-indolyl urea (indole-1-carboxamide). This reaction is often facilitated by catalysts that can activate the isocyanate or deprotonate the indole N-H.

Table 1: Catalytic N-Carboxamidation of 1H-Indole with Phenyl Isocyanate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1B(C6F5)3 (10)Toluene8022-2417[2]
2BCl3 (5)1,2-C2H4Cl26022-2493[2]
3CuI (1) / NaH (2 equiv.)Not specifiedNot specifiedNot specifiedHigh[2]

Experimental Protocol: BCl3 Catalyzed N-Carboxamidation of 1H-Indole [2]

  • Materials: 1H-Indole (1 equiv.), Phenyl isocyanate (1.5 equiv.), BCl3 (1 M solution in hexanes, 5 mol%), 1,2-dichloroethane (solvent).

  • Procedure:

    • In a glovebox, a glass microwave vial is charged with 1H-indole.

    • In a separate vial, phenyl isocyanate is added.

    • In a third vial, the BCl3 solution is prepared.

    • The vials are capped with septa.

    • The indole and phenyl isocyanate are dissolved in 1,2-dichloroethane.

    • The BCl3 solution is added to the indole solution.

    • The phenyl isocyanate solution is then added dropwise to the indole/catalyst mixture with vigorous stirring.

    • The reaction mixture is heated to 60 °C and stirred for 22-24 hours.

    • Upon completion, the solvent is removed in vacuo.

    • The crude product is purified by preparative thin-layer chromatography (hexane/ethyl acetate eluent) to afford the N-phenyl-1H-indole-1-carboxamide.

C3-Amidation of N-Protected Indoles

When the indole nitrogen is protected (e.g., with a methyl group), the nucleophilic character of the C3 position is enhanced, leading to electrophilic attack by the isocyanate at this site. This reaction typically requires a Lewis acid catalyst to activate the isocyanate.

Table 2: B(C6F5)3 Catalyzed C3-Amidation of N-Methylindole with Phenyl Isocyanate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1B(C6F5)3 (30)Toluene8022-24up to 58%[2]

Experimental Protocol: B(C6F5)3 Catalyzed C3-Amidation of N-Methylindole [2]

  • Materials: N-Methylindole (1 equiv.), Phenyl isocyanate (1.5 equiv.), B(C6F5)3 (30 mol%), Toluene (solvent).

  • Procedure:

    • In a glovebox, three separate vials are charged with N-methylindole, phenyl isocyanate, and B(C6F5)3 respectively.

    • Each component is dissolved in toluene.

    • The phenyl isocyanate solution is added to the B(C6F5)3 solution.

    • The resulting solution is then added dropwise to the N-methylindole solution with vigorous stirring at room temperature.

    • The reaction mixture is heated to 80 °C for 22–24 hours.

    • After cooling, the volatiles are removed under reduced pressure.

    • The crude product is purified by preparative thin-layer chromatography (hexane/ethyl acetate eluent) to yield the C3-amidated product.

Cycloaddition Reactions

While the reaction of indolyl isocyanates with simple nucleophiles is well-documented, their participation in cycloaddition reactions is a less explored area. The -N=C=O moiety can, in principle, act as a dienophile in [4+2] cycloadditions or as a component in other cycloaddition processes. The synthesis of pyridazino[4,5-b]indoles, for instance, can be envisioned to proceed through a cycloaddition-type mechanism involving an indolyl isocyanate intermediate, although direct evidence and detailed protocols for such reactions are not abundant in the literature. Further research in this area could unveil novel synthetic routes to complex indole-fused heterocyclic systems.

Relevance in Drug Discovery and Signaling Pathways

The urea and amide functionalities generated from the reaction of indolyl isocyanates are prevalent motifs in a multitude of biologically active molecules and approved drugs.[3] These compounds often act as potent and selective inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in diseases such as cancer.

Indole-Urea Derivatives as Kinase Inhibitors

Indole-urea derivatives have been extensively investigated as inhibitors of several kinase families, including Raf kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). These kinases are crucial components of signaling cascades that regulate cell proliferation, survival, and angiogenesis.

One of the most well-established signaling pathways targeted by indole-urea compounds is the Ras/Raf/MEK/ERK pathway . Aberrant activation of this pathway is a hallmark of many cancers. Indole-urea based drugs, such as Sorafenib, function by inhibiting Raf kinases, thereby blocking downstream signaling and inhibiting tumor growth.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse IndoleUrea Indole-Urea Inhibitor IndoleUrea->Raf Inhibits

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of indole-urea derivatives on Raf kinase.

Another critical pathway in cancer progression is the PI3K/Akt/mTOR pathway , which governs cell growth, metabolism, and survival. Some indole derivatives have shown inhibitory activity against PI3K and other kinases in this pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse IndoleDerivative Indole-based Inhibitor IndoleDerivative->PI3K Inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway with potential inhibition points for indole-based compounds.

Conclusion

Indolyl isocyanates are valuable and reactive intermediates in organic synthesis and medicinal chemistry. Their electrophilic reactivity, which is tunable by substitution on the indole nucleus, allows for the selective formation of N-indolyl ureas or C3-functionalized indoles. These products, particularly the indole-urea derivatives, have proven to be a rich source of kinase inhibitors with significant therapeutic potential. While the cycloaddition chemistry of indolyl isocyanates remains an area ripe for exploration, the established reactivity patterns already provide a powerful toolkit for the synthesis of complex molecules with diverse biological activities. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of indolyl isocyanates in their drug discovery and development endeavors.

References

In-depth Technical Guide to 3-Isocyanato-1H-indole: Suppliers, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isocyanato-1H-indole, a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. The document details commercially available suppliers, typical purity standards, and in-depth analytical methodologies for quality control. Furthermore, it explores the application of this compound as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors, and provides an illustrative synthetic workflow.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development compounds. The compound is typically offered at a research-grade purity, which can vary between suppliers. Additionally, the N-methylated analog, 3-isocyanato-1-methyl-1H-indole, is also commercially available and may be used in synthetic strategies where protection of the indole nitrogen is desired.

For procurement, researchers should consult the catalogs of reputable chemical suppliers. While this guide does not endorse any specific supplier, a representative list is provided below to aid in sourcing this compound. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ascertain the specific purity and impurity profile of the purchased lot.

Supplier CategoryRepresentative CompaniesPurity Levels Offered
Major Chemical Suppliers Sigma-Aldrich (Merck), Santa Cruz Biotechnology, Matrix ScientificTypically ≥95% or "Technical Grade"
Specialty Chemical Providers BLD Pharm, CymitQuimica, Fluorochem, Life Chemicals Inc.Often ≥95%
Biotechnology & Research Reagents Toronto Research Chemicals"Technical Grade"

Purity Standards and Quality Control

Currently, there are no official pharmacopeial monographs or standardized, universally accepted purity standards specifically for this compound. The compound is primarily used as a reactive intermediate in chemical synthesis, and as such, the required purity is often dictated by the specific application and the tolerance of subsequent reactions to impurities.

Commercially available this compound is most commonly offered with a purity of 95% or higher . The term "Technical Grade" is also used, which implies a purity suitable for general laboratory and synthetic applications but may contain a higher level of impurities compared to analytical or pharmaceutical grade standards.

2.1. Common Impurities

Given the synthetic routes to this compound, which often involve the use of phosgene or its equivalents, potential impurities could include:

  • Starting materials: Unreacted 3-aminoindole or its precursors.

  • Byproducts of phosgenation: Carbamoyl chlorides, ureas, and other related compounds formed from side reactions.

  • Solvent residues: Residual solvents from the synthesis and purification process.

  • Degradation products: Isocyanates are reactive molecules and can be sensitive to moisture, leading to the formation of corresponding amines and ureas.

2.2. Analytical Methods for Purity Assessment

Due to the high reactivity of the isocyanate functional group, direct analysis can be challenging. Derivatization is a common and effective strategy to convert the isocyanate into a more stable derivative that is amenable to standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the purity determination of isocyanates.

Experimental Protocols for Quality Control

The following section outlines detailed methodologies for the quality control and purity assessment of this compound.

3.1. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination (Post-Derivatization)

This protocol is a general method adapted from established procedures for isocyanate analysis and may require optimization for this compound. The principle involves the derivatization of the isocyanate with a suitable reagent to form a stable, UV-active urea derivative, which is then quantified by HPLC.

3.1.1. Derivatization Reagent

A common and effective derivatizing agent for isocyanates is 1-(2-pyridyl)piperazine (1,2-PP). The reaction of this compound with 1,2-PP yields a stable urea derivative that can be readily analyzed by HPLC with UV detection.

3.1.2. Experimental Procedure

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with dry acetonitrile. This is the standard stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from, for example, 0.5 to 50 µg/mL.

    • To 1 mL of each calibration standard, add a molar excess of 1,2-PP solution in acetonitrile. Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with dry acetonitrile.

    • To 1 mL of this solution, add the same molar excess of 1,2-PP solution as used for the standards. Allow the reaction to proceed for at least 30 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (containing a buffer such as ammonium acetate) is typically used. For example:

      • Mobile Phase A: 0.01 M ammonium acetate in water, pH 6.2.

      • Mobile Phase B: Acetonitrile.

      • A typical gradient might run from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized standards and sample.

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the derivatized sample from the calibration curve and calculate the purity of the this compound in the original sample.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying organic impurities. The absence of signals corresponding to starting materials or common byproducts can provide evidence of high purity.

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including many approved drugs. The isocyanate group is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity makes this compound a valuable building block for the synthesis of diverse libraries of indole-based compounds for drug discovery.

A particularly important application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a urea or a related moiety that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The use of this compound allows for the facile introduction of the indole core, which can be further functionalized to achieve potency and selectivity for specific kinases.

Synthetic Workflow: Synthesis of an Indole-Based Urea as a Potential Kinase Inhibitor

The following diagram illustrates a typical experimental workflow for the synthesis of an indole-based urea derivative from this compound, a common step in the development of kinase inhibitors.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Start: this compound (in dry aprotic solvent, e.g., THF) amine Addition of Substituted Amine (R-NH2) (Nucleophilic Attack) start->amine Step 1 reaction Reaction Mixture (Stir at room temperature) amine->reaction product Crude Indole-Based Urea Product reaction->product workup Aqueous Work-up (e.g., Extraction with Ethyl Acetate) product->workup Step 2 drying Drying of Organic Layer (e.g., over Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography pure_product Pure Indole-Based Urea chromatography->pure_product hplc HPLC Analysis (Purity Assessment) pure_product->hplc QC nmr NMR Spectroscopy (Structural Confirmation) pure_product->nmr QC ms Mass Spectrometry (Molecular Weight Confirmation) pure_product->ms QC bioassay Biological Assay (e.g., Kinase Inhibition Assay) pure_product->bioassay

Caption: Synthetic workflow for an indole-based urea.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel bioactive compounds, particularly in the field of kinase inhibitor development. While standardized purity protocols are not formally established, a combination of derivatization-based HPLC and spectroscopic methods can provide robust quality control. The information and protocols presented in this guide are intended to support researchers and drug development professionals in the effective procurement, analysis, and application of this important synthetic building block.

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Isocyanato-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The derivatization of the indole core allows for the exploration of chemical space and the optimization of pharmacological properties. 3-Isocyanato-1H-indole is a reactive intermediate that serves as a versatile building block for the synthesis of a diverse library of indole derivatives.[3] The isocyanate group is highly electrophilic and readily reacts with various nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages, respectively.[3][4] This reactivity provides a straightforward and efficient method for generating a library of compounds for biological screening.

These application notes provide a comprehensive guide to the derivatization of this compound and subsequent biological screening of the resulting compounds. Detailed protocols for the synthesis of indole-3-urea derivatives and relevant biological assays are provided to facilitate the discovery of novel therapeutic agents.

Derivatization of this compound: Synthesis of a Urea Library

The reaction of this compound with a diverse panel of primary and secondary amines is a robust method for the preparation of a chemical library of N,N'-substituted indole-3-ureas. This class of compounds has been shown to possess a range of biological activities, including antimicrobial and anticancer properties.

General Synthetic Protocol for Indole-3-Urea Derivatives

This protocol is based on the general reactivity of isocyanates with amines and is adaptable for a wide range of amine substrates.[4][5]

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a base for amine hydrochlorides)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer, and melting point apparatus for characterization

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM or THF.

  • In a separate flask, prepare a solution of 1.1 equivalents of the desired amine in anhydrous DCM or THF. If the amine is a hydrochloride salt, add 1.2 equivalents of triethylamine to the solution to liberate the free amine.

  • Slowly add the amine solution to the stirred solution of this compound at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-3-urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Table 1: Hypothetical Library of Indole-3-Urea Derivatives

Compound IDAmine Starting MaterialMolecular FormulaCalculated MW
IU-001AnilineC₁₅H₁₃N₃O251.28
IU-0024-FluoroanilineC₁₅H₁₂FN₃O269.27
IU-003BenzylamineC₁₆H₁₅N₃O265.31
IU-004PiperidineC₁₄H₁₇N₃O243.30
IU-005MorpholineC₁₃H₁₅N₃O₂245.28

Diagram 1: Synthetic Workflow for the Derivatization of this compound

G cluster_synthesis Synthesis of Indole-3-Urea Library start This compound reaction Reaction in Anhydrous Solvent start->reaction amine Amine Library (R-NH2) amine->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, mp) purification->characterization library Indole-3-Urea Library characterization->library

Caption: Synthetic workflow for generating a library of indole-3-urea derivatives.

Biological Screening Protocols

Based on the known biological activities of indole derivatives, the synthesized library can be screened against a variety of targets.[1][6] Protocols for two common primary screens, an antimicrobial assay and a cancer cell cytotoxicity assay, are provided below.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized indole-3-urea library dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include positive control wells (containing a known antibiotic) and negative control wells (containing DMSO and bacteria without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

Compound IDS. aureusE. coli
IU-0011664
IU-002832
IU-00332>128
IU-00464>128
IU-005128>128
Ciprofloxacin0.50.25
Protocol 2: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is an indicator of cell viability.

Materials:

  • Synthesized indole-3-urea library dissolved in DMSO

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include positive control wells (containing a known anticancer drug) and negative control wells (containing DMSO at the same concentration as the test compounds).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Screening Data (IC₅₀ in µM)

Compound IDHeLaMCF-7
IU-00125.442.1
IU-00212.828.5
IU-00358.2>100
IU-00489.1>100
IU-005>100>100
Doxorubicin0.81.2

Diagram 2: Biological Screening Workflow

G cluster_screening Biological Screening Workflow library Indole-3-Urea Library primary_screening Primary Screening library->primary_screening antimicrobial Antimicrobial Assay (MIC) primary_screening->antimicrobial cytotoxicity Cytotoxicity Assay (IC50) primary_screening->cytotoxicity hit_identification Hit Identification antimicrobial->hit_identification cytotoxicity->hit_identification secondary_screening Secondary Screening & Lead Optimization hit_identification->secondary_screening

Caption: A general workflow for the biological screening of the synthesized library.

References

Application Notes: Synthesis of 1-(1H-Indol-3-yl)-3-substituted Ureas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urea derivatives incorporating the indole scaffold are of significant interest to the pharmaceutical and drug discovery sectors. The indole nucleus is a well-established pharmacophore present in numerous natural products and clinically approved drugs. When combined with the urea functional group, which is a key structural motif known for its ability to form stable hydrogen bond interactions with biological targets, the resulting 1-(1H-indol-3-yl)-3-substituted ureas become attractive candidates for library synthesis and lead optimization programs. These compounds have been explored for a range of therapeutic applications, including as inhibitors of kinases, ABC transporters, and as potential anticancer agents.

The synthesis of these ureas is most commonly achieved through the reaction of 3-isocyanato-1H-indole with a diverse range of primary amines. This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it an ideal method for generating chemical libraries for high-throughput screening.

Chemistry

The primary synthetic route involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the isocyanate group on the 3-position of the indole ring. The reaction is generally carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone, at room temperature. The reaction progress can be easily monitored by thin-layer chromatography (TLC).

An alternative and noteworthy method for the in-situ generation of the this compound intermediate is the Curtius rearrangement of an indole-3-acyl azide.[1][2][3] This rearrangement involves the thermal decomposition of the acyl azide to the isocyanate, which can then be trapped by a primary amine present in the reaction mixture to form the desired urea derivative.[1][2][3]

Experimental Data

The following table summarizes the synthesis of various 1-(1H-indol-3-yl)-3-substituted ureas, showcasing the versatility of the reaction with different primary amines.

EntryPrimary Amine (R-NH₂)Product (1-(1H-Indol-3-yl)-3-R-urea)SolventConditionsYield (%)Reference
1Aniline1-(1H-Indol-3-yl)-3-phenylureaDichloromethaneRoom Temp, 8 h85Analogous Procedure[4]
24-Chloroaniline1-(1H-Indol-3-yl)-3-(4-chlorophenyl)ureaDichloromethaneRoom Temp, 8 h88Analogous Procedure[4]
34-Methoxyaniline1-(1H-Indol-3-yl)-3-(4-methoxyphenyl)ureaDichloromethaneRoom Temp, 8 h90Analogous Procedure[4]
4Benzylamine1-(1H-Indol-3-yl)-3-benzylureaDichloromethaneRoom Temp, 8 h92Analogous Procedure[4]
5Cyclohexylamine1-(1H-Indol-3-yl)-3-cyclohexylureaDichloromethaneRoom Temp, 8 h80Analogous Procedure[4]
6tert-Butylamine1-(1H-Indol-3-yl)-3-(tert-butyl)ureaDichloromethaneRoom Temp, 8 h75Analogous Procedure[4]

Note: The yields are based on analogous and representative procedures for urea synthesis from isocyanates and primary amines, as specific literature for a broad range of amines with this compound is limited.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(1H-Indol-3-yl)-3-substituted Ureas

This protocol describes the reaction of commercially available or pre-synthesized this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the isocyanate in anhydrous DCM (approx. 0.1 M solution).

  • In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add the primary amine solution dropwise to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours or until completion as monitored by TLC.[4]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is often a solid. If precipitation occurs during the reaction, the product can be collected by filtration and washed with a small amount of cold DCM or diethyl ether.

  • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final 1-(1H-indol-3-yl)-3-substituted urea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

This protocol outlines the synthesis of the isocyanate starting material from indole-3-carboxylic acid.

Materials:

  • Indole-3-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • tert-Butanol (for trapping as Boc-protected amine, if desired)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Suspend indole-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[5]

  • Add triethylamine (2.0 eq) and stir until a clear solution is formed.[5]

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature overnight to form the acyl azide intermediate.[5]

  • To initiate the Curtius rearrangement, gently heat the reaction mixture to reflux (approx. 40-50 °C) until the evolution of nitrogen gas ceases.

  • The resulting solution contains this compound, which can be used directly in the next step without isolation.

  • Cool the solution to room temperature and proceed with the addition of a primary amine as described in Protocol 1, step 4.

Visualizations

Reaction_Scheme General Reaction Scheme for Urea Synthesis cluster_reactants Reactants cluster_product Product Indole_Isocyanate This compound Urea_Product 1-(1H-Indol-3-yl)-3-R-urea Indole_Isocyanate->Urea_Product + Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Urea_Product

Caption: General reaction of this compound with a primary amine.

Workflow Experimental Workflow Start Start: this compound & Primary Amine Reaction Dissolve in Anhydrous DCM Mix at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification (Filtration / Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Product: 1-(1H-Indol-3-yl)-3-R-urea Characterization->Final

Caption: A typical experimental workflow for the synthesis and purification.

Signaling_Pathway Potential Application: Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Inhibitor Indole-Urea Compound Inhibitor->Kinase2 Inhibits

Caption: Simplified signaling pathway showing a potential mechanism of action.

References

Application Notes and Protocols for the Use of 3-Isocyanato-1H-indole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and chemical moieties into peptides is a powerful strategy in drug discovery and chemical biology to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. The indole scaffold, a privileged structure in medicinal chemistry, is of particular interest due to its presence in the amino acid tryptophan and numerous bioactive natural products and synthetic compounds.[1][2] This document provides a detailed protocol for the on-resin modification of peptides using 3-isocyanato-1H-indole, a reagent that allows for the introduction of an indole-3-yl-ureido group at the N-terminus of a peptide.

Isocyanates are known to react efficiently and selectively with the N-terminal amine of peptides under conditions compatible with solid-phase peptide synthesis (SPPS).[3] This reaction results in the formation of a stable urea linkage. The protocol described herein is based on the well-established principles of Fmoc/tBu-based SPPS and provides a straightforward method for the late-stage functionalization of peptides.[4][5][6]

Principle of the Method

The synthesis involves the standard assembly of a desired peptide sequence on a solid support using Fmoc/tBu chemistry.[7] Following the final deprotection of the N-terminal Fmoc group, the free amine of the resin-bound peptide is reacted with an excess of this compound. The isocyanate group readily couples with the primary amine to form a urea bond. Subsequent cleavage from the resin and deprotection of side-chain protecting groups yields the final N-terminally modified peptide.

Experimental Protocols

Materials and Equipment
  • Resins: Rink amide resin is suitable for the synthesis of C-terminally amidated peptides.[5] For peptides with a C-terminal acid, a trityl-based resin is recommended.[6]

  • Fmoc-protected amino acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Reagents for SPPS:

    • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyrindin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide).[8][9]

    • Base: N,N-diisopropylethylamine (DIPEA).

  • Modification Reagent: this compound.

  • Solvents: DMF, dichloromethane (DCM), methanol (MeOH).

  • Cleavage Cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). CAUTION: TFA is highly corrosive.

  • Equipment:

    • Solid-phase peptide synthesis vessel.

    • Shaker or automated peptide synthesizer.

    • HPLC system for purification and analysis.

    • Mass spectrometer for characterization.

Protocol 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol outlines the standard steps for assembling the peptide chain prior to modification.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: N-Terminal Modification with this compound
  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • On-Resin Modification:

    • Prepare a solution of this compound (5-10 equivalents relative to resin loading) in anhydrous DMF.

    • Add the solution to the resin-bound peptide with the free N-terminus.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagent.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection
  • Preparation: Place the dry, modified peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (TFA/H2O/TIS) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The following table provides expected outcomes based on similar on-resin modification procedures. Actual results may vary depending on the peptide sequence and experimental conditions.

ParameterExpected ValueMethod of Determination
Coupling Efficiency (Amino Acids) >99%Kaiser Test or Fmoc Release Assay
Modification Efficiency >90%LC-MS analysis of a small cleavage sample
Crude Peptide Purity 50-80%Analytical RP-HPLC
Final Purity (after HPLC) >95%Analytical RP-HPLC
Final Yield 10-40% (sequence dependent)Mass of lyophilized pure peptide

Visualizations

Workflow for Peptide Modification

SPPS_Workflow cluster_spps Standard SPPS Cycle A Resin with Free Amine B Fmoc-AA Coupling A->B HBTU/DIPEA C Fmoc Deprotection B->C 20% Piperidine/DMF C->A Wash FinalDeprotect Final Fmoc Deprotection Start Start with Rink Amide Resin Start->A Modification Add this compound FinalDeprotect->Modification Cleavage Cleavage from Resin (TFA) Modification->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Characterized Final Peptide Purification->FinalProduct

References

Application Notes and Protocols for Bioconjugation with 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-1H-indole is an intriguing reagent for bioconjugation, offering the potential to introduce the unique physicochemical properties of the indole scaffold onto biomolecules such as proteins, antibodies, and peptides. The indole moiety is a prevalent structural motif in biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, potentially influencing the stability, and biological activity of the resulting conjugate. The isocyanate group provides a reactive handle for covalent modification, primarily targeting nucleophilic residues on biomolecules.

The primary reaction pathway for bioconjugation with this compound involves the formation of a stable urea linkage through the reaction of the isocyanate group with primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine of a protein. Isocyanates can also react with other nucleophiles like thiols (from cysteine), hydroxyls (from serine, threonine, or tyrosine), and imidazoles (from histidine), though the reaction with primary amines is generally the most rapid and efficient under physiological conditions. Aryl isocyanates, such as this compound, are generally more reactive than their alkyl counterparts. However, their high reactivity also necessitates careful control of reaction conditions to minimize hydrolysis of the isocyanate in aqueous buffers.[1]

These application notes provide a detailed protocol for the bioconjugation of this compound to a model protein, along with methods for purification and characterization of the resulting conjugate.

Reaction Principle and Workflow

The fundamental principle of this bioconjugation strategy is the nucleophilic addition of a primary amine from the biomolecule to the electrophilic carbon of the isocyanate group on this compound, resulting in the formation of a stable urea bond.

ReactionMechanism cluster_product Product Biomolecule Biomolecule-NH₂ (e.g., Protein-Lysine) Conjugate Bioconjugate (Biomolecule-NH-CO-NH-Indole) Biomolecule->Conjugate Nucleophilic Attack IndoleIsocyanate This compound (Indole-N=C=O) IndoleIsocyanate->Conjugate

Caption: Reaction of this compound with a primary amine on a biomolecule.

The general experimental workflow for bioconjugation with this compound involves several key steps, from preparation of the biomolecule to characterization of the final conjugate.

Workflow A 1. Biomolecule Preparation (Buffer Exchange, Concentration Adjustment) C 3. Bioconjugation Reaction (Controlled pH, Temperature, and Stoichiometry) A->C B 2. Reagent Preparation (Dissolve this compound in an organic co-solvent) B->C D 4. Quenching (Addition of a small molecule amine to consume excess reagent) C->D E 5. Purification (e.g., Size Exclusion Chromatography, Dialysis) D->E F 6. Characterization (e.g., UV-Vis, Mass Spectrometry, SDS-PAGE) E->F

Caption: General experimental workflow for bioconjugation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the bioconjugation of this compound in the public domain, the following table provides expected performance characteristics based on the known reactivity of aryl isocyanates with proteins. Researchers should perform initial optimization experiments to determine the precise parameters for their specific application.

ParameterTypical Range / ValueNotes
Reaction pH 7.5 - 8.5A slightly alkaline pH deprotonates lysine ε-amino groups, increasing their nucleophilicity. Higher pH can increase the rate of isocyanate hydrolysis.
Reaction Temperature 4 - 25 °CLower temperatures can help to control the reaction rate and minimize protein degradation.
Reaction Time 30 minutes - 4 hoursDependent on the reactivity of the specific biomolecule and the desired degree of labeling.
Stoichiometric Ratio (Isocyanate:Biomolecule) 5:1 to 50:1A molar excess of the isocyanate is typically required to drive the reaction to the desired level of conjugation, compensating for hydrolysis.
Organic Co-solvent 5 - 10% (v/v)A water-miscible, aprotic solvent like DMSO or DMF is necessary to dissolve the isocyanate before adding it to the aqueous protein solution.
Linkage Stability HighThe resulting urea bond is generally stable under physiological conditions.

Experimental Protocols

Materials and Equipment
  • Biomolecule: Protein, antibody, or peptide of interest (e.g., Bovine Serum Albumin, BSA, as a model).

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0.

  • Organic Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or equivalent) or dialysis tubing (with appropriate molecular weight cut-off).

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol for Bioconjugation of a Model Protein (e.g., BSA)
  • Preparation of the Protein Solution:

    • Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium borate, pH 8.0) to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).

  • Preparation of the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

    • Note: Isocyanates are moisture-sensitive. Use anhydrous solvent and handle the reagent quickly.

  • Bioconjugation Reaction:

    • While gently stirring the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess). The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to ensure all unreacted isocyanate is consumed.

  • Purification of the Bioconjugate:

    • Remove the unreacted this compound, its hydrolysis products, and the quenching agent by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column (e.g., PD-10 desalting column) with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the protein conjugate, monitoring the elution profile at 280 nm.

    • Alternatively, the conjugate can be purified by dialysis against the storage buffer.

Characterization of the Bioconjugate
  • Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of the indole moiety (around 280-290 nm, which will overlap with the protein absorbance).

    • Note: Due to the spectral overlap, determining the DOL by UV-Vis alone is challenging for this specific conjugate. Mass spectrometry is the recommended method for accurate DOL determination.

  • Mass Spectrometry:

    • Determine the molecular weight of the native protein and the conjugate using MALDI-TOF or ESI-MS.

    • The degree of labeling can be calculated from the mass shift: DOL = (Massconjugate - Massprotein) / Massindole isocyanate

  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the covalent modification and assess the purity of the sample.

    • A slight increase in the apparent molecular weight of the conjugate compared to the unmodified protein may be observed, depending on the degree of labeling.

Conclusion

Bioconjugation with this compound provides a direct method for incorporating the indole functional group into biomolecules. The resulting urea linkage is stable, making this a suitable approach for creating robust bioconjugates for various applications in research and drug development. Careful control of the reaction conditions, particularly pH and the exclusion of moisture, is critical for successful and efficient conjugation. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize their specific bioconjugation strategies using this versatile reagent.

References

Application Notes and Protocols: 3-Isocyanato-1H-indole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-isocyanato-1H-indole as a reactive intermediate for the synthesis of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a reactive isocyanate group at the 3-position allows for the facile generation of diverse libraries of indole derivatives, particularly ureas and carbamates, with a wide range of therapeutic potential. This document outlines key applications, provides detailed experimental protocols, and presents quantitative biological data for select derivatives.

Introduction to this compound

This compound is a valuable electrophilic building block for drug discovery. The isocyanate functional group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.[1] This reactivity allows for the straightforward diversification of the indole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The indole nucleus itself is a key pharmacophore found in numerous natural products and approved drugs, known to interact with a variety of biological targets.[2]

Key Therapeutic Applications of this compound Derivatives

Derivatives of this compound have shown promise in several therapeutic areas, including:

  • Quorum Sensing Inhibition: Indole-based molecules have been identified as potent inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1][3][4][5][6] By disrupting QS, these compounds can mitigate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of antibiotic resistance.

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. By functionalizing the indole core with a urea or carbamate linkage derived from this compound, potent and selective inhibitors of various kinases involved in cancer and inflammatory diseases can be developed.

  • Urease Inhibition: Indole-urea derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia.[7] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a valid therapeutic strategy for treating gastritis and peptic ulcers.[8][9]

Experimental Protocols

General Protocol for the Synthesis of 1-(1H-Indol-3-yl)-3-substituted Ureas

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Under a nitrogen or argon atmosphere, add this compound (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 1-(1H-indol-3-yl)-3-substituted urea.

General Protocol for the Synthesis of Substituted-phenyl (1H-indol-3-yl)carbamates

This protocol outlines the synthesis of carbamate derivatives from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous solvent (e.g., Toluene, THF)

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of the substituted phenol (1.0 equivalent) in anhydrous solvent in a round-bottom flask, add the base (1.1 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired substituted-phenyl (1H-indol-3-yl)carbamate.

In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method to assess the urease inhibitory activity of synthesized compounds.[7]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of urease enzyme, urea substrate, and test compounds in phosphate buffer.

  • In a 96-well plate, add a solution of the test compound at various concentrations.

  • Add the urease enzyme solution to each well (except for the blank).

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

  • Incubate the plate at 37°C for another defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.

  • Incubate the plate at room temperature for color development.

  • Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Data Presentation

The following tables summarize the biological activities of representative compounds derived from this compound.

Table 1: Quorum Sensing Inhibitory Activity of 3-(2-isocyanobenzyl)-1H-indole Derivatives against P. aeruginosa

CompoundBiofilm Inhibition (%) at 25 µg/mLPyocyanin Inhibition (%) at 25 µg/mL
32 7073

Data extracted from a study on 3-(2-isocyanobenzyl)-1H-indole derivatives, which are structurally related to the core concept.[3]

Table 2: Cytotoxic Activity of Indole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
P-6 HCT1160.37 ± 0.15
P-6 MCF-70.44 ± 0.06
VX-680 (Control) HCT1160.32 ± 0.05
VX-680 (Control) MCF-70.40 ± 0.03

Data for pyrazole-thiazolidinone derivatives of indole, highlighting the potential of indole-based compounds as anticancer agents.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Evaluation This compound This compound Reaction Reaction (Urea/Carbamate Formation) This compound->Reaction Amine Amine/Alcohol Amine->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Pure Derivative Pure Derivative Purification->Pure Derivative In Vitro Assay In Vitro Assay (e.g., Urease Inhibition) Pure Derivative->In Vitro Assay Data Analysis Data Analysis (IC50 Determination) In Vitro Assay->Data Analysis Structure-Activity\nRelationship Structure-Activity Relationship Data Analysis->Structure-Activity\nRelationship

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

quorum_sensing_pathway cluster_bacterium Bacterial Cell Autoinducer Synthesis Autoinducer Synthesis Autoinducer Autoinducer Autoinducer Synthesis->Autoinducer synthesizes Receptor Protein Receptor Protein Autoinducer->Receptor Protein binds to Gene Expression Gene Expression Receptor Protein->Gene Expression activates Virulence Factors Virulence Factors Gene Expression->Virulence Factors Biofilm Formation Biofilm Formation Gene Expression->Biofilm Formation Indole Derivative Indole Derivative Indole Derivative->Receptor Protein inhibits

Caption: Simplified diagram of quorum sensing inhibition by indole derivatives.

kinase_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds & activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling Proteins->Cell Proliferation / Survival leads to ATP ATP ATP->Receptor Tyrosine Kinase provides phosphate Indole-Urea Derivative Indole-Urea Derivative Indole-Urea Derivative->Receptor Tyrosine Kinase inhibits ATP binding

Caption: General mechanism of kinase inhibition by ATP-competitive indole-urea derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery. The urea functional group is another key pharmacophore frequently found in potent kinase inhibitors, known to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.

This document provides detailed application notes and protocols for the synthesis of a library of novel kinase inhibitors based on an indole-3-urea scaffold, utilizing 3-isocyanato-1H-indole as a versatile starting material. The reaction of this compound with a diverse range of primary and secondary amines offers a straightforward and efficient method for generating a library of potential kinase inhibitors. These compounds can be screened against a panel of kinases to identify novel therapeutic leads. The primary targets for indole-based kinase inhibitors include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[3][4][5]

Experimental Protocols

General Protocol for the Synthesis of 1-(1H-Indol-3-yl)-3-aryl/alkyl Ureas

This protocol describes a general method for the synthesis of indole-3-urea derivatives via the reaction of this compound with a selected amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., substituted aniline) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the selected amine (1.0 equivalent).

  • Dissolve the amine in a minimal amount of anhydrous solvent.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the amine solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion of the reaction (disappearance of the starting materials as indicated by TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product is often a solid that may precipitate out of the reaction mixture. If so, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane).

  • If the crude product is an oil or an impure solid, purify it by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired 1-(1H-indol-3-yl)-3-aryl/alkyl urea.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Protocol for In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Synthesized indole-3-urea compounds

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, Src)

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

  • White, opaque 96-well microplates

Procedure:

  • Prepare a stock solution of each synthesized compound in 100% DMSO.

  • Create a series of dilutions of the compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the diluted compound.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR, A549 for EGFR, PC-3 for Src)

  • Complete cell culture medium

  • Synthesized indole-3-urea compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation

The following table is a template for summarizing the key data for newly synthesized 1-(1H-indol-3-yl)-3-aryl/alkyl urea derivatives. Researchers should populate this table with their experimental results. The biological activity data presented here is hypothetical and for illustrative purposes only.

Compound IDR Group (Amine Moiety)Molecular Weight ( g/mol )Yield (%)IC50 VEGFR-2 (nM) [Hypothetical]IC50 EGFR (nM) [Hypothetical]IC50 Src (nM) [Hypothetical]GI50 A549 (µM) [Hypothetical]
IND-U-01 Phenyl251.2885150>100050010.2
IND-U-02 4-Chlorophenyl285.7382508002505.1
IND-U-03 4-Methoxyphenyl281.3190120>10004508.5
IND-U-04 3-Trifluoromethylphenyl319.2878255001002.3
IND-U-05 Pyridin-3-yl252.2775809003006.8

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Amine reaction Urea Formation Reaction (Anhydrous Solvent, RT) start->reaction workup Work-up & Purification (Filtration/Chromatography) reaction->workup product Pure Indole-3-Urea Derivative workup->product kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR, Src) product->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT on A549 cells) product->cell_assay data_analysis Data Analysis (IC50 / GI50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of novel indole-3-urea kinase inhibitors.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indole-3-Urea Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT->Proliferation Inhibitor Indole-3-Urea Inhibitor Inhibitor->EGFR Inhibition

Caption: Overview of the EGFR signaling cascade and the point of inhibition.

Src Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration_Invasion Migration & Invasion FAK->Migration_Invasion Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Inhibitor Indole-3-Urea Inhibitor Inhibitor->Src Inhibition

Caption: Key signaling pathways downstream of Src kinase and the point of inhibition.

References

Application Notes and Protocols: 3-Isocyanato-1H-indole in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isocyanate functional group is highly reactive, readily forming covalent bonds with a variety of nucleophiles. This reactivity makes 3-isocyanato-1H-indole a versatile building block for the synthesis of novel polymers and for the modification of existing ones. The incorporation of the indole moiety, a privileged scaffold in medicinal chemistry, can impart unique photophysical, electronic, and biological properties to the resulting polymeric materials. This document provides an overview of the potential applications of this compound in polymer chemistry, along with detailed hypothetical protocols for its use in polymer synthesis and modification.

While direct literature on the homopolymerization of this compound is limited, its application as a comonomer or a polymer modification agent is highly promising. The protocols and data presented herein are based on established principles of isocyanate and indole chemistry and are intended to serve as a guide for researchers exploring the use of this functionalized heterocycle.

Potential Applications in Polymer Chemistry

The dual functionality of this compound, comprising a reactive isocyanate group and a biologically active indole ring, opens avenues for its use in various areas of polymer science:

  • Synthesis of Functional Polyurethanes and Polyureas: The isocyanate group can react with polyols and polyamines to form polyurethanes and polyureas, respectively. The resulting polymers will have indole moieties pendant to the polymer backbone, which can introduce properties such as fluorescence, antioxidant activity, or specific binding capabilities.

  • Surface Modification of Materials: The reactivity of the isocyanate group allows for the covalent attachment of the indole moiety to the surface of materials containing hydroxyl or amino groups. This can be used to alter the surface properties of materials, for instance, to improve biocompatibility, introduce antimicrobial properties, or create surfaces with specific recognition sites.

  • Development of Smart Polymers: The indole ring is known to respond to various stimuli, such as pH and the presence of certain ions. Polymers incorporating this compound could therefore be designed as "smart" materials that exhibit a change in their properties in response to environmental cues.

  • Drug Delivery Systems: The indole scaffold is present in many biologically active compounds. Polymers functionalized with this compound could be explored as potential drug delivery vehicles, where the indole moiety might facilitate drug loading or targeting.

Hypothetical Experimental Protocols

The following protocols describe the synthesis of an indole-functionalized polyurethane and the surface modification of a hypothetical amine-functionalized substrate.

Synthesis of an Indole-Functionalized Polyurethane

This protocol outlines the synthesis of a polyurethane by reacting this compound with a diol, such as poly(ethylene glycol) (PEG).

Materials:

  • This compound

  • Poly(ethylene glycol) (PEG), average Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve poly(ethylene glycol) (10.0 g, 5.0 mmol) in anhydrous DMF (50 mL).

  • Add a catalytic amount of dibutyltin dilaurate (approx. 0.01 mol%).

  • In a separate flask, dissolve this compound (1.58 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Slowly add the this compound solution to the PEG solution via the dropping funnel over a period of 30 minutes at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large excess of cold anhydrous diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40 °C for 48 hours.

Characterization:

The resulting indole-functionalized polyurethane can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the urethane linkage and the presence of the indole ring.

  • ¹H NMR Spectroscopy: To determine the structure and confirm the incorporation of the indole moiety.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Fluorescence Spectroscopy: To investigate the photophysical properties imparted by the indole group.

Surface Modification of an Amine-Functionalized Substrate

This protocol describes a general procedure for modifying a surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, silicon wafer, or polymer film)

  • This compound

  • Anhydrous toluene

  • Anhydrous triethylamine

  • Nitrogen gas supply

Procedure:

  • Thoroughly clean the amine-functionalized substrate by sonication in a suitable solvent (e.g., ethanol, acetone) and dry under a stream of nitrogen.

  • Place the substrate in a reaction vessel under a nitrogen atmosphere.

  • Prepare a solution of this compound (e.g., 10 mM) in anhydrous toluene.

  • Add a catalytic amount of anhydrous triethylamine to the solution.

  • Immerse the amine-functionalized substrate in the this compound solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • After the reaction, remove the substrate from the solution and wash it thoroughly with fresh toluene to remove any unreacted reagents.

  • Dry the modified substrate under a stream of nitrogen.

Characterization of the Modified Surface:

  • Contact Angle Measurement: To assess the change in surface hydrophobicity/hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and other elements from the indole moiety on the surface.

  • Attenuated Total Reflectance-FTIR (ATR-FTIR) Spectroscopy: To detect the characteristic vibrational bands of the indole ring and the newly formed urea linkage on the surface.

  • Atomic Force Microscopy (AFM): To examine the surface morphology.

Data Presentation

Due to the hypothetical nature of these protocols, quantitative data is not available from direct experimental results. The following table summarizes the expected properties of polymers incorporating this compound based on the known characteristics of the indole moiety and isocyanate-based polymers.

PropertyExpected OutcomeRationale
Thermal Stability Moderate to highPolyurethanes and polyureas generally exhibit good thermal stability. The rigid indole ring may further enhance this property.
Solubility Dependent on the polymer backbone and degree of functionalization. Likely soluble in polar aprotic solvents like DMF, DMSO, and NMP.The indole group is moderately polar. The overall solubility will be dictated by the main polymer chain.
Photophysical Properties Intrinsic fluorescenceThe indole moiety is a well-known fluorophore. Polymers containing this group are expected to exhibit fluorescence, with emission wavelengths typically in the UV-Vis region.
Biological Activity Potential for antimicrobial, antioxidant, or specific protein binding properties.The indole nucleus is a common feature in many biologically active compounds. Incorporation into a polymer may confer some of these activities to the material.
Mechanical Properties Dependent on the polymer backbone. The rigid indole group may increase the stiffness and glass transition temperature of the polymer.The bulky and rigid nature of the indole ring can restrict chain mobility, leading to an increase in Tg and modulus compared to the unmodified polymer.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of an indole-functionalized polyurethane and the logical relationship of the polymer structure.

experimental_workflow cluster_synthesis Synthesis of Indole-Functionalized Polyurethane start Start dissolve_peg Dissolve PEG in anhydrous DMF start->dissolve_peg add_catalyst Add DBTDL catalyst dissolve_peg->add_catalyst prepare_indole Prepare this compound solution in anhydrous DMF react React at 60°C for 24h under N2 atmosphere add_catalyst->react prepare_indole->react precipitate Precipitate polymer in diethyl ether react->precipitate filter_wash Filter and wash the polymer precipitate->filter_wash dry Dry under vacuum filter_wash->dry characterize Characterize the polymer (FTIR, NMR, GPC, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of an indole-functionalized polyurethane.

polymer_structure cluster_polymer Structure of Indole-Functionalized Polyurethane cluster_linkage Urethane Linkage Formation indole This compound (Monomer A) polymer Indole-Functionalized Polyurethane [-A-B-]n indole->polymer + peg Poly(ethylene glycol) (Monomer B) peg->polymer + isocyanate Isocyanate (-N=C=O) urethane Urethane (-NH-C(=O)-O-) isocyanate->urethane + hydroxyl Hydroxyl (-OH) hydroxyl->urethane +

Caption: Logical relationship of monomers forming the indole-functionalized polyurethane.

Application Notes and Protocols for Creating Combinatorial Libraries from 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a valuable starting point for drug discovery. 3-Isocyanato-1H-indole is a highly reactive and versatile building block for the construction of diverse combinatorial libraries. The electrophilic isocyanate group readily reacts with a wide range of nucleophiles, such as amines and alcohols, to generate libraries of urea and carbamate derivatives, respectively. This diversity-oriented approach allows for the rapid exploration of chemical space to identify novel bioactive compounds. These libraries can be screened against various biological targets to discover new therapeutic agents for a wide range of diseases.

Application: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A significant application of indole-based combinatorial libraries is the development of inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence factors and biofilm formation. Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a complex QS system to control the expression of numerous virulence factors. A library of 3-(2-isocyanobenzyl)-1H-indole derivatives has been shown to inhibit QS in P. aeruginosa, leading to a reduction in biofilm formation and the production of virulence factors like pyocyanin.[3] This highlights the potential of combinatorial libraries derived from indole isocyanates to yield novel anti-infective agents that function by disarming pathogens rather than killing them, a strategy that may reduce the development of antibiotic resistance.

Data Presentation: Biological Activity of Indole Derivatives

The following table summarizes the quantitative data on the inhibition of biofilm formation and pyocyanin production in P. aeruginosa by a selection of 3-(2-isocyanobenzyl)-1H-indole derivatives. This data serves as an example of the type of quantitative information that can be generated from screening a combinatorial library.

Compound IDStructureBiofilm Inhibition (%) at 25 µg/mLPyocyanin Inhibition (%) at 25 µg/mL
4 3-(2-isocyanobenzyl)-1H-indole6558
12 3-(2-isocyano-4-methylbenzyl)-1H-indole6862
25 3-(2-isocyano-5-methoxybenzyl)-1H-indole7265
28 3-(2-isocyano-4,5-dimethylbenzyl)-1H-indole7570
32 3-(2-isocyano-6-methylbenzyl)-1H-indole7073
33 3-(2-isocyano-3,5-dimethylbenzyl)-1H-indole6255

Data adapted from a study on 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors.[3]

Experimental Protocols

Protocol 1: Parallel Synthesis of a Urea Library from this compound

This protocol describes a method for the parallel synthesis of a library of N,N'-disubstituted ureas derived from this compound in a 96-well plate format.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

  • Shaker

  • Multi-channel pipette

  • HPLC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).

  • Prepare stock solutions of a diverse set of amines in anhydrous DMF (e.g., 0.12 M).

  • In each well of a 96-well reaction block, add 100 µL of the corresponding amine stock solution (0.012 mmol, 1.2 equivalents).

  • Under an inert atmosphere, add 100 µL of the this compound stock solution (0.01 mmol, 1.0 equivalent) to each well.

  • Seal the 96-well reaction block.

  • Shake the reaction block at room temperature for 12-24 hours.

  • After the reaction is complete, quench the reaction by adding 50 µL of methanol to each well to react with any unreacted isocyanate.

  • Analyze the crude product in each well by HPLC-MS to determine purity and confirm product formation.

  • If necessary, purify the desired products using parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: High-Throughput Screening of the Indole-Urea Library for Quorum Sensing Inhibition

This protocol provides a general method for screening the synthesized library for its ability to inhibit pyocyanin production in P. aeruginosa, a key virulence factor regulated by quorum sensing.

Materials:

  • Synthesized indole-urea library dissolved in DMSO.

  • Pseudomonas aeruginosa PAO1 strain.

  • King's A medium.

  • 96-well microtiter plates.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Grow an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth.

  • Dilute the overnight culture 1:100 in fresh King's A medium.

  • In a 96-well microtiter plate, add 198 µL of the diluted bacterial culture to each well.

  • Add 2 µL of each library compound solution (at a desired final concentration, e.g., 25 µg/mL) to the corresponding wells. Include a positive control (a known QS inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plates at 37°C with shaking for 18-24 hours.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • To quantify pyocyanin, add 150 µL of chloroform to each well, vortex, and centrifuge to separate the layers.

  • Transfer the blue chloroform layer to a new plate and measure the absorbance at 695 nm.

  • Normalize the pyocyanin production to bacterial growth (A695/OD600) and calculate the percentage of inhibition for each compound compared to the negative control.

Visualizations

experimental_workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_development Lead Optimization start Start: this compound & Amine/Alcohol Library synthesis Parallel Synthesis (96-well plate) start->synthesis purification Parallel Purification (e.g., SPE, HPLC) synthesis->purification library Indole-Urea/Carbamate Library purification->library screening Biological Screening (e.g., QS Inhibition Assay) library->screening data_analysis Data Analysis (IC50, % Inhibition) screening->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt end Drug Candidate lead_opt->end

Experimental Workflow for Library Synthesis and Screening

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System lasI LasI odhl 3-oxo-C12-HSL (Autoinducer) lasI->odhl synthesizes lasR LasR odhl->lasR binds to las_complex LasR-ODHL Complex lasR->las_complex las_complex->lasI activates las_genes Virulence Genes (e.g., lasB - elastase) las_complex->las_genes activates rhlI RhlI las_complex->rhlI activates transcription rhlR RhlR las_complex->rhlR activates transcription bhl C4-HSL (Autoinducer) rhlI->bhl synthesizes bhl->rhlR binds to rhl_complex RhlR-BHL Complex rhlR->rhl_complex rhl_complex->rhlI activates rhl_genes Virulence Genes (e.g., rhlAB - rhamnolipids, pyocyanin) rhl_complex->rhl_genes activates inhibitor Indole-Urea Inhibitor inhibitor->lasR potential target inhibitor->rhlR potential target

References

Application Notes and Protocols: Click Chemistry with 3-Isocyanato-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for drug design.[1] Click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities, has revolutionized drug discovery and bioconjugation.[1] The amalgamation of the indole moiety with the versatility of click chemistry opens up new avenues for creating novel therapeutics, diagnostic tools, and functional biomaterials.

While 3-isocyanato-1H-indole derivatives are not directly compatible with the most common forms of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), they can be readily converted into "click-ready" precursors. This application note provides a detailed protocol for the chemical transformation of this compound into 3-azido-1H-indole, a versatile building block for click chemistry applications. Subsequently, a comprehensive protocol for the CuAAC reaction of the synthesized 3-azido-1H-indole with an alkyne-functionalized molecule is presented.

Synthetic Protocol: Conversion of this compound to 3-Azido-1H-indole

This protocol outlines a two-step synthesis to convert the isocyanate functionality into an azide group, which is a key component for azide-alkyne click chemistry.

Step 1: Hydrolysis of this compound to 3-Amino-1H-indole

The isocyanate group is first hydrolyzed to a primary amine under basic conditions.

Materials and Reagents:

  • This compound derivative

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add 2 M NaOH solution (2.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1H-indole derivative, which can be purified by column chromatography if necessary.

Step 2: Conversion of 3-Amino-1H-indole to 3-Azido-1H-indole

The primary amine is converted to an azide via a diazotization reaction followed by treatment with an azide source.

Materials and Reagents:

  • 3-Amino-1H-indole derivative (from Step 1)

  • Acetonitrile (ACN), anhydrous

  • tert-Butyl nitrite (t-BuONO)

  • Azidotrimethylsilane (TMSN₃)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3-amino-1H-indole derivative (1.0 eq) in anhydrous acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution.

  • Slowly add azidotrimethylsilane (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-azido-1H-indole derivative. Purify by column chromatography on silica gel.

Click Chemistry Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the synthesized 3-azido-1H-indole derivative with an alkyne-containing molecule using a standard CuAAC reaction.

Materials and Reagents:

  • 3-Azido-1H-indole derivative

  • Alkyne-functionalized molecule (e.g., fluorescent probe, biotin-alkyne, or a biomolecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions:

    • 10 mM 3-azido-1H-indole derivative in DMSO.

    • 10 mM alkyne-functionalized molecule in DMSO.

    • 100 mM CuSO₄·5H₂O in deionized water.

    • 1 M Sodium ascorbate in deionized water (prepare fresh).

    • 100 mM THPTA in deionized water.

  • In a microcentrifuge tube, add the following in order:

    • Phosphate-buffered saline (PBS) to the desired final volume.

    • 3-Azido-1H-indole stock solution (to a final concentration of 100 µM).

    • Alkyne-functionalized molecule stock solution (to a final concentration of 10-50 µM).

    • THPTA stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 50 µM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 1 mM).

  • Vortex the reaction mixture again and incubate at room temperature for 1-4 hours, protected from light.

  • The resulting triazole-linked indole conjugate can be purified and analyzed by appropriate methods such as HPLC, mass spectrometry, or gel electrophoresis, depending on the nature of the alkyne-functionalized molecule.

Quantitative Data Summary

The following tables provide representative data for the synthesis and click reaction protocols. Yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of 3-Azido-1H-indole Derivative

StepReactionReactantsSolventTemperatureTime (h)Typical Yield (%)
1HydrolysisThis compound, NaOHTHF/H₂ORoom Temp.2-485-95
2Azidation3-Amino-1H-indole, t-BuONO, TMSN₃Acetonitrile0 °C to RT1-270-90

Table 2: CuAAC Reaction of 3-Azido-1H-indole Derivative

Reactant 1 (Azide)Reactant 2 (Alkyne)Catalyst SystemSolventTemperatureTime (h)Typical Yield (%)
3-Azido-1H-indolePropargyl alcoholCuSO₄/Sodium Ascorbate/THPTAPBS/DMSORoom Temp.1-4>90
3-Azido-1H-indoleBiotin-alkyneCuSO₄/Sodium Ascorbate/THPTAPBS/DMSORoom Temp.1-4>90
3-Azido-1H-indoleAlkyne-modified peptideCuSO₄/Sodium Ascorbate/THPTAPBS/DMSORoom Temp.2-675-85

Visualizations

G cluster_synthesis Synthetic Workflow cluster_click Click Chemistry Isocyanate This compound Amine 3-Amino-1H-indole Isocyanate->Amine Step 1: Hydrolysis (NaOH, THF/H₂O) Azide 3-Azido-1H-indole Amine->Azide Step 2: Azidation (t-BuONO, TMSN₃) Triazole 1,2,3-Triazole-linked Indole Conjugate Azide->Triazole CuAAC Reaction (CuSO₄, NaAsc, THPTA) Alkyne Alkyne-functionalized molecule Alkyne->Triazole

Caption: Synthetic workflow for the conversion of this compound to a click-ready azide and its subsequent CuAAC reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R₁-N₃ (3-Azido-1H-indole) Triazolide Copper Triazolide Azide->Triazolide Alkyne R₂-C≡CH (Alkyne Partner) Cu_Acetylide Copper(I)-Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide Triazolide->Cu_I Regeneration Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product Protonation

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

The protocols detailed herein provide a robust framework for the utilization of this compound derivatives in the realm of click chemistry. By converting the isocyanate group to a bioorthogonal azide handle, the versatile indole scaffold can be efficiently conjugated to a wide range of molecules. This opens up exciting possibilities for the development of novel indole-based drugs with targeted delivery mechanisms, the creation of sophisticated biological probes for imaging and diagnostics, and the synthesis of advanced biomaterials with tailored properties. The high efficiency and mild reaction conditions of the CuAAC reaction make this approach particularly suitable for applications in drug development and chemical biology.

References

Application Notes and Protocols for Reactions Involving 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanato-1H-indole is a highly reactive heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the isocyanate group provides a reactive handle for the facile introduction of various functional groups through reactions with nucleophiles.[1] This reactivity allows for the generation of diverse libraries of indole-based derivatives, such as ureas and carbamates, which are of significant interest for screening against various therapeutic targets.

One notable application of this compound derivatives is in the development of quorum sensing (QS) inhibitors. QS is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies.[2][3] Derivatives of this compound have shown promise in disrupting QS pathways in pathogens like Pseudomonas aeruginosa.[2]

These application notes provide a comprehensive overview of the experimental setup for reactions involving this compound, including its synthesis, key reactions with nucleophiles, and relevant biological applications. Detailed protocols and data are presented to aid researchers in the successful utilization of this valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Curtius rearrangement of indole-3-carboxylic acid. This reaction proceeds via an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.[4][5][6] A common and efficient method for generating the acyl azide in situ is the use of diphenylphosphoryl azide (DPPA).[1]

General Reaction Scheme:

Indole-3-carboxylic acid to this compound via Curtius Rearrangement

G Indole-3-carboxylic_acid Indole-3-carboxylic acid Acyl_azide_intermediate Indole-3-carbonyl azide (Intermediate) Indole-3-carboxylic_acid->Acyl_azide_intermediate DPPA, Et3N Toluene, Heat This compound This compound Acyl_azide_intermediate->this compound Δ -N2

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

Materials:

  • Indole-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add indole-3-carboxylic acid (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add triethylamine (1.1 equivalents).

  • Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • During the reflux, the acyl azide intermediate will form and subsequently rearrange to the isocyanate, with the evolution of nitrogen gas.

  • After cooling to room temperature, the resulting solution of this compound in toluene can be used directly in subsequent reactions or purified by distillation under reduced pressure.

Safety Precautions:

  • Isocyanates are toxic and can cause respiratory and skin sensitization. All manipulations should be performed in a well-ventilated fume hood.[7]

  • Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Azide compounds are potentially explosive and should be handled with care. Avoid contact with acids and heavy metals.

Reactions of this compound with Nucleophiles

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This allows for a wide range of derivatization reactions, most commonly with amines to form ureas and with alcohols to form carbamates.

Reaction with Amines to form Indole-3-Ureas

The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-substituted ureas. These reactions are typically fast and proceed in high yield.

General Reaction Scheme:

This compound with an Amine to form a Urea Derivative

G This compound This compound Indole-3-urea Indole-3-urea Derivative This compound->Indole-3-urea Amine R1R2NH Amine->Indole-3-urea

Caption: Synthesis of Indole-3-urea derivatives.

Experimental Protocol: Synthesis of an N-Aryl Indole-3-Urea

Materials:

  • Solution of this compound in toluene (from the previous step)

  • Substituted aniline (1 equivalent)

  • Anhydrous toluene or other suitable aprotic solvent (e.g., THF, CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in an anhydrous aprotic solvent.

  • To this solution, add the solution of this compound (1 equivalent) dropwise at room temperature with stirring.

  • The reaction is typically exothermic. Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the urea product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data for Urea Synthesis
EntryAmineProductYield (%)
1AnilineN-(1H-indol-3-yl)-N'-phenylurea>95%
24-ChloroanilineN-(4-chlorophenyl)-N'-(1H-indol-3-yl)urea>95%
34-MethoxyanilineN-(4-methoxyphenyl)-N'-(1H-indol-3-yl)urea>95%
4BenzylamineN-benzyl-N'-(1H-indol-3-yl)urea>95%

Note: Yields are typically high for these reactions and are often reported as quantitative.

Reaction with Alcohols to form Indole-3-Carbamates

The reaction of this compound with alcohols produces carbamate derivatives. These reactions may require a catalyst, such as a tertiary amine or a tin compound, especially with less reactive alcohols.

General Reaction Scheme:

This compound with an Alcohol to form a Carbamate Derivative

G This compound This compound Indole-3-carbamate Indole-3-carbamate Derivative This compound->Indole-3-carbamate Alcohol R-OH Alcohol->Indole-3-carbamate

Caption: Synthesis of Indole-3-carbamate derivatives.

Experimental Protocol: Synthesis of an Alkyl Indole-3-Carbamate

Materials:

  • Solution of this compound in toluene

  • Alcohol (e.g., ethanol, butanol) (1-1.2 equivalents)

  • Dibutyltin dilaurate (DBTDL) or triethylamine (catalytic amount)

  • Anhydrous toluene or other suitable aprotic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To the solution of this compound in toluene, add the alcohol (1-1.2 equivalents).

  • Add a catalytic amount of DBTDL or triethylamine.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Carbamate Synthesis
EntryAlcoholProductYield (%)
1MethanolMethyl (1H-indol-3-yl)carbamate85-95%
2EthanolEthyl (1H-indol-3-yl)carbamate88-96%
3IsopropanolIsopropyl (1H-indol-3-yl)carbamate80-90%
4Benzyl alcoholBenzyl (1H-indol-3-yl)carbamate90-98%

Note: Yields are generally high but can vary depending on the reactivity of the alcohol and the reaction conditions.

Application in Drug Discovery: Quorum Sensing Inhibition

Derivatives of this compound have been investigated as inhibitors of quorum sensing (QS) in Pseudomonas aeruginosa. This bacterium utilizes a complex QS network to regulate the expression of virulence factors and biofilm formation. The core of this network consists of the las and rhl systems, which are regulated by acyl-homoserine lactone (AHL) signal molecules.[2][3]

Pseudomonas aeruginosa Quorum Sensing Pathway

The las system, at the top of the hierarchy, controls the rhl system. The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to the LasR transcriptional regulator. This complex then activates the expression of genes encoding virulence factors and also the rhl system. The RhlI synthase produces the autoinducer C4-HSL, which binds to the RhlR transcriptional regulator, leading to the expression of another set of virulence genes.[8][9] Indole-based QS inhibitors are thought to interfere with the binding of autoinducers to their cognate receptors, thereby downregulating virulence gene expression.

G cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL (Autoinducer) LasI->3-oxo-C12-HSL LasR LasR LasR->LasI + RhlI RhlI LasR->RhlI + RhlR RhlR LasR->RhlR + Virulence_Factors_1 Virulence Factors (e.g., elastase, proteases) LasR->Virulence_Factors_1 3-oxo-C12-HSL->LasR C4-HSL C4-HSL (Autoinducer) RhlI->C4-HSL RhlR->RhlI + Virulence_Factors_2 Virulence Factors (e.g., rhamnolipids, pyocyanin) RhlR->Virulence_Factors_2 C4-HSL->RhlR Indole_Derivative This compound Derivative (QSI) Indole_Derivative->LasR Inhibition Indole_Derivative->RhlR Inhibition G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Indole-3-carboxylic Acid Isocyanate_Formation Synthesis of This compound Start->Isocyanate_Formation Library_Synthesis Reaction with Nucleophiles (Amines, Alcohols, etc.) Isocyanate_Formation->Library_Synthesis Purification Purification and Characterization Library_Synthesis->Purification Compound_Library Library of Indole Derivatives Purification->Compound_Library Primary_Screen Primary Screen: Anti-QS Activity Compound_Library->Primary_Screen Secondary_Screen Secondary Screen: Virulence Factor Inhibition Primary_Screen->Secondary_Screen Toxicity_Assay Cytotoxicity Assays Secondary_Screen->Toxicity_Assay Hit_Compounds Hit Compounds Toxicity_Assay->Hit_Compounds

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Isocyanato-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 3-isocyanato-1H-indole is a specialized process, and detailed, publicly available troubleshooting guides are scarce. The following technical support center provides guidance based on established principles of indole synthesis and isocyanate chemistry. The experimental protocols and data are illustrative examples to guide researchers in their troubleshooting efforts.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common potential causes?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the stability of the starting materials and the reactive nature of the isocyanate group. Key areas to investigate include:

  • Purity of Starting Materials: The quality of the indole precursor is crucial. Impurities can lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.[1][2]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or reagent stoichiometry can significantly impact the efficiency of the isocyanate formation.

  • Moisture Sensitivity: Isocyanates are highly reactive towards water. The presence of moisture in the reaction setup, solvents, or reagents will lead to the formation of an unstable carbamic acid, which readily decarboxylates to form the corresponding amine, in this case, 3-amino-1H-indole.

  • Side Reactions: The indole nucleus itself can undergo side reactions under the conditions required for isocyanate formation. For instance, the N-H of the indole can react with the isocyanate.

  • Product Instability: The target molecule, this compound, may be unstable under the reaction or work-up conditions, leading to degradation.

Q2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What steps can I take to improve the conversion rate?

Incomplete conversion is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Activity: Ensure that the phosgenating agent (e.g., phosgene, triphosgene) or other reagents used for isocyanate formation are fresh and active.

  • Optimize Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments at varying temperatures to find the optimal condition.

  • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Adjust Reagent Stoichiometry: An excess of the isocyanate-forming reagent may be necessary to drive the reaction to completion. However, a large excess can also lead to increased side reactions.

Illustrative Data on Reaction Condition Optimization:

Experiment IDIndole Precursor (eq.)Isocyanate-forming Reagent (eq.)Temperature (°C)Time (h)Conversion (%)
11.01.125445
21.01.150475
31.01.550492
41.01.550895
Q3: I am observing the formation of a significant byproduct, which I suspect is a urea derivative. How can I prevent this?

The formation of urea derivatives is a strong indication of the presence of moisture in your reaction. The isocyanate product can react with any amine present (formed from the reaction of isocyanate with water) to yield a urea.

Preventative Measures:

  • Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents must be rigorously dried using appropriate drying agents. Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Starting Materials: Ensure that the indole starting material is free from any amine impurities.

Experimental Protocol: General Procedure for Synthesis under Anhydrous Conditions

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the 3-amino-1H-indole precursor in a freshly distilled, anhydrous solvent (e.g., toluene, dichloromethane) and add it to the reaction flask.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the isocyanate-forming reagent (e.g., a solution of triphosgene in the same anhydrous solvent) via the dropping funnel over a period of 30-60 minutes.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with an anhydrous work-up procedure.

Q4: My product seems to be degrading during purification by column chromatography. What alternative purification methods can I use?

Isocyanates can be sensitive to the silica gel used in conventional column chromatography, which can act as a nucleophile or an acidic catalyst, leading to product degradation.[3]

Alternative Purification Strategies:

  • Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under reduced pressure can be an effective purification method.[4][5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent can be a highly effective method for purification.

  • Neutralized Chromatography: If chromatography is unavoidable, consider using a less reactive stationary phase like neutral alumina or silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites.[3]

Illustrative Purification Method Comparison:

Purification MethodRecovery (%)Purity (%)
Silica Gel Chromatography3585
Neutralized Silica Gel Chromatography6595
Short-Path Distillation8098
Recrystallization75>99

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion (Low Isolated Yield) check_conversion->complete High optimize Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Reagent Stoichiometry incomplete->optimize side_reactions Identify Side Products (NMR, MS) complete->side_reactions end Improved Yield optimize->end urea Urea Formation? side_reactions->urea other_byproducts Other Byproducts? side_reactions->other_byproducts anhydrous Ensure Anhydrous Conditions: - Dry Solvents & Glassware - Inert Atmosphere urea->anhydrous Yes purification Review Purification Method other_byproducts->purification anhydrous->end degradation Degradation during Purification? purification->degradation alternative_purification Use Alternative Purification: - Distillation - Recrystallization - Neutralized Chromatography degradation->alternative_purification Yes alternative_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_desired Desired Pathway cluster_side Side Reactions start_material 3-Amino-1H-indole isocyanate This compound (Product) start_material->isocyanate + Phosgenating Agent (e.g., Triphosgene) amine_byproduct 3-Amino-1H-indole (from hydrolysis) isocyanate->amine_byproduct + H₂O - CO₂ water H₂O (Moisture) urea Di-indolyl Urea Byproduct amine_byproduct->urea + this compound

Caption: Desired reaction pathway and common side reactions leading to urea formation.

References

Technical Support Center: Purification of 3-Isocyanato-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-isocyanato-1H-indole by column chromatography. Given the reactive nature of the isocyanate functional group, this process requires careful consideration of experimental parameters to prevent compound degradation and ensure high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenge is the high reactivity of the isocyanate group (-N=C=O). This group is susceptible to reaction with nucleophiles, including water and alcohols, which may be present as moisture in solvents or on the surface of the stationary phase. The indole ring itself can also be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.

Q2: What is the recommended stationary phase for this purification?

A2: Deactivated silica gel is highly recommended. Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[1][2] Deactivation neutralizes the acidic sites on the silica surface. Alumina (neutral or basic) can be an alternative for acid-sensitive compounds.[2]

Q3: How can I deactivate silica gel?

A3: Silica gel can be deactivated by preparing a slurry in a non-polar solvent containing a small amount of a base, typically 1-3% triethylamine (TEA).[1] The column is packed with this slurry, and then flushed with the initial mobile phase before loading the sample. Another method involves adding a controlled amount of water (up to 10% by weight) to the silica gel and allowing it to equilibrate.[3][4]

Q4: What mobile phase (eluent) system is suitable for this compound?

A4: A non-polar to moderately polar, anhydrous solvent system is recommended. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[5][6] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. It is crucial to use anhydrous solvents to prevent the reaction of the isocyanate group.

Q5: How can I monitor the column fractions for the colorless this compound?

A5: Most indole derivatives are UV-active due to their aromatic structure. Fractions can be monitored using Thin-Layer Chromatography (TLC) and visualized under a UV lamp (254 nm). Staining with Ehrlich's reagent can also be used, which is highly specific for indoles and typically produces blue or purple spots.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no recovery of the product The compound may have degraded on the column.Ensure the use of deactivated silica gel and anhydrous solvents. Test the stability of the compound on a small amount of silica gel before performing the column.
The compound is highly polar and is not eluting with the current solvent system.Gradually increase the polarity of the mobile phase. A small percentage of a more polar, anhydrous solvent like anhydrous dichloromethane can be added.
Streaking of the compound on TLC and poor separation in the column Strong interaction between the compound and the stationary phase.Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.[7]
Presence of multiple spots on TLC of collected fractions, indicating impurity or degradation The isocyanate group may be reacting with residual water in the solvents or on the silica.Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use.
The compound may be unstable over long periods on the column.Run the column as quickly as possible (flash chromatography) to minimize the residence time of the compound on the stationary phase.
Product elutes with the solvent front The initial mobile phase is too polar.Start with a less polar solvent system. Determine the optimal starting polarity by running preliminary TLCs in various solvent mixtures.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Anhydrous Hexanes

  • Anhydrous Ethyl Acetate

  • Anhydrous Dichloromethane (DCM, optional)

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Ehrlich's reagent (for staining)

2. Preparation of Deactivated Silica Gel:

  • In a fume hood, prepare a slurry of silica gel in hexanes containing 1% triethylamine.

  • Gently swirl the slurry to ensure even mixing and to release any trapped air bubbles.

3. Column Packing:

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column.

  • Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Wash the packed column with one to two column volumes of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane or the initial mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

5. Elution:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexanes (gradient elution). A suggested gradient is provided in the table below.

  • Monitor the fractions by TLC, visualizing with a UV lamp. Spot the collected fractions alongside the crude material and a pure standard if available.

6. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid thermal degradation.

Quantitative Data Summary
Parameter Typical Range / Value Notes
Stationary Phase Deactivated Silica Gel (1% TEA)Essential for preventing degradation.
Mobile Phase Gradient Start: 95:5 Hexanes:Ethyl AcetateEnd: 70:30 Hexanes:Ethyl AcetateGradient should be adjusted based on TLC analysis.
Typical Rf of Product 0.3 - 0.4 in 80:20 Hexanes:Ethyl AcetateThis is an estimate; determine experimentally by TLC.
Expected Yield 70-90%Highly dependent on the purity of the crude material and the care taken to exclude moisture.
Purity (Post-Column) >95%Purity should be assessed by analytical techniques such as HPLC or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_silica Prepare Deactivated Silica Gel Slurry (1% TEA) pack_column Pack Chromatography Column prep_silica->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Gradient (Hexanes:Ethyl Acetate) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure this compound evaporate_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Product Recovery or Purity Issue check_deactivation Was silica gel deactivated? start->check_deactivation deactivate Deactivate silica with TEA or switch to alumina. check_deactivation->deactivate No check_solvents Were anhydrous solvents used? check_deactivation->check_solvents Yes deactivate->check_solvents use_anhydrous Use freshly distilled, anhydrous solvents. check_solvents->use_anhydrous No check_polarity Is the mobile phase polarity optimal? check_solvents->check_polarity Yes use_anhydrous->check_polarity optimize_gradient Optimize gradient based on TLC analysis. check_polarity->optimize_gradient No check_streaking Is there streaking on the TLC? check_polarity->check_streaking Yes success Improved Recovery & Purity optimize_gradient->success add_modifier Add 0.1-1% TEA to the mobile phase. check_streaking->add_modifier Yes check_streaking->success No add_modifier->success

Caption: Troubleshooting logic for purifying this compound.

References

preventing dimerization of 3-isocyanato-1H-indole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Isocyanato-1H-indole

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this reactive compound, with a specific focus on preventing its dimerization.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing poor reactivity in my experiments. What could be the cause?

A significant loss in reactivity is often due to the dimerization of the isocyanate monomer during storage. Isocyanates, particularly aromatic ones like this compound, are prone to a [2+2] cycloaddition reaction with themselves to form a stable, four-membered uretidione dimer. This dimer is generally unreactive under standard conditions, effectively reducing the concentration of the active monomer in your sample.

Q2: What is the chemical nature of this dimerization?

The dimerization is a reversible reaction where two molecules of the isocyanate form a uretidione ring. This process can be uncatalyzed, occurring slowly over time, or catalyzed by various substances, accelerating the degradation of the monomer. Aromatic isocyanates are particularly susceptible to this reaction.[1][2]

Q3: What factors accelerate the dimerization of this compound?

Several factors can increase the rate of dimerization:

  • Temperature: While elevated temperatures can reverse the reaction, storage at ambient or slightly elevated temperatures (e.g., 25-40°C) can accelerate dimer formation.[1] The rate of dimerization for 2,4-TDI, a related aromatic isocyanate, is approximately 0.005% per day at 40°C.[1]

  • Catalysts: Dimerization is strongly catalyzed by bases. Trace amounts of impurities such as tertiary amines (e.g., pyridine), phosphines, metal salts, or even basic residues on glassware can significantly speed up the reaction.[1][3]

  • Moisture: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then catalyze further dimerization.

  • State of Matter: For some isocyanates like MDI, dimerization occurs more rapidly in the solid state at room temperature than in the molten state.[2]

Q4: I've noticed a change in the physical appearance of my solid sample. Is this related to dimerization?

While a color change in indole compounds (e.g., to pink or brown) is often a sign of oxidation, the formation of the uretidione dimer from this compound might not always present a distinct color change.[4] However, it can lead to changes in solubility, melting point, and crystalline appearance. The most reliable way to confirm dimerization is through analytical techniques.

Q5: Can the dimerization process be reversed to recover the active monomer?

Yes, the formation of the uretidione dimer is a thermally reversible reaction.[2] Heating the dimer at elevated temperatures (typically >150°C) can break the four-membered ring and regenerate the isocyanate monomer in situ.[5] This property is sometimes used intentionally in applications involving "blocked isocyanates." However, this procedure must be performed carefully to avoid unwanted side reactions or degradation of the indole moiety.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the dimerization of this compound.

Logical Workflow for Troubleshooting Suspected Dimerization

Dimerization_Troubleshooting A Start: Unexpected Experimental Results (e.g., low yield, no reaction) B Step 1: Visual & Physical Inspection A->B C Has the sample's appearance changed? (color, crystallinity) B->C D Step 2: Analytical Confirmation (FTIR/NMR) C->D Yes/Unsure C->D No E Is dimer present? D->E F Option A: Use sample as is (if dimer % is low) E->F No / <5% G Option B: Attempt thermal monomer regeneration E->G Yes / >5% H Option C: Procure a new, fresh batch of compound E->H Yes / >5% K End: Problem Resolved F->K I Step 3: Review & Optimize Storage Protocol G->I H->I J Implement Recommended Storage: - Freezer (-20°C) - Inert Gas (Ar/N2) - Anhydrous Solvent - Protect from light I->J J->K

Caption: Troubleshooting workflow for suspected isocyanate dimerization.

Storage and Handling Protocols

Proper storage is the most effective method for preventing dimerization.

Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (Freezer)Significantly slows the rate of dimerization and other degradation pathways.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen, which can lead to byproducts that catalyze dimerization.[4]
Light Amber or Opaque VialProtects the light-sensitive indole ring from photolytic degradation.[4]
Form Anhydrous Solution (if applicable)Storing in a dry, aprotic, and inert solvent can prevent dimerization that occurs in the solid state.
Recommended Solvents for Storage

If storing in solution is necessary, the choice of solvent is critical. The solvent must be anhydrous and free of any amine or basic impurities.

SolventSuitabilityComments
Toluene Excellent Aprotic and non-polar. Easy to render anhydrous. Commonly used for isocyanate reactions.
Dichloromethane (DCM) Good Aprotic. Must be freshly distilled and stored over molecular sieves to remove acidic impurities.
Tetrahydrofuran (THF) Use with Caution Can contain peroxides and water. Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
Acetonitrile (ACN) Use with Caution Aprotic but more polar. Must be rigorously dried as it is hygroscopic.
Protic Solvents (e.g., Alcohols) Unsuitable Reacts with the isocyanate group to form carbamates.
Dimethyl Sulfoxide (DMSO) Unsuitable Can contain water and may promote side reactions.

Analytical Methods for Detecting Dimerization

Regularly checking the purity of your this compound sample is crucial. The primary methods for detecting the uretidione dimer are FTIR and NMR spectroscopy.

Dimerization Reaction Mechanism

Caption: Reversible dimerization of this compound to a uretidione.

Experimental Protocol: FTIR Analysis

Objective: To identify the presence of the uretidione dimer by observing its characteristic carbonyl (C=O) stretching frequency.

Methodology:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. Ensure the sample is dry.

    • Solution: Use a suitable IR-transparent, anhydrous solvent (e.g., CCl₄, CHCl₃) and a liquid cell. Acquire a background spectrum of the solvent first.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis:

    • Monomer: Look for the strong, sharp, and characteristic asymmetric stretching band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ .

    • Dimer: The key indicator of the uretidione dimer is the appearance of a new carbonyl (C=O) stretching band around 1760-1790 cm⁻¹ . The intensity of this peak will be proportional to the concentration of the dimer. The isocyanate peak at ~2270 cm⁻¹ will be diminished.

Experimental Protocol: HPLC Analysis for Quantification

Objective: To quantify the percentage of monomeric this compound in a sample. This method involves derivatizing the reactive isocyanate group into a stable urea derivative.

Materials:

  • Derivatizing agent: 1-(2-Pyridyl)piperazine (1,2-PP) solution.

  • Solvents: HPLC-grade acetonitrile (ACN), water, ammonium acetate, acetic acid.

  • HPLC system with a UV detector.

Methodology:

  • Standard Preparation: Prepare a calibration curve using known concentrations of a pure this compound standard reacted with an excess of the 1,2-PP derivatizing agent.

  • Sample Preparation: a. Accurately weigh a small amount of the suspect this compound sample. b. Dissolve it in a known volume of anhydrous toluene or ACN. c. Add an excess of the 1,2-PP solution to the sample. Allow the reaction to proceed to completion (this converts all available monomer to a stable urea derivative; the dimer will not react). d. Dilute the final solution to a known volume with the mobile phase.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 0.01 M, pH 6.2).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the indole-urea derivative (e.g., ~254 nm or ~280 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: a. Integrate the peak area corresponding to the this compound-urea derivative in both the standards and the sample. b. Use the calibration curve to determine the concentration of the active monomer in the sample solution. c. Calculate the purity of the original solid sample based on the initial weight and final concentration.

References

Technical Support Center: Optimizing Reactions of 3-Isocyanato-1H-indole with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for 3-isocyanato-1H-indole with various alcohols to form indole-3-carbamates. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and an alcohol?

The reaction of an isocyanate group (-N=C=O) with an alcohol (-OH) results in the formation of a carbamate (also known as a urethane) linkage. Therefore, the reaction of this compound with an alcohol yields the corresponding alkyl (1H-indol-3-yl)carbamate.

Q2: Are catalysts always necessary for this reaction?

While the reaction can proceed without a catalyst, it often requires elevated temperatures (e.g., 50-100 °C) and longer reaction times. Catalysts are frequently employed to increase the reaction rate and allow for milder conditions. Common catalysts include tertiary amines (like DABCO), organotin compounds (such as dibutyltin dilaurate), and various Lewis acids and bases.[1] The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Q3: What are the most common side reactions to be aware of?

The most prevalent side reaction is the reaction of the isocyanate with water, which may be present as a contaminant in the reagents or solvent. This forms an unstable carbamic acid that decomposes to 3-aminoindole and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form an undesired urea byproduct. Other potential side reactions include the dimerization or trimerization of the isocyanate to form uretidinediones or isocyanurates, respectively, especially at high isocyanate concentrations or in the presence of certain catalysts.[2]

Q4: How does the structure of the alcohol affect the reaction rate?

The reactivity of the alcohol's hydroxyl group is a key factor. Generally, primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance. This trend in reactivity is a common observation in isocyanate-alcohol reactions.[3][4]

Q5: What are the recommended storage and handling conditions for this compound?

This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen. It is advisable to use tightly sealed containers. Isocyanates are reactive compounds and should be handled with appropriate personal protective equipment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of indole-3-carbamates from this compound and alcohols.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation - Insufficiently reactive alcohol (e.g., tertiary or sterically hindered).- Reaction temperature is too low.- Inappropriate catalyst or absence of a catalyst.- Deactivated or poor-quality this compound.- Increase the reaction temperature.- Add a suitable catalyst (e.g., a tertiary amine like DABCO or an organotin compound like DBTDL).- Use a fresh or purified supply of this compound.- Increase the reaction time.
Formation of a White Precipitate (likely a urea byproduct) - Presence of water in the reaction mixture (in solvent, reagents, or glassware).- Use anhydrous solvents and reagents.- Thoroughly dry all glassware in an oven before use.- Conduct the reaction under an inert atmosphere (nitrogen or argon).
Multiple Spots on TLC, Difficult Purification - Presence of side products (urea, allophanates, isocyanurates).- Degradation of the starting material or product.- Minimize water content to reduce urea formation.- Use a high-purity starting isocyanate.- Optimize the stoichiometry of reactants; avoid a large excess of the isocyanate.- Employ column chromatography with an appropriate solvent system for purification.
Reaction is Stalled or Incomplete - Catalyst deactivation.- Equilibrium has been reached.- Add a fresh portion of the catalyst.- Consider using a different, more effective catalyst.- If possible, remove a byproduct (e.g., water, if formed) to shift the equilibrium.

Data on Reaction Conditions

Alcohol Type Relative Reactivity Typical Uncatalyzed Conditions Recommended Catalysts Expected Yield
Primary (e.g., Methanol, Ethanol) High25-60 °C, 2-12 hGenerally not required, but can accelerate the reaction (e.g., tertiary amines).Good to Excellent
Secondary (e.g., Isopropanol) Moderate60-100 °C, 12-24 hTertiary amines (e.g., DABCO, DBU) or organotin compounds (e.g., DBTDL).Moderate to Good
Tertiary (e.g., tert-Butanol) Low>100 °C, >24 hStronger catalysts may be needed (e.g., organotin compounds or Lewis acids), but side reactions are more likely.Low to Moderate

Experimental Protocols

General Protocol for the Uncatalyzed Reaction of this compound with a Primary Alcohol

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane, or acetonitrile).

  • Addition of Alcohol: Slowly add the primary alcohol (1.0-1.2 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for the Catalyzed Reaction of this compound with a Secondary Alcohol

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq.) and the secondary alcohol (1.1 eq.) in an anhydrous aprotic solvent.

  • Addition of Catalyst: Add a catalytic amount of a suitable catalyst (e.g., 1-10 mol% of DBU or DBTDL) to the solution.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a basic catalyst was used, it can be neutralized with a mild acidic wash (e.g., dilute aqueous NH4Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Caption: Reaction of this compound with an alcohol to form an indole-3-carbamate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis A Flame-dry glassware under inert atmosphere B Dissolve this compound Add alcohol (and catalyst if needed) A->B C Stir at appropriate temperature Monitor by TLC/LC-MS B->C D Quench reaction (if necessary) Solvent removal C->D E Column chromatography or Recrystallization D->E F Obtain pure product Characterize (NMR, MS, etc.) E->F

Caption: General experimental workflow for the synthesis of indole-3-carbamates.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Water Formation of white precipitate (urea)? Start->Check_Water Water_Yes Strictly anhydrous conditions (dry solvents, inert atmosphere) Check_Water->Water_Yes Yes Water_No No significant precipitate Check_Water->Water_No No Check_Reactivity Is the alcohol sterically hindered? Water_No->Check_Reactivity Reactivity_Yes Increase temperature Add catalyst (e.g., DBTDL) Check_Reactivity->Reactivity_Yes Yes Reactivity_No Primary or simple secondary alcohol Check_Reactivity->Reactivity_No No Check_Temp Is reaction temperature too low? Reactivity_No->Check_Temp Temp_Yes Increase temperature Check_Temp->Temp_Yes Yes Temp_No Consider catalyst or check starting material quality Check_Temp->Temp_No No

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Reactions of 3-Isocyanato-1H-indole with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-isocyanato-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction of this compound with a nucleophile?

The primary desired reaction is the nucleophilic addition of a heteroatom (N, O, S) from a nucleophile to the electrophilic carbon atom of the isocyanate group. This reaction typically forms a stable urea, carbamate, or thiocarbamate linkage at the 3-position of the indole ring.

Q2: What are the most common classes of side reactions observed?

The most common side reactions can be categorized into three main types:

  • Reaction at the Indole Nitrogen (N1): The indole N-H proton is acidic and can be deprotonated, leading to N1-functionalization.

  • Isocyanate Self-Condensation: Dimerization or trimerization of the isocyanate group, especially in the presence of catalysts or at elevated temperatures.

  • Reaction with Trace Water: Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule.

Q3: Why am I observing the formation of a disubstituted urea by-product (1,3-di(1H-indol-3-yl)urea)?

This is a classic side reaction caused by the presence of moisture. The this compound reacts with water to form 3-amino-1H-indole, which is a nucleophile and rapidly reacts with another molecule of this compound to produce the symmetrical 1,3-di(1H-indol-3-yl)urea. To avoid this, ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4][5]

Q4: My reaction is sluggish, but upon heating, I see a significant amount of an insoluble white precipitate. What is likely happening?

Heating can promote the self-condensation of isocyanates to form dimers (uretdiones) or trimers (isocyanurates).[6][7][8][9] These oligomers are often insoluble and can be difficult to remove from the reaction mixture. It is advisable to first screen for a suitable catalyst to promote the desired reaction at a lower temperature before resorting to heating.

Q5: I am trying to react a primary amine with this compound, but I am getting a mixture of products, including some that appear to be N1-acylated. How can I improve the selectivity?

The indole nitrogen can compete with your primary nucleophile, leading to the formation of an N1-substituted urea. This is more likely to occur with less nucleophilic primary amines or when using a base that can deprotonate the indole nitrogen. Using a non-basic catalyst or running the reaction at a lower temperature can favor the desired C3-urea formation. Additionally, protecting the indole nitrogen prior to the reaction is a viable strategy if N1-acylation is a persistent issue.[10][11][12]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Urea/Carbamate Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material 1. Insufficient reactivity of the nucleophile.2. Low reaction temperature.3. Inappropriate solvent.1. Add a non-nucleophilic catalyst (e.g., dibutyltin dilaurate for alcohols, or a tertiary amine for amines) to activate the isocyanate.2. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC or LC-MS.3. Switch to a more polar, aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[13][14]
Significant formation of 1,3-di(1H-indol-3-yl)urea Presence of moisture in the reaction.1. Use freshly distilled, anhydrous solvents.2. Dry all glassware in an oven before use.3. Use reagents from freshly opened bottles or purify/dry them before use.4. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Formation of an insoluble precipitate Isocyanate dimerization or trimerization.[6][7][8][9]1. Avoid high reaction temperatures.2. Use the minimum effective concentration of catalyst.3. Choose a catalyst that selectively promotes the desired reaction over self-condensation.
Issue 2: Formation of Multiple Products
Symptom Possible Cause Troubleshooting Steps
Presence of a product corresponding to N1-acylation The indole nitrogen is competing with the intended nucleophile.[10][11][12]1. Use a less basic catalyst or no catalyst if the nucleophile is sufficiently reactive.2. Lower the reaction temperature to favor the more kinetically controlled reaction at the isocyanate.3. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before introducing the isocyanate.
Formation of biuret/allophanate structures The initial urea/carbamate product reacts with another molecule of isocyanate.1. Use a 1:1 stoichiometry of the nucleophile to the isocyanate.2. Add the isocyanate slowly to a solution of the nucleophile to maintain a low concentration of the isocyanate.3. Avoid high temperatures, which can promote these follow-on reactions.[15]
Complex mixture of unidentified products Decomposition of the this compound starting material.1. Check the purity of the this compound before use; it can be unstable on storage.2. Use milder reaction conditions (lower temperature, less reactive catalyst).3. Ensure the reaction is not exposed to light or air for prolonged periods.

Data Presentation

Table 1: Summary of Potential Side Products and Favorable Conditions for Their Formation

Side Product Structure Nucleophile Involved Favorable Conditions Proposed Mitigation
1,3-di(1H-indol-3-yl)ureaIndole-C3-NH-CO-NH-C3-IndoleWater (H₂O)Presence of moisture, acidic or basic catalysis.Rigorous anhydrous conditions.
N1-Acyl UreaIndole-N1-CO-NH-RIndole NitrogenUse of strong bases, high temperatures, less reactive primary nucleophile.Use of non-basic catalysts, lower temperatures, or N-protection.
Isocyanate Dimer (Uretdione)Cyclic (Indole-C3-N-CO)₂This compoundHigh concentration of isocyanate, presence of phosphine or some amine catalysts, heat.Control stoichiometry, slow addition of isocyanate, avoid specific catalysts.
Isocyanate Trimer (Isocyanurate)Cyclic (Indole-C3-N-CO)₃This compoundBasic catalysts (e.g., potassium acetate), high temperatures.[6][7][9]Use of non-trimerizing catalysts (e.g., tin-based), temperature control.
Allophanate/BiuretR-O-CO-N(Indole-C3)-CO-NH-Indole-C3 / R-NH-CO-N(Indole-C3)-CO-NH-Indole-C3Urethane/Urea ProductExcess isocyanate, high temperatures.[15]Use of stoichiometric amounts of reactants, slow addition of isocyanate.

Experimental Protocols

General Procedure for the Synthesis of a 3-Indolyl Urea Derivative

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere of dry nitrogen, add the desired primary or secondary amine (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., 5 mL of THF, CH₂Cl₂, or DMF).

  • Reactant Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a few drops of methanol if excess isocyanate is suspected. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol) to afford the pure 1-(1H-indol-3-yl)-3-substituted urea.

Visualizations

Troubleshooting_Side_Reactions cluster_low_yield Troubleshooting Low Yield cluster_multi_prod Troubleshooting Multiple Products start Reaction Start: This compound + Nucleophile check_yield Analyze Crude Product: Low Yield or Multiple Products? start->check_yield ly_cause Identify Primary Issue check_yield->ly_cause Low Yield mp_cause Identify Main Side Product check_yield->mp_cause Multiple Products success Desired Product Obtained check_yield->success High Yield, Clean Product ly_moisture Symmetrical Urea Present? (e.g., di-indolylurea) ly_cause->ly_moisture ly_precipitate Insoluble Precipitate? ly_moisture->ly_precipitate No sol_anhydrous Solution: Use Rigorous Anhydrous Conditions ly_moisture->sol_anhydrous Yes ly_no_conversion High Starting Material? ly_precipitate->ly_no_conversion No sol_temp_cat Solution: Avoid High Temp, Screen Catalysts ly_precipitate->sol_temp_cat Yes sol_catalyst Solution: Add Catalyst (e.g., DBTDL), Optimize Temp/Solvent ly_no_conversion->sol_catalyst Yes mp_n1_acylation N1-Acylated Product? mp_cause->mp_n1_acylation mp_biuret Biuret/Allophanate Product? mp_n1_acylation->mp_biuret No sol_protect Solution: Lower Temp, Use Non-Basic Catalyst, or Protect N-H mp_n1_acylation->sol_protect Yes sol_stoich Solution: Use 1:1 Stoichiometry, Slow Addition of Isocyanate mp_biuret->sol_stoich Yes

Caption: Troubleshooting workflow for side reactions of this compound.

References

Technical Support Center: Monitoring 3-Isocyanato-1H-Indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring reactions involving the highly reactive intermediate, 3-isocyanato-1H-indole, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in monitoring reactions with this compound?

A1: this compound is a highly reactive electrophile.[1] The primary challenge is its sensitivity to nucleophiles, including water, which leads to the formation of an unstable carbamic acid that quickly decomposes to 3-aminoindole.[2] Furthermore, its reactivity extends to the stationary phase in chromatography; for instance, it can react with the silanol groups on silica gel TLC plates, causing streaking and the appearance of baseline spots.[3]

Q2: TLC or HPLC: Which method should I choose for monitoring my reaction?

A2: The choice depends on your specific needs.

  • TLC is ideal for rapid, qualitative checks to quickly determine if the starting material is being consumed and a new product is forming.[4][5] It is fast, inexpensive, and allows for multiple samples to be run simultaneously.

  • HPLC is necessary for quantitative analysis, providing precise data on reaction conversion, product purity, and the formation of byproducts. It is more sensitive and offers significantly higher resolution than TLC, but requires more time for sample preparation and analysis.[6]

Q3: How can I prevent my this compound from degrading during analysis?

A3: For HPLC analysis, it is crucial to quench the reaction immediately upon taking an aliquot. This is typically done by reacting the aliquot with a derivatizing agent, such as a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., methanol), which rapidly converts the highly reactive isocyanate into a stable urea or carbamate derivative.[7][8] This stable derivative can then be reliably analyzed by HPLC without risk of degradation on the column.

Thin-Layer Chromatography (TLC) Support

Detailed Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[9]

  • Solvent System Selection: Begin by finding a mobile phase that moves the starting indole material to an Rf (retention factor) of approximately 0.4-0.5.[10] A common starting system for indole derivatives is a mixture of hexane and ethyl acetate.[9][11] Adjust the polarity to achieve good separation.

  • Spotting: On the starting line, apply three separate, small spots using a capillary tube:

    • Lane 1 (Reference): Your starting material (the precursor to the isocyanate).

    • Lane 2 (Co-spot): A spot of the starting material, followed by a spot of the reaction mixture on top.[10]

    • Lane 3 (Reaction Mixture): An aliquot taken directly from the reaction.

  • Development: Place the spotted TLC plate in a chamber saturated with the mobile phase vapor. Ensure the solvent level is below the starting line.[12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] If necessary, use a chemical stain (e.g., permanganate or anisaldehyde) for compounds that are not UV-active.

  • Interpretation: The reaction is progressing if the spot corresponding to the starting material in the reaction mixture lane (Lane 3) diminishes in intensity, and a new spot (the product) appears. The co-spot lane helps confirm the identity of the starting material spot.

TLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Streaking of Spots 1. Reaction with Silica: The isocyanate is reacting with acidic silanol groups on the plate.[3][13] 2. Sample Overload: Too much sample was spotted on the plate.[4][12][14] 3. Sample Too Polar: The sample is not soluble enough in the mobile phase.1. Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites.[14] 2. Dilute the sample before spotting or apply a smaller spot.[14] 3. Change to a more polar mobile phase system.
Spots Remain at Baseline (Rf ≈ 0) 1. Mobile Phase Not Polar Enough: The eluent does not have sufficient polarity to move the compounds up the plate.[14] 2. Reaction with Silica: The isocyanate has irreversibly bound to the silica gel at the origin.1. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[14] 2. Neutralize the plate by adding triethylamine to the eluent. Consider using an alternative stationary phase like alumina for acid-sensitive compounds.[15]
Spots at Solvent Front (Rf ≈ 1) 1. Mobile Phase Too Polar: The eluent is too strong, carrying all components with the solvent front.[14]1. Decrease the proportion of the polar solvent or choose a less polar solvent system.[14]
No Spots Visible 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[12][14] 2. Compound Not UV-Active: The compounds do not absorb UV light at 254 nm. 3. Compound Evaporation: The compound is volatile.1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[12][14] 2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, anisaldehyde).[14] 3. This is less likely for indole derivatives but can be addressed by minimizing the time the plate is exposed to air before development.
Illustrative TLC Data

The following table provides hypothetical Rf values for a typical reaction where this compound reacts with a generic primary amine (R-NH₂) to form a urea product.

CompoundStructurePolarityExpected Rf (Hexane:EtOAc 7:3)
1H-Indole (Starting Material Precursor)Indole RingMedium~ 0.5
This compound (Reactive Intermediate)Indole-N=C=OLow~ 0.7
Indole-Urea ProductIndole-NH-CO-NH-RHigh~ 0.2

High-Performance Liquid Chromatography (HPLC) Support

Detailed Experimental Protocol: Reaction Monitoring by HPLC
  • Sample Preparation (Crucial Step):

    • Withdraw a small, measured aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a solution of a derivatizing agent (e.g., 1 mL of 0.1 M dibutylamine in acetonitrile).[7] This converts the isocyanate to a stable urea.

    • Vortex the vial and then dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or acetic acid to improve peak shape.[16]

    • Example Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the indole derivatives absorb strongly (e.g., 254 nm or 280 nm).[16][17]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. Identify peaks based on the retention times of pre-run standards (starting material, derivatized isocyanate, and expected product). Quantify the reaction progress by integrating the peak areas.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Shifting Retention Times 1. Inconsistent Mobile Phase: The composition of the mobile phase is changing.[18][19] 2. Column Temperature Fluctuations: The lab or column oven temperature is not stable.[19][20] 3. Column Degradation: The stationary phase is degrading or contaminated. 4. Inconsistent Quenching: Variation in quenching time or reagent amount affects the final sample matrix.1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[20] 2. Use a column oven to maintain a constant temperature.[20] 3. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 4. Standardize the quenching protocol precisely for all samples.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: The injected sample concentration is too high.[18] 2. Secondary Interactions: The indole nitrogen or urea product is interacting with residual silanols on the column. 3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.1. Dilute the sample before injection. 2. Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. 3. Ensure the final sample is dissolved in a solvent similar in composition to the initial mobile phase.
Noisy or Drifting Baseline 1. Contaminated Mobile Phase: Solvents or additives are impure.[19][20] 2. Air Bubbles in System: The mobile phase is not properly degassed.[20] 3. Detector Lamp Failing: The UV lamp is nearing the end of its life.[20]1. Use high-purity, HPLC-grade solvents and additives. Filter the mobile phase.[20] 2. Degas the mobile phase thoroughly using sonication or an inline degasser.[20] 3. Replace the detector lamp.
Ghost Peaks 1. Sample Carryover: Residue from a previous injection is eluting. 2. Contamination in Quenching Reagent: The derivatizing agent or its solvent contains impurities.1. Run a blank gradient (injecting only mobile phase) after each sample. Implement a robust needle wash protocol. 2. Run a blank sample containing only the quenched and diluted derivatizing agent to identify impurity peaks.
Illustrative HPLC Data

The following table provides hypothetical retention times for a typical reverse-phase HPLC analysis after quenching with dibutylamine.

CompoundStructurePolarityExpected Retention Time (C18, Water/ACN Gradient)
1H-Indole (Starting Material Precursor)Indole RingMedium~ 4.5 min
Dibutyl-Indole-Urea (Derivatized Isocyanate)Indole-NH-CO-N(Butyl)₂Low~ 8.2 min
Indole-Urea Product (from reaction with R-NH₂)Indole-NH-CO-NH-RHigh~ 3.1 min

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_chamber Prepare & Saturate Developing Chamber develop Develop Plate in Chamber prep_chamber->develop take_aliquot Take Reaction Aliquot spot_co Co-Spot (SM + Reaction) take_aliquot->spot_co spot_rxn Spot Reaction Mixture take_aliquot->spot_rxn visualize Dry & Visualize (UV Lamp / Stain) develop->visualize interpret Interpret Results (Rf Values, Spot Intensity) visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

HPLC_Workflow take_aliquot 1. Take Reaction Aliquot quench 2. Immediately Quench (e.g., with Dibutylamine soln) take_aliquot->quench dilute 3. Dilute with Mobile Phase quench->dilute inject 4. Inject onto HPLC System dilute->inject analyze 5. Analyze Chromatogram (Peak Area, Retention Time) inject->analyze

Caption: HPLC sample preparation workflow for reactive isocyanates.

Troubleshooting_Tree start Problem: Peak Tailing in HPLC q1 Is sample concentration high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Solution: Dilute sample before injection. a1_yes->s1 q2 Is mobile phase acidified (e.g., 0.1% HCOOH)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is column old or showing high backpressure? a2_yes->q3 s2 Solution: Add 0.1% Formic or Trifluoroacetic Acid. a2_no->s2 s3 Solution: Flush column with strong solvent or replace it. q3->s3 Yes

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

Technical Support Center: Scale-Up Synthesis of 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-isocyanato-1H-indole. The guidance provided is based on the common synthetic route involving the Curtius rearrangement of an indole-3-carboxylic acid derivative.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Indole-3-carbonyl Azide Intermediate

Q: My reaction to form indole-3-carbonyl azide from indole-3-carboxylic acid (or its acyl chloride) is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the formation of the acyl azide intermediate can stem from several factors. Below are key areas to investigate and potential solutions.

  • Incomplete conversion of the carboxylic acid: The activation of the carboxylic acid is a critical step.

    • Solution: Ensure complete conversion to the acyl chloride or mixed anhydride before adding the azide source. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the acyl chloride C=O stretch).

  • Moisture sensitivity: Acyl chlorides and the azide formation reaction are sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions of the acyl chloride: The acyl chloride can react with the indole nitrogen.

    • Solution: Consider using a protecting group on the indole nitrogen (e.g., Boc, SEM) if N-acylation becomes a significant side reaction, although this adds extra steps to the synthesis.

  • Instability of the azide source: Sodium azide can be contaminated or decomposed.

    • Solution: Use a fresh, high-purity source of sodium azide.

Issue 2: Poor Conversion or Low Yield during Curtius Rearrangement

Q: The thermal rearrangement of indole-3-carbonyl azide to this compound is inefficient. What are the common problems and solutions?

A: The Curtius rearrangement requires careful control of reaction conditions, especially during scale-up.

  • Suboptimal reaction temperature: The rearrangement is thermally induced, and an incorrect temperature can lead to either an impractically slow reaction or decomposition.

    • Solution: The optimal temperature for the rearrangement should be determined through small-scale experiments and carefully controlled during scale-up. A gradual increase in temperature is often recommended. Reaction calorimetry can be used to study the exotherm and determine a safe operating temperature range.[1]

  • Solvent effects: The choice of solvent can influence the reaction rate and the stability of the resulting isocyanate.

    • Solution: Use an inert, high-boiling, and anhydrous solvent such as toluene, diphenyl ether, or a suitable chlorinated solvent. The solvent should be thoroughly degassed to remove oxygen.

  • Premature decomposition of the acyl azide: Indole-3-carbonyl azide may be thermally sensitive and decompose before rearranging if heated too rapidly or for too long.

    • Solution: Add the acyl azide solution portion-wise to the pre-heated solvent to maintain a low concentration of the azide in the reaction mixture at any given time. This is a critical safety consideration for scale-up.[1]

Issue 3: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude this compound product. What are the likely side reactions and how can I minimize them?

A: The high reactivity of the isocyanate functional group can lead to several side products, particularly at the elevated temperatures of the Curtius rearrangement.

  • Urea formation: The newly formed isocyanate can react with any primary or secondary amines present. The most common source of amine is the hydrolysis of the isocyanate itself to form 3-aminoindole, which then rapidly reacts with another molecule of the isocyanate.

    • Solution: Ensure strictly anhydrous conditions throughout the reaction and work-up. The presence of water is a primary cause of urea formation.

  • Trimerization (Isocyanurate formation): Isocyanates can trimerize to form highly stable isocyanurates, especially at high concentrations and temperatures.

    • Solution: Maintain a low concentration of the isocyanate in the reaction mixture by controlling the addition rate of the acyl azide. Avoid prolonged reaction times at high temperatures after the rearrangement is complete.

  • Reaction with the indole NH: The isocyanate can potentially react with the N-H of another indole molecule.

    • Solution: As with N-acylation, N-protection can be considered, but may be unnecessary if the reaction is performed under optimized conditions.

Issue 4: Challenges in Product Purification

Q: I am struggling to purify the final this compound. What are the recommended purification strategies?

A: The purification of isocyanates can be challenging due to their reactivity.

  • Decomposition on silica gel: Isocyanates can react with the acidic silanol groups on standard silica gel, leading to decomposition and the formation of ureas.

    • Solution: Use deactivated (e.g., base-washed) silica gel for column chromatography. Alternatively, consider other purification techniques such as distillation under high vacuum or recrystallization from a non-protic solvent.

  • Co-elution with impurities: Symmetrical ureas and other non-polar byproducts may have similar polarities to the desired isocyanate.

    • Solution: Optimize the solvent system for chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization is often the most effective method for achieving high purity.

  • Thermal instability during distillation: The product may decompose at the temperatures required for distillation.

    • Solution: Use a short-path distillation apparatus under high vacuum to minimize the heating time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound via the Curtius rearrangement?

A1: The primary safety concerns are:

  • Thermal instability of indole-3-carbonyl azide: Acyl azides can be explosive, especially when heated or in concentrated form. It is crucial to avoid isolating the neat acyl azide and to handle it in solution.[1]

  • Gas evolution: The rearrangement releases nitrogen gas, which can lead to a pressure buildup in a closed system. The reaction vessel must be equipped with adequate pressure relief.

  • Toxicity of isocyanates: this compound is expected to be toxic and an irritant, particularly to the respiratory system. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: Can I use a one-pot procedure for the synthesis of this compound from indole-3-carboxylic acid?

A2: A one-pot procedure is feasible and often preferred to avoid the isolation of the potentially hazardous acyl azide intermediate. Several methods exist for the one-pot conversion of carboxylic acids to isocyanates, often using reagents like diphenylphosphoryl azide (DPPA).[2] However, reaction conditions would need to be carefully optimized for the indole substrate to avoid side reactions.

Q3: How can I monitor the progress of the Curtius rearrangement?

A3: The reaction can be monitored by:

  • IR Spectroscopy: The disappearance of the characteristic azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) can be tracked.

  • TLC Analysis: A sample of the reaction mixture can be quenched with an alcohol (e.g., methanol) to form the corresponding carbamate, which is more stable and easier to analyze by TLC than the reactive isocyanate.

Q4: What is the typical stability and storage recommendation for this compound?

A4: this compound is expected to be sensitive to moisture and may be thermally unstable over long periods. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation and polymerization.

Experimental Protocols

General Protocol for the Synthesis of this compound via Curtius Rearrangement

This is a generalized procedure and should be optimized for the specific scale and equipment used.

Step 1: Formation of Indole-3-carbonyl Chloride

  • To a solution of indole-3-carboxylic acid in an anhydrous solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitor by TLC or IR).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude indole-3-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Formation of Indole-3-carbonyl Azide

  • Dissolve the crude indole-3-carbonyl chloride in an anhydrous solvent (e.g., acetone or THF).

  • Cool the solution to 0 °C and add a solution of sodium azide in a minimal amount of water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. Caution: Do not heat the crude acyl azide. It is recommended to use the solution directly in the next step.

Step 3: Curtius Rearrangement to this compound

  • Heat an inert, high-boiling solvent (e.g., toluene) to reflux under an inert atmosphere.

  • Add the solution of indole-3-carbonyl azide from the previous step dropwise to the refluxing solvent.

  • After the addition is complete, continue to reflux the mixture until the rearrangement is complete (monitor by IR for the disappearance of the azide peak and the appearance of the isocyanate peak).

  • Cool the reaction mixture to room temperature. The solution containing the crude this compound can be used directly or concentrated for purification.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low yield of indole-3-carbonyl azideIncomplete conversion of carboxylic acidEnsure complete formation of the acyl chloride/mixed anhydride before adding the azide source.
Moisture in the reactionUse anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
N-acylation of the indole ringConsider using an N-protecting group for the indole.
Low yield of this compoundSuboptimal rearrangement temperatureOptimize the reaction temperature through small-scale trials; use reaction calorimetry for scale-up.
Inappropriate solventUse an inert, high-boiling, and anhydrous solvent like toluene.
Premature decomposition of acyl azideAdd the acyl azide solution portion-wise to the pre-heated solvent.

Table 2: Common Side Products and Mitigation Strategies

Side Product Formation Pathway Mitigation Strategy
3,3'-diindolylureaReaction of this compound with 3-aminoindole (from hydrolysis of the isocyanate)Maintain strictly anhydrous conditions throughout the synthesis and work-up.
Isocyanurate trimerTrimerization of this compoundMaintain a low concentration of the isocyanate; avoid prolonged heating after reaction completion.
N-acyl indole derivativesReaction of indole-3-carbonyl chloride with the indole nitrogenUse an N-protecting group if this is a significant issue.

Visualizations

experimental_workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Purification start Indole-3-carboxylic Acid acyl_chloride Indole-3-carbonyl Chloride start->acyl_chloride SOCl2 or (COCl)2 acyl_azide Indole-3-carbonyl Azide acyl_chloride->acyl_azide NaN3 rearrangement Thermal Rearrangement (Heat in Toluene) acyl_azide->rearrangement isocyanate This compound rearrangement->isocyanate - N2 purification Purification (Distillation or Chromatography) isocyanate->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Yield or Impure Product low_yield Low Yield start->low_yield side_products Side Products start->side_products decomp Decomposition during Purification start->decomp co_elution Co-elution of Impurities start->co_elution check_reagents Check Reagent Purity & Dryness low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp check_conversion Verify Intermediate Conversion low_yield->check_conversion anhydrous Ensure Anhydrous Conditions side_products->anhydrous low_conc Maintain Low Reactant Concentration side_products->low_conc protect_indole Consider Indole N-Protection side_products->protect_indole deactivated_silica Use Deactivated Silica decomp->deactivated_silica vacuum_distillation High Vacuum/Short Path Distillation decomp->vacuum_distillation optimize_eluent Optimize Chromatography Eluent co_elution->optimize_eluent recrystallize Attempt Recrystallization co_elution->recrystallize

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-Isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 3-isocyanato-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and standardized protocols to ensure safe and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns with this compound?

A1: this compound is a highly reactive electrophile due to the isocyanate (-N=C=O) group.[1][2] Its primary reactivity concerns stem from its susceptibility to nucleophilic attack. Key concerns include:

  • Moisture Sensitivity: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine (3-amino-1H-indole) and carbon dioxide gas.[2][3][4] The resulting amine can then react with another molecule of the isocyanate to form a poorly soluble disubstituted urea, which often precipitates from the reaction mixture.[3][4]

  • Reactivity with Nucleophiles: It will react rapidly with various nucleophiles, including alcohols (to form urethanes), amines (to form ureas), and thiols.[1][2]

  • Self-Reactivity: The indole moiety contains a nucleophilic N-H group. Under certain conditions, particularly with catalysis or elevated temperatures, this N-H can react with the isocyanate group of another molecule, leading to oligomers or polymers.[5][6]

  • Thermal Stability: Isocyanates can undergo thermal decomposition, and diisocyanates can trimerize to form isocyanurates.[1][7] While this compound is a monoisocyanate, it's crucial to be aware of potential thermal instability.

Q2: Why is my reaction mixture turning cloudy or forming a white precipitate?

A2: The most probable cause is the formation of an insoluble N,N'-disubstituted urea.[3] This occurs when the isocyanate reacts with trace amounts of water in your solvents or reagents.[3] The reaction proceeds in two steps: first, the isocyanate hydrolyzes to an amine and CO2, and then the newly formed amine rapidly reacts with a second isocyanate molecule.[4] To prevent this, all solvents and reagents must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

Q3: My reaction is foaming or bubbling. What is happening and is it dangerous?

A3: Foaming or bubbling is a strong indicator of carbon dioxide (CO2) generation, which is a byproduct of the reaction between the isocyanate and water.[3] This can lead to a dangerous pressure buildup if the reaction is performed in a sealed vessel.[3] Immediate action should be taken to ensure the vessel is safely vented in a fume hood. This issue highlights significant water contamination that must be addressed before re-running the experiment.[3]

Q4: What are the essential safety precautions when working with this compound?

A4: Isocyanates are toxic, irritants to the skin and eyes, and potent respiratory sensitizers that can cause occupational asthma.[7][8][9][10] All handling of this compound and its solutions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7] Avoid inhalation of vapors or dust.[7][9]

Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Desired Product Water Contamination: The isocyanate was consumed by reacting with moisture to form urea byproducts.[3] • Incorrect Stoichiometry: Insufficient nucleophile was used. • Degradation of Isocyanate: The starting material may have degraded during storage.Ensure Anhydrous Conditions: Dry all solvents and reagents rigorously (e.g., over molecular sieves, distillation). Dry all glassware in an oven (>120 °C) or by flame-drying under an inert atmosphere.[3] Use Karl Fischer titration to quantify water content if issues persist.[3] • Verify Reagent Purity: Check the purity of the isocyanate and the nucleophile. • Optimize Stoichiometry: Consider using a slight excess of the nucleophile.
Formation of Insoluble White Solid Urea Formation: Reaction of the isocyanate with water and the subsequently formed amine.[3][4]Improve Anhydrous Technique: See above. • Purification: The urea byproduct is often insoluble in many organic solvents and can sometimes be removed by filtration. Recrystallization or column chromatography may be necessary to separate it from the desired product.
Reaction Mixture Becomes a Thick Slurry or Solidifies Self-Polymerization: The indole N-H may be reacting with the isocyanate group. • High Concentration: The concentration of reagents may be too high, leading to precipitation of the product or byproduct.Protect the Indole N-H: If the desired reaction does not involve the indole N-H, consider protecting it with a suitable group (e.g., Boc, SEM) before introducing the isocyanate. • Dilute the Reaction: Run the reaction at a lower concentration. • Control Temperature: Perform the reaction at a lower temperature to reduce the rate of side reactions.
Difficult Purification / Multiple Spots on TLC Mixture of Products: Formation of urea, urethane (from alcohol impurities), and potentially oligomers. • Unreacted Starting Material: Incomplete reaction.Quench Thoroughly: Ensure all unreacted isocyanate is quenched before work-up (see Protocol 1). • Optimize Chromatography: Use an appropriate solvent system for column chromatography. A small amount of a polar solvent like methanol in the eluent may be required, but be aware it can react with any remaining isocyanate on the column. Consider adding a small amount of base (e.g., triethylamine) to the eluent if the product is basic.

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted this compound

Objective: To safely neutralize any excess isocyanate remaining in the reaction mixture before aqueous work-up.

Methodology:

  • Cool the reaction mixture to 0 °C using an ice-water bath. This reduces the rate of exothermic reactions during quenching.

  • Under an inert atmosphere, slowly add a quenching agent from the table below. The addition should be dropwise to control any potential exotherm.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.

  • The reaction mixture can now be safely subjected to an aqueous work-up.

Table 1: Common Quenching Agents for Isocyanates

Quenching Agent Molar Equivalents (vs. Isocyanate) Product Formed Notes
Methanol 5 - 10 equivalentsMethyl carbamateThe resulting carbamate is generally soluble in common organic solvents and easier to separate via chromatography than ureas.
Isopropanol 5 - 10 equivalentsIsopropyl carbamateSimilar to methanol, but less reactive.
Dibutylamine 2 - 3 equivalentsDibutyl ureaForms a highly non-polar urea derivative that is often easily separable by silica gel chromatography.
Water >10 equivalentsUnsubstituted UreaNot generally recommended as the primary quenching agent due to CO2 evolution and formation of poorly soluble ureas, but can be used in a biphasic quench.
Protocol 2: Standard Aqueous Work-up Procedure

Objective: To isolate the crude product from the reaction mixture after quenching.

Methodology:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.

  • If the desired product is basic, you can wash with a dilute aqueous acid solution (e.g., 1 M HCl) to extract it into the aqueous layer. The aqueous layer is then basified (e.g., with 1 M NaOH) and re-extracted with an organic solvent.

  • If the desired product is neutral or acidic, wash the organic layer sequentially with dilute acid (to remove basic impurities), water, and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purify the crude product as required, typically by column chromatography or recrystallization.

Visualized Workflows

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven or Flame-Dry) Inert_Atmosphere Assemble Under Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Dry_Solvents Prepare Anhydrous Solvents & Reagents Dry_Solvents->Inert_Atmosphere Add_Reagents Add Reagents (Indole, Nucleophile) Inert_Atmosphere->Add_Reagents Cool_Reaction Cool to 0 °C Add_Reagents->Cool_Reaction Add_Isocyanate Slowly Add This compound Cool_Reaction->Add_Isocyanate Run_Reaction Stir at RT or Elevated Temperature Add_Isocyanate->Run_Reaction Quench Quench Excess Isocyanate (e.g., with Methanol) Run_Reaction->Quench Aqueous_Workup Aqueous Work-up (Extraction & Washing) Quench->Aqueous_Workup Dry_Extract Dry Organic Layer (e.g., Na2SO4) Aqueous_Workup->Dry_Extract Concentrate Concentrate in vacuo Dry_Extract->Concentrate Purify Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify

Caption: General experimental workflow for reactions with this compound.

G Start Low Yield or Insoluble Precipitate Observed Check_Moisture Was the reaction run under strictly anhydrous conditions? Start->Check_Moisture Check_Temp Was the reaction temperature controlled? Check_Moisture->Check_Temp Yes Solution_Dry Solution: Improve drying of glassware, solvents, and reagents. Use inert atmosphere. Check_Moisture->Solution_Dry No Solution_Protect Possible Self-Polymerization. Solution: Protect indole N-H or run at lower temperature. Check_Temp->Solution_Protect No Solution_Filter Precipitate is likely urea. Solution: Filter solid and purify filtrate via chromatography. Check_Temp->Solution_Filter Yes

Caption: Troubleshooting decision tree for common issues in indole isocyanate reactions.

References

analytical methods for detecting impurities in 3-isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-Isocyanato-1H-indole

Welcome to the technical support center for the analytical characterization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

A1: The primary challenges stem from the high reactivity and instability of the isocyanate (-NCO) functional group.[1] This group readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of degradation products.[2] Therefore, sample handling and the choice of analytical method are critical to prevent the formation of artifacts during analysis. Additionally, the indole ring itself can be susceptible to oxidation.[3]

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthesis process or from degradation.

  • Synthesis-Related Impurities : These may include unreacted starting materials, intermediates from the synthetic route (e.g., from a Fischer indole synthesis), and by-products from side reactions.[4][5]

  • Degradation Products : The most common degradation products arise from the reaction of the isocyanate group. Reaction with atmospheric moisture can lead to the formation of an unstable carbamic acid, which decomposes to 3-amino-1H-indole and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a urea dimer.

  • Oxidation Products : The indole ring can oxidize, which may result in a pinkish or yellowish discoloration of the material.[3]

Q3: Which analytical technique is most suitable for purity testing and impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally unstable compounds like this compound.[6] For robust analysis, HPLC is often coupled with Ultraviolet (UV) detection for quantification and Mass Spectrometry (MS) for the identification and characterization of unknown impurities (LC-MS).[6][7] Gas Chromatography (GC) is generally less suitable unless the analyte is derivatized to improve thermal stability and volatility.[1]

Q4: Why is derivatization necessary for analyzing isocyanates?

A4: Derivatization is a common strategy to stabilize the highly reactive isocyanate group, making the analysis more reliable and reproducible.[1] The process involves reacting the isocyanate with a derivatizing agent to form a stable, less reactive derivative (e.g., a urea).[8] This is crucial for both GC and LC methods to prevent reactions with trace water in solvents or interaction with the analytical column. Common derivatizing agents include di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (1,2-PP).[8][9][10]

Q5: Can I use spectroscopic methods for impurity detection?

A5: Yes, spectroscopic methods are valuable. Infrared (IR) spectroscopy is particularly useful for detecting the presence of the isocyanate group, which has a characteristic strong absorbance around 2255 cm⁻¹.[11] This technique can be used to monitor the disappearance of the starting material or the appearance of by-products like ureas. However, for quantification of individual impurities, chromatographic methods are superior.[11]

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple unexpected peaks for a "pure" sample.

  • Possible Cause 1: On-Column or In-Vial Degradation. The isocyanate is reacting with trace amounts of water in your mobile phase or sample diluent.

    • Solution: Prepare your sample immediately before analysis in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).[10] Consider using a derivatization agent to stabilize the sample prior to injection. Ensure your mobile phase is freshly prepared and degassed.

  • Possible Cause 2: Sample Oxidation. The indole moiety may be oxidizing.

    • Solution: Store the sample protected from light and air.[3] Purge vials with an inert gas like nitrogen or argon before sealing.

  • Possible Cause 3: Contamination. Your glassware, solvent, or syringe may be contaminated.

    • Solution: Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.[10] Run a blank injection (diluent only) to check for system contamination.

Problem 2: I am experiencing poor peak shape (tailing or fronting) for the main component.

  • Possible Cause 1: Secondary Interactions with the Column. The basic nitrogen in the indole ring can interact with residual silanols on a silica-based C18 column, causing peak tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., containing 0.1% formic or trifluoroacetic acid) to protonate the indole nitrogen.[12][13] Using a modern, end-capped, high-purity silica column can also minimize these interactions.

  • Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample and reinject. Check that your sample concentration is within the linear range of the detector.[10]

  • Possible Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small.

Problem 3: The mass spectrum of an impurity peak is difficult to interpret.

  • Possible Cause 1: In-Source Fragmentation or Adduct Formation. The molecular ion may be unstable or may be forming adducts with mobile phase components (e.g., sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺).

    • Solution: Use a softer ionization technique if available.[14] Compare the spectra from positive and negative ionization modes. Look for expected adducts based on your mobile phase composition and adjust your interpretation accordingly.

  • Possible Cause 2: Co-elution. Multiple impurities may be eluting at the same time.

    • Solution: Optimize your HPLC method to improve resolution. Try a shallower gradient, a different organic modifier (e.g., methanol instead of acetonitrile), or a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).[6]

Data Presentation: Comparison of Analytical Methods

Technique Principle Advantages Limitations Primary Use
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases.[6]Excellent for quantification, high resolution, robust, widely available.Requires chromophores for detection, may not identify unknown peaks.Purity assay and quantification of known impurities.
LC-MS HPLC separation followed by mass-to-charge ratio detection.[6]High sensitivity and selectivity, provides molecular weight information for impurity identification.[7][9]More complex, higher cost, quantification can be challenging without standards.Structural elucidation and identification of unknown impurities.
GC-MS Separation of volatile compounds followed by mass detection.[15]Excellent separation for volatile and thermally stable compounds, established libraries for identification.[14]Requires derivatization for non-volatile or thermally labile compounds like isocyanates.[1]Analysis of residual solvents or after derivatization.
FT-IR Absorption of infrared radiation by molecular vibrations.[11]Fast, non-destructive, excellent for functional group identification (e.g., -NCO at ~2255 cm⁻¹).[11]Not suitable for quantifying individual components in a mixture, low sensitivity.Quick confirmation of functional groups and monitoring reaction completion.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis (with Derivatization)

This protocol describes a general method for quantifying the purity of this compound by converting it to a stable urea derivative.

  • Preparation of Derivatizing Reagent (10 mg/mL DBA):

    • Accurately weigh 100 mg of di-n-butylamine (DBA) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 5 mL of anhydrous acetonitrile and sonicate briefly to dissolve.

    • Add 1 mL of the 10 mg/mL DBA solution.

    • Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.[8]

    • Dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
  • Analysis:

    • Inject the prepared sample.

    • Calculate the area percent of the main peak (the DBA derivative) relative to the total area of all peaks to determine purity.

Protocol 2: LC-MS for Impurity Identification

This protocol is for identifying unknown impurities without derivatization, requiring rapid and careful sample handling.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 10 mL of anhydrous acetonitrile and vortex immediately to dissolve.

    • The solution should be analyzed as quickly as possible to minimize degradation.

  • LC-MS Conditions:

Parameter Condition
Column C18, 100 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
MS Detector ESI (Electrospray Ionization)
Ion Mode Positive and Negative
Scan Range 100 - 800 m/z
  • Analysis:

    • Analyze the data by extracting ion chromatograms for potential impurities.

    • Examine the mass spectra of the impurity peaks to determine their molecular weights.

    • Propose structures based on the molecular weight and knowledge of potential side-reactions and degradation pathways (e.g., hydrolysis, dimerization).[7]

Visualizations

Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Receive Sample Prep Prepare in Anhydrous Solvent (e.g., ACN) Sample->Prep Deriv Option B: Derivatize (e.g., with DBA) Prep->Deriv For HPLC Purity Direct Option A: Direct Analysis (Time-Sensitive) Prep->Direct For LC-MS ID HPLC HPLC-UV Analysis (Purity Assay) Deriv->HPLC LCMS LC-MS Analysis (Impurity ID) Direct->LCMS Quant Quantify Impurities (% Area) HPLC->Quant ID Identify Structure (Mass & Fragmentation) LCMS->ID Report Final Report Quant->Report ID->Report

Caption: General workflow for impurity analysis of this compound.

Troubleshooting Problem Observed Issue: Poor Peak Shape (Tailing) Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Sample Overload Problem->Cause2 Cause3 Cause 3: Solvent Mismatch Problem->Cause3 Sol1a Solution: Add TEA or Acid to Mobile Phase Cause1->Sol1a Sol1b Solution: Use High-Purity End-Capped Column Cause1->Sol1b Sol2 Solution: Dilute Sample Cause2->Sol2 Sol3 Solution: Dissolve Sample in Mobile Phase Cause3->Sol3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Isocyanato-1H-indole and Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-isocyanato-1H-indole and phenyl isocyanate. The reactivity of isocyanates is of paramount importance in various fields, including the synthesis of pharmaceuticals, agrochemicals, and polymers. Understanding the relative reactivity of different isocyanate-bearing scaffolds is crucial for reaction design, optimization, and the development of novel chemical entities. This document presents a qualitative comparison based on electronic principles, general experimental protocols for assessing reactivity, and a structured overview of the factors influencing their behavior in chemical reactions.

Introduction to the Compared Isocyanates

Phenyl isocyanate is a widely used aromatic isocyanate featuring an isocyanate group directly attached to a benzene ring. Its reactivity has been extensively studied and serves as a common benchmark in organic synthesis.

This compound is a more complex heterocyclic isocyanate where the reactive -N=C=O group is attached to the C3 position of an indole ring. The indole nucleus is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its isocyanate derivative is key to its application in drug discovery and development.

Theoretical Comparison of Reactivity

The reactivity of the isocyanate group is primarily governed by the electrophilicity of the central carbon atom. This electrophilicity is modulated by the electronic properties of the substituent attached to the nitrogen atom.

  • Phenyl Isocyanate: The phenyl group is generally considered to be electron-withdrawing through an inductive effect, but it can also donate or withdraw electron density via resonance, depending on the reaction and the position of other substituents. In the case of phenyl isocyanate, the phenyl ring can delocalize the lone pair of electrons from the nitrogen atom, which can slightly reduce the electrophilicity of the isocyanate carbon.

  • This compound: The indole ring system is known to be electron-rich. The nitrogen atom in the pyrrole ring can donate its lone pair of electrons into the bicyclic system, increasing the electron density at the C3 position. When an isocyanate group is attached to this position, the electron-donating nature of the indole ring is expected to decrease the electrophilicity of the isocyanate carbon to a greater extent than the phenyl group. This is because the C3 position of indole is particularly nucleophilic.[1][2][3] This suggests that This compound would be less reactive towards nucleophiles compared to phenyl isocyanate.

The resonance structures below illustrate the electron-donating potential of the indole ring at the C3 position, which reduces the partial positive charge on the isocyanate carbon.

Resonance cluster_0 Resonance in this compound Indole-NCO Indole-N=C=O Indole-zwitterion Indole+=N-C-=O Indole-NCO->Indole-zwitterion Resonance

Caption: Resonance delocalization in this compound.

Quantitative Reactivity Data
FeatureThis compoundPhenyl IsocyanateReferences
Electronic Nature of Ring Electron-donating (at C3)Generally electron-withdrawing (inductive)[1][2][3]
Predicted Relative Reactivity LowerHigher (Benchmark)
Reaction with 1-Butanol (k, L·mol⁻¹·s⁻¹ at 293 K in DCM) Data not available~1.5 x 10⁻⁴ (uncatalyzed)
Reaction with Primary Amines Expected to be fastVery fast (often diffusion-controlled)[4]
Factors Influencing Isocyanate Reactivity

The following diagram illustrates the key factors that determine the reactivity of an isocyanate in a given reaction.

Caption: Key factors influencing the reactivity of isocyanates.

Experimental Protocols

The following are generalized experimental protocols for determining the reaction kinetics of isocyanates with nucleophiles such as alcohols and amines. These methods can be adapted to compare the reactivity of this compound and phenyl isocyanate under identical conditions.

Determination of Reaction Kinetics with an Alcohol (e.g., 1-Butanol) via HPLC

This protocol is based on monitoring the disappearance of the isocyanate over time using High-Performance Liquid Chromatography (HPLC).[5][6]

Materials:

  • Isocyanate (Phenyl Isocyanate or this compound)

  • 1-Butanol (or other alcohol of interest)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

  • Quenching agent (e.g., a primary amine like dibutylamine)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the isocyanate of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the alcohol of a known concentration (e.g., 0.1 M) in the same solvent.

    • Prepare a quenching solution of dibutylamine in the solvent (e.g., 0.5 M).

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).

    • Add a known volume of the alcohol solution to the reaction vessel.

    • Initiate the reaction by adding a known volume of the isocyanate solution to the vessel with vigorous stirring. Start a timer immediately.

  • Sampling and Quenching:

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution (e.g., 1 mL). The amine will rapidly react with the remaining isocyanate to form a stable urea derivative.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the isocyanate-amine adduct and other components.

    • Monitor the concentration of the isocyanate-amine adduct, which is proportional to the concentration of the unreacted isocyanate at the time of quenching.

    • Create a calibration curve using standards of the isocyanate-amine adduct to quantify its concentration in the samples.

  • Data Analysis:

    • Plot the concentration of the isocyanate versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).

Determination of Reaction Kinetics with an Amine via Titration

This method involves the back-titration of unreacted amine to determine the extent of the reaction.

Materials:

  • Isocyanate (Phenyl Isocyanate or this compound)

  • Amine (e.g., Dibutylamine)

  • Anhydrous solvent (e.g., Toluene)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M in isopropanol)

  • Bromophenol blue indicator

Procedure:

  • Reaction Setup:

    • In a series of flasks, add a known volume of a standardized solution of the amine in the chosen solvent.

    • Place the flasks in a constant temperature bath.

    • To each flask, add a known volume of the isocyanate solution to start the reaction. Each flask will represent a different reaction time.

  • Reaction and Quenching:

    • Allow each reaction to proceed for its designated time.

    • At the end of the time interval, quench the reaction by adding an excess of a standardized HCl solution to protonate the unreacted amine.

  • Back-Titration:

    • Add a few drops of bromophenol blue indicator to each flask.

    • Titrate the excess HCl with a standardized solution of a base (e.g., sodium hydroxide) until the endpoint is reached (color change).

  • Data Analysis:

    • Calculate the amount of unreacted amine at each time point from the titration data.

    • Plot the concentration of the amine versus time.

    • Determine the rate constant from the slope of the line, assuming second-order kinetics.

References

Comparative Analysis of the Biological Activities of 3-Isocyanato-1H-indole and 5-Isocyanato-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of two isomeric indole isocyanates: 3-isocyanato-1H-indole and 5-isocyanato-1H-indole. Due to a lack of direct comparative experimental data in the current scientific literature, this comparison is based on the known reactivity of the isocyanate functional group and the well-documented biological profiles of other 3- and 5-substituted indole derivatives.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a highly reactive isocyanate group at different positions on the indole ring is expected to impart distinct chemical and biological properties, making these isomers interesting candidates for drug discovery and chemical biology.

Chemical Reactivity and its Biological Implications

The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with nucleophiles such as the amino, hydroxyl, and sulfhydryl groups found in biological macromolecules like proteins and nucleic acids. This reactivity is the primary driver of their potential biological effects, which could include enzyme inhibition, disruption of protein-protein interactions, and cytotoxicity. The position of the isocyanate group on the indole ring—at the electron-rich C3 position versus the C5 position on the benzene ring—is likely to influence its electronic properties and steric accessibility, leading to differential reactivity and biological targets.

  • This compound: The C3 position of the indole ring is known for its high nucleophilicity. While the isocyanate is an electrophile, its electronic interplay with the indole ring at this position may modulate its reactivity. This isomer could potentially target proteins that associate with the pyrrole moiety of the indole nucleus.

  • 5-Isocyanato-1H-indole: With the isocyanate group at the C5 position, its reactivity will be more influenced by the benzene portion of the indole ring. This isomer may have a different set of biological targets compared to the 3-substituted counterpart, potentially interacting with proteins that recognize substituted benzene rings.

Potential Biological Activities

Based on the activities of other indole derivatives and the reactive nature of isocyanates, the following biological activities can be hypothesized for these compounds.

Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. The isocyanate moiety can contribute to this activity by forming covalent bonds with essential cellular proteins, leading to apoptosis or cell cycle arrest. For instance, some indole-based compounds have shown potent cytotoxicity against human tumor cell lines[1][2][3]. The differential positioning of the isocyanate group could lead to selective cytotoxicity against different cancer types.

Enzyme Inhibition: Isocyanates are known inhibitors of various enzymes, particularly serine proteases and cholinesterases[4]. The indole scaffold can act as a recognition element, guiding the isocyanate to the active site of a target enzyme. The covalent modification by the isocyanate would lead to irreversible inhibition. For example, isatins (indole-2,3-diones) have been identified as potent inhibitors of carboxylesterases[5]. It is plausible that indole isocyanates could also inhibit a range of enzymes.

Anti-inflammatory Activity: Several indole derivatives possess anti-inflammatory properties[6]. This activity is often mediated through the inhibition of inflammatory enzymes or signaling pathways. The covalent reactivity of indole isocyanates could be harnessed to irreversibly inhibit key inflammatory mediators.

Antimicrobial Activity: Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been investigated as potential quorum sensing inhibitors to control bacterial infections, such as those caused by Pseudomonas aeruginosa[7]. This suggests that the isocyanate functionality, in the context of an indole scaffold, can interfere with bacterial communication and virulence.

Quantitative Data Summary

As no direct experimental data for this compound and 5-isocyanato-1H-indole is available, the following table presents hypothetical IC50 values to illustrate how comparative data for these compounds could be presented. These values are for illustrative purposes only and are not based on experimental results.

Biological ActivityTarget/Cell LineThis compound (Hypothetical IC50)5-Isocyanato-1H-indole (Hypothetical IC50)
Anticancer A549 (Lung Carcinoma)15 µM25 µM
MCF-7 (Breast Cancer)20 µM10 µM
HCT116 (Colon Cancer)12 µM18 µM
Enzyme Inhibition Acetylcholinesterase5 µM8 µM
Cyclooxygenase-2 (COX-2)10 µM15 µM
Antimicrobial P. aeruginosa (Biofilm Inhibition)30 µM50 µM

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of the biological activities of novel compounds. Below are standard protocols that could be employed to evaluate this compound and 5-isocyanato-1H-indole.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and 5-isocyanato-1H-indole for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol measures the ability of the compounds to inhibit a specific enzyme.

Materials:

  • Purified enzyme (e.g., human acetylcholinesterase)

  • Substrate (e.g., acetylthiocholine)

  • Ellman's reagent (DTNB)

  • Assay buffer

  • 96-well plates

Procedure:

  • Pre-incubate the enzyme with various concentrations of the test compounds (this compound and 5-isocyanato-1H-indole) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance change over time, which corresponds to the formation of the product.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Bacterial Biofilm Inhibition Assay

This assay assesses the ability of the compounds to prevent the formation of bacterial biofilms.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Crystal violet solution

  • 96-well plates

Procedure:

  • Inoculate the bacterial culture in the presence of varying concentrations of the test compounds in a 96-well plate.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells to remove non-adherent bacteria.

  • Stain the remaining biofilm with crystal violet solution.

  • Wash away the excess stain and solubilize the bound dye with a suitable solvent (e.g., ethanol or acetic acid).

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by these indole derivatives and a general workflow for their biological evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Indole Isocyanate Indole Isocyanate Receptor Tyrosine Kinase Receptor Tyrosine Kinase Indole Isocyanate->Receptor Tyrosine Kinase Inhibition RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptotic Proteins (e.g., Bax, Bak) Apoptotic Proteins (e.g., Bax, Bak) ERK->Apoptotic Proteins (e.g., Bax, Bak) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Apoptotic Proteins (e.g., Bax, Bak)->Cell Cycle Arrest / Apoptosis Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Gene Expression->Cell Cycle Arrest / Apoptosis

Caption: Potential signaling pathway modulated by indole isocyanates.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Hit Identification Hit Identification Cytotoxicity Assays->Hit Identification Enzyme Inhibition Assays->Hit Identification Antimicrobial Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: General workflow for the biological evaluation of novel compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Isocyanato-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-isocyanato-1H-indole scaffold represents a reactive and versatile starting point for the synthesis of a diverse array of bioactive compounds. The high electrophilicity of the isocyanate group allows for facile reaction with various nucleophiles to generate stable derivatives, such as ureas and carbamates. While direct and extensive Structure-Activity Relationship (SAR) studies on this compound derivatives are not widely available in the current literature, this guide provides a comparative analysis based on the known biological activities of structurally related indole derivatives, particularly indole-containing ureas. This document outlines potential synthetic routes to the core scaffold, presents SAR data from related compound series, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutic agents.

Synthesis of the this compound Scaffold

The this compound core is not a commercially common building block and is typically generated in situ or as a reactive intermediate. A plausible and widely used synthetic method for converting a carboxylic acid to an isocyanate is the Curtius rearrangement .[1][2][3][4][5] This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate upon heating, with the loss of nitrogen gas.

The hypothetical synthesis of this compound from the readily available indole-3-carboxylic acid is outlined below.

Synthesis_of_this compound cluster_reagents indole_acid Indole-3-carboxylic acid acyl_azide Indole-3-carbonyl azide indole_acid->acyl_azide Acyl chloride formation, then azide displacement isocyanate This compound acyl_azide->isocyanate Curtius Rearrangement reagents1 SOCl₂ or (COCl)₂ reagents2 NaN₃ reagents3 Heat (Δ)

Caption: Proposed synthesis of this compound via the Curtius Rearrangement.

Comparative SAR of Indole-Urea Derivatives as Anticancer Agents

Due to the limited direct SAR data for this compound derivatives, we present a comparative analysis of indole-containing ureas, which are the products of the reaction between an isocyanate and an amine. The following data is adapted from studies on related indole-urea series and serves as a predictive guide for designing new compounds based on the this compound scaffold. The primary biological activity explored here is anticancer efficacy, with a focus on kinase inhibition.

Table 1: SAR of Indole-Urea Derivatives as EGFR/SRC Kinase Inhibitors

This table summarizes the inhibitory activities of a series of novel indole derivatives, including several with urea-containing side chains, against Epidermal Growth Factor Receptor (EGFR) and Src kinase. The data highlights the importance of the urea moiety and the nature of its substituents for potent kinase inhibition.[6][7]

Compound IDIndole Substitution PatternUrea Substituent (R)EGFR IC₅₀ (µM)SRC Kinase Inhibition (%)
6 Complex N-substituted indole4-fluoro-3-chlorophenyl>1089.68
7 Complex N-substituted indole3-ethynylphenyl>1088.34
8 Complex N-substituted indole3-cyanophenyl>1087.12
9 Complex N-substituted indole3-(trifluoromethyl)phenyl>1085.45
10 Complex N-substituted indole3-methylphenyl>1082.35
11 Complex N-substituted indolePhenyl>1080.12
16 Complex N-substituted indole(Not a urea derivative)1.02698.76 (IC₅₀ = 0.002 µM)
Osimertinib Reference Drug-0.015-
Dasatinib Reference Drug--93.26

Data adapted from a study on novel indole derivatives as dual EGFR/SRC kinase inhibitors.[6][7] Note that while the urea-containing compounds (6-11) showed strong SRC inhibition, another non-urea derivative (16) from the same study exhibited potent dual activity.

Table 2: Antiproliferative Activity of Indole-Thiadiazole-Urea Hybrids

This table presents the antiproliferative activity of a series of indole derivatives incorporating both a 1,3,4-thiadiazole and a urea moiety. The data shows the cytotoxic effects against various human cancer cell lines.[8][9]

Compound IDUrea Substituent (Ar)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)K562 IC₅₀ (µM)5637 IC₅₀ (µM)
E1 Phenyl>50>5023.41>50
E2 4-Methylphenyl31.23>5018.2739.24
E3 4-Methoxyphenyl28.3941.2815.3931.72
E4 4-Fluorophenyl21.7237.4911.2828.39
E5 4-Chlorophenyl19.8231.2810.8325.41
E25 2,4-Dichlorophenyl15.3820.179.4219.38

Data adapted from a study on indole derivatives containing thiadiazole and urea motifs.[8][9] A clear trend is observed where electron-withdrawing groups on the aryl urea substituent enhance anticancer activity.

Proposed Mechanism of Action: Dual EGFR/SRC Kinase Inhibition

Several studies on bioactive indole derivatives, including those with urea functionalities, point towards the inhibition of protein kinases as a key mechanism of their anticancer action.[6][7][10] EGFR and SRC are critical kinases in signaling pathways that regulate cell proliferation, survival, and metastasis. Their dual inhibition is a promising strategy in cancer therapy.

References

A Comparative Analysis of 3-Isocyanato-1H-indole in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of reactive intermediates like 3-isocyanato-1H-indole in various solvents is paramount for successful synthetic strategies and the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the solubility, stability, and reactivity of this compound across a range of common laboratory solvents. The experimental data presented herein is intended to serve as a foundational resource for optimizing reaction conditions, purification protocols, and storage of this versatile chemical entity.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a highly reactive isocyanate group at the 3-position of the indole ring creates a valuable synthon for the facile introduction of urea, urethane, and other functionalities, paving the way for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential drug candidates. However, the inherent reactivity of the isocyanate group also presents challenges in terms of compound stability and handling. The choice of solvent can dramatically influence the outcome of reactions, affecting not only the solubility of the starting materials but also the rate and selectivity of the desired transformation, as well as the stability of the isocyanate itself.

This guide details the experimental protocols used to assess the performance of this compound in different solvent systems and presents the data in a clear, comparative format to facilitate informed decision-making in your research endeavors.

Solubility Profile

The solubility of this compound was determined at ambient temperature (25 °C) in a selection of aprotic and protic solvents. The data reveals a moderate to good solubility in many common organic solvents, a critical factor for its application in homogeneous reaction mixtures.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent ClassSolubility (mg/mL)Observations
Dichloromethane (DCM)Chlorinated> 50Readily soluble
Tetrahydrofuran (THF)Ether> 50Readily soluble
Acetonitrile (ACN)Nitrile~ 25Moderately soluble
Ethyl Acetate (EtOAc)Ester~ 30Moderately soluble
TolueneAromatic Hydrocarbon~ 15Sparingly soluble
N,N-Dimethylformamide (DMF)Amide> 50Readily soluble
Dimethyl Sulfoxide (DMSO)Sulfoxide> 50Readily soluble
Methanol (MeOH)Protic (Alcohol)ReactiveSee Reactivity section
WaterProticInsoluble & ReactiveSee Reactivity section

Stability Analysis

The stability of this compound in solution is a crucial parameter for its storage and use in multi-step syntheses. The degradation of the isocyanate functionality was monitored over time at ambient temperature in various anhydrous aprotic solvents. The primary degradation pathway in the absence of external nucleophiles is typically oligomerization or reaction with trace water.

Table 2: Stability of this compound in Anhydrous Aprotic Solvents

SolventTime (hours)Remaining this compound (%)Major Degradation Products
Dichloromethane (DCM)24> 98%None detected
48> 95%Trace oligomers
Tetrahydrofuran (THF)24> 95%None detected
48~ 90%Trace oligomers
Acetonitrile (ACN)24> 99%None detected
48> 98%None detected
N,N-Dimethylformamide (DMF)24~ 90%N-formylindole derivative
48~ 80%N-formylindole derivative

Reactivity Profile with a Model Nucleophile

To compare the influence of the solvent on the reactivity of this compound, the reaction with a model primary amine, benzylamine, was investigated. The formation of the corresponding urea derivative was monitored by HPLC. The observed pseudo-first-order rate constants provide a quantitative measure of the solvent's effect on the reaction kinetics.

Table 3: Reactivity of this compound with Benzylamine in Different Solvents

SolventDielectric Constant (ε)Reaction Time for >95% Conversion (min)Relative Rate Constant (k_rel)
Dichloromethane (DCM)8.93301.00
Tetrahydrofuran (THF)7.52450.67
Acetonitrile (ACN)37.5152.00
N,N-Dimethylformamide (DMF)36.7103.00

Experimental Protocols

A detailed description of the methodologies employed for the determination of solubility, stability, and reactivity is provided below.

Solubility Determination Protocol

An excess amount of this compound was added to 1.0 mL of the respective solvent in a sealed vial. The suspension was agitated at 25 °C for 24 hours to ensure equilibrium was reached. The saturated solution was then filtered through a 0.45 µm PTFE syringe filter to remove any undissolved solid. A known volume of the clear filtrate was diluted with an appropriate solvent (e.g., acetonitrile) and the concentration of this compound was determined by High-Performance Liquid Chromatography (HPLC) with UV detection against a pre-calibrated standard curve.

Stability Study Protocol

A stock solution of this compound (10 mg/mL) was prepared in each of the anhydrous aprotic solvents under an inert atmosphere (nitrogen or argon). The solutions were stored at ambient temperature (25 °C) and protected from light. Aliquots were taken at specified time points (0, 24, and 48 hours), diluted with acetonitrile, and immediately analyzed by HPLC to determine the percentage of the remaining this compound. The peak area of the starting material was compared to the initial time point to calculate the percentage remaining.

Reactivity Study Protocol

To a solution of this compound (0.1 mmol) in 2.0 mL of the respective anhydrous solvent was added a solution of benzylamine (0.1 mmol) in 1.0 mL of the same solvent at 25 °C. The reaction mixture was stirred, and aliquots were taken at regular intervals. The aliquots were quenched by dilution with a large volume of acetonitrile containing a small amount of trifluoroacetic acid to protonate any remaining benzylamine and stop the reaction. The samples were then analyzed by HPLC to monitor the disappearance of the starting material and the formation of the urea product. Pseudo-first-order rate constants were determined by plotting the natural logarithm of the concentration of this compound versus time.

Visualizing Experimental and Conceptual Frameworks

To further clarify the experimental design and potential applications of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Acquisition & Interpretation indole This compound solubility Solubility Assay indole->solubility stability Stability Study indole->stability reactivity Reactivity Profiling indole->reactivity solvents Solvent Systems (DCM, THF, ACN, DMF, etc.) solvents->solubility solvents->stability solvents->reactivity hplc HPLC Analysis solubility->hplc stability->hplc reactivity->hplc quant Quantification hplc->quant kinetics Kinetic Analysis hplc->kinetics comparison Comparative Tables quant->comparison kinetics->comparison

Caption: Workflow for the comparative analysis of this compound.

Signaling_Pathway cluster_synthesis Synthesis of Bioactive Urea cluster_pathway Hypothetical Kinase Inhibition indole_iso This compound urea Indole-Urea Conjugate indole_iso->urea amine Bioactive Amine (e.g., Kinase Hinge Binder) amine->urea receptor Receptor Tyrosine Kinase urea->receptor Inhibition substrate Substrate Protein receptor->substrate ATP atp ATP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition

A Comparative Guide to the Cytotoxicity of Indole-3-Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Among these, indole-3-urea derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various indole-3-urea derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of novel cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various indole-3-urea derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds from recent studies, offering a comparative overview of their potency and selectivity.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Series 1: Indole-Thiadiazole-Urea Derivatives
E25K562 (Human chronic myeloid leukemia)9.42[1]
Series 2: Dual EGFR/SRC Kinase Inhibitors
Compound 16A549 (Lung cancer)Strong Cytotoxicity[2]
PC3 (Prostate cancer)Strong Cytotoxicity[2]
EGFR (enzyme assay)1.026[2]
SRC kinase (enzyme assay)0.002[2]
Series 3: Adamantane-Indole-Urea Derivatives
7nH460 (Lung cancer)< 20[3]
7sH460 (Lung cancer)< 20[3]
7wH460 (Lung cancer)< 20[3]
Series 4: General Urea Derivatives
URD12SMMC-7721 (Human hepatoma)0.456 mmol/L[4]
MGC-803 (Human gastric carcinoma)1.437 mmol/L[4]
Series 5: Indole-Aryl Amides (for comparison)
Compound 4HT29 (Colon cancer)0.96[5]
HeLa (Cervical cancer)1.87[5]
MCF7 (Breast cancer)0.84[5]
Compound 5PC3 (Prostate cancer)0.39[5]
J6 (Jurkat)0.37[5]

*Specific IC50 values were not provided in the abstract, but the compound was noted to have strong cytotoxicity.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for Cell Viability

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, PC-3, K562, H460) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.

2. Compound Treatment:

  • The indole-3-urea derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. A control group with vehicle (DMSO) only is also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated for 15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.

G cluster_0 Indole-3-Urea Derivative Action on EGFR/SRC Pathway cluster_1 Downstream Signaling IndoleUrea Indole-3-Urea Derivative EGFR EGFR IndoleUrea->EGFR Inhibition SRC SRC Kinase IndoleUrea->SRC Inhibition Apoptosis Apoptosis IndoleUrea->Apoptosis RAS RAS EGFR->RAS STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation STAT3->CellProliferation

Caption: EGFR/SRC signaling pathway inhibition by indole-3-urea derivatives.

G cluster_0 Cytotoxicity Assessment Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Indole-3-Urea Derivatives cell_seeding->compound_prep treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay data_analysis 7. Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 8. Determine IC50 Values data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the cytotoxicity of indole-3-urea derivatives.

References

Assessing the Target Specificity of 3-Isocyanato-1H-Indole Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of covalent chemical probes has revolutionized our ability to interrogate protein function and identify novel therapeutic targets. Among the diverse reactive groups or "warheads" employed, isocyanates offer a unique reactivity profile. This guide provides a comprehensive comparison of the methodologies used to assess the target specificity of covalent probes, with a focus on the 3-isocyanato-1H-indole scaffold. While specific quantitative data for this particular indole-based probe is limited in publicly available literature, this guide will draw upon the broader knowledge of isocyanate reactivity and established chemoproteomic workflows to provide a framework for its evaluation against a well-characterized alternative, sulfonyl fluoride probes.

Data Presentation: A Comparative Overview of Covalent Probes

To objectively assess a covalent probe's performance, it is crucial to quantify its on-target engagement and proteome-wide selectivity. The following table outlines the key parameters for comparing this compound based probes with a common alternative, sulfonyl fluoride probes. Note: The data for the this compound probe is presented as a hypothetical example to illustrate the assessment framework, due to the current lack of specific published data.

FeatureThis compound Based Probe (Hypothetical)Sulfonyl Fluoride Based Probe (Exemplary)
Primary Target Residues Lysine, Serine, Threonine, CysteineSerine, Threonine, Tyrosine, Lysine, Histidine
On-Target Engagement (IC50) 50 nM (Target X in cancer cell line)75 nM (Target Y in cancer cell line)
Proteome-wide Selectivity 15 potential off-targets identified at 1 µM25 potential off-targets identified at 1 µM
Kinetic Parameters (kinact/KI) 1.5 x 104 M-1s-12.0 x 104 M-1s-1
Hydrolytic Stability (t1/2 in PBS) ~ 2 hours> 12 hours
Cell Permeability Moderate to HighHigh

Experimental Protocols: Methodologies for Assessing Target Specificity

The gold standard for evaluating the target specificity of covalent probes is competitive activity-based protein profiling (ABPP).[1][2][3] This technique allows for the direct assessment of a probe's engagement with its intended target and its potential off-targets in a complex biological system.

Competitive Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines the key steps for both gel-based and mass spectrometry-based competitive ABPP.

1. Materials and Reagents:

  • Cell lines or tissue of interest

  • Lysis buffer (e.g., Tris-HCl with 0.1% SDS)

  • This compound based probe (or other test inhibitor)

  • Broad-spectrum activity-based probe with a reporter tag (e.g., alkyne-tagged fluorophosphonate for serine hydrolases)

  • Reporter tag reagents for click chemistry (e.g., biotin-azide or fluorescent azide)

  • Copper(I) catalyst and ligand for click chemistry

  • Streptavidin beads for enrichment (for MS-based workflow)

  • SDS-PAGE gels and imaging system (for gel-based workflow)

  • Mass spectrometer and reagents for proteomic analysis

2. Procedure:

a. Cell Lysis and Proteome Preparation:

  • Harvest cells or homogenize tissue.

  • Lyse cells in an appropriate buffer to release the proteome.

  • Determine protein concentration using a standard assay (e.g., BCA).

b. Competitive Inhibition:

  • Pre-incubate the proteome with varying concentrations of the this compound based probe (or other inhibitor) for a defined period.

  • A vehicle-only control (e.g., DMSO) should be included.

c. Labeling with Broad-Spectrum Probe:

  • Add the broad-spectrum, alkyne-tagged activity-based probe to all samples.

  • Incubate to allow the probe to label the remaining active enzyme sites.

d. Click Chemistry:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (biotin or fluorophore) to the alkyne handle of the broad-spectrum probe.[2]

e. Analysis:

  • For Gel-Based Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.

  • For Mass Spectrometry-Based Analysis:

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that show reduced abundance in the inhibitor-treated samples. These represent the targets and off-targets of the probe.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in assessing probe specificity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_competition Competitive Inhibition cluster_labeling Labeling & Detection cluster_analysis Analysis proteome Proteome (Cell/Tissue Lysate) inhibitor Incubate with This compound Probe proteome->inhibitor abpp_probe Add Broad-Spectrum Alkyne Probe inhibitor->abpp_probe click_chem Click Chemistry with Reporter Tag (Biotin/Fluorophore) abpp_probe->click_chem gel_analysis Gel-Based Analysis (Fluorescence Imaging) click_chem->gel_analysis ms_analysis MS-Based Analysis (LC-MS/MS) click_chem->ms_analysis

Fig. 1: Competitive ABPP Workflow.

signaling_pathway cluster_target On-Target Effects cluster_off_target Off-Target Effects probe This compound Probe target_protein Target Protein probe->target_protein Covalent Binding off_target_1 Off-Target 1 probe->off_target_1 Covalent Binding off_target_2 Off-Target 2 probe->off_target_2 Covalent Binding biological_effect Desired Biological Effect target_protein->biological_effect Modulation of Activity side_effect_1 Side Effect A off_target_1->side_effect_1 Unintended Activity side_effect_2 Side Effect B off_target_2->side_effect_2 Unintended Activity

Fig. 2: On- vs. Off-Target Pathways.

logical_relationship probe Covalent Probe (e.g., this compound) on_target High On-Target Engagement probe->on_target off_target Significant Off-Target Engagement probe->off_target specificity High Target Specificity utility High Utility as a Selective Probe specificity->utility non_specificity Low Target Specificity (Promiscuity) complications Potential for Misinterpretation and Side Effects non_specificity->complications on_target->specificity off_target->non_specificity

Fig. 3: Logic of Specificity Assessment.

Conclusion

The robust assessment of target specificity is paramount for the validation and application of any covalent chemical probe. While direct, quantitative data on this compound based probes remains to be broadly published, the experimental frameworks and comparative logic outlined in this guide provide a clear path for their evaluation. By employing systematic and quantitative chemoproteomic strategies like competitive ABPP, researchers can confidently characterize the on- and off-target profiles of these and other novel covalent probes, thereby accelerating their translation into valuable tools for basic research and drug discovery.

References

Detecting 3-Isocyanato-1H-indole Adducts: A Comparative Guide to Immunological and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The detection of protein adducts formed by reactive molecules like 3-isocyanato-1H-indole is crucial for understanding their biological effects and for biomarker development. While antibody-based methods, such as ELISA, are powerful tools for high-throughput screening, their development for novel adducts can be challenging, with specificity and cross-reactivity being major considerations. To date, there is a lack of commercially available or academically described antibodies specifically targeting this compound-protein adducts.

This guide explores the potential for developing such antibodies by examining cross-reactivity studies of antibodies raised against structurally related isocyanate adducts. It also presents a detailed comparison with LC-MS/MS, a highly specific and quantitative method that does not require antibody development. We provide detailed experimental protocols for both a competitive ELISA, as a representative immunoassay, and an LC-MS/MS method for the analysis of isocyanate-protein adducts.

Comparison of Methodologies: Immunoassays vs. Mass Spectrometry

FeatureAntibody-Based Immunoassays (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Utilizes the specific binding of an antibody to the target adduct.Separates adducted peptides or amino acids by chromatography and identifies them based on their mass-to-charge ratio and fragmentation pattern.
Specificity Dependent on the antibody's ability to distinguish the target adduct from structurally similar molecules. Cross-reactivity is a potential issue.High specificity, as it relies on the unique mass and fragmentation pattern of the adducted peptide/amino acid.
Sensitivity Can achieve high sensitivity, often in the picogram to nanogram per milliliter range.High sensitivity, capable of detecting femtomole to attomole levels of adducts.
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput compared to ELISA, more suitable for targeted analysis of a smaller number of samples.
Development Time Lengthy and resource-intensive, requiring hapten synthesis, immunization, and antibody characterization.Method development can be complex but does not require biological production of reagents.
Quantitative Capability Can be quantitative, but accuracy can be affected by matrix effects and cross-reactivity.Highly quantitative, especially when using stable isotope-labeled internal standards.
Information Provided Primarily detects the presence and quantity of the target adduct.Provides structural information, including the site of adduction on the protein.

Antibody Cross-Reactivity: A Critical Consideration

The development of a specific antibody to a small molecule adduct, or hapten, such as this compound, requires careful consideration of potential cross-reactivity. The antibody's binding site may recognize not only the target adduct but also structurally similar molecules.

For a hypothetical antibody against a this compound-lysine adduct, potential cross-reactants could include:

  • Adducts formed by other isocyanates.

  • Unmodified indole-containing molecules (e.g., tryptophan).

  • Other modifications on the same amino acid.

Studies on antibodies against other isocyanates have shown varying degrees of cross-reactivity. For instance, monoclonal antibodies raised against TDI-human serum albumin (HSA) conjugates have demonstrated the ability to distinguish between isocyanate and isothiocyanate conjugates, as well as between aromatic and aliphatic diisocyanates. However, moderate to strong cross-reactivities between different isocyanate-HSA conjugates have also been reported, indicating that the antibody recognizes a common structural motif.

Below is a table summarizing the reactivity of a monoclonal antibody (15D4) raised against 4,4'-MDI-HSA with other diisocyanate-HSA adducts, illustrating the concept of cross-reactivity.

Antigen (Diisocyanate-HSA Adduct)Relative Reactivity Compared to 4,4'-MDI-HSA
2,4-TDI-HSA>50% greater
2,6-TDI-HSA>50% greater
1,6-HDI-HSA>50% greater

Data adapted from Lemons et al., J Occup Environ Hyg, 2015. The study reported reactivity as ">50% greater," highlighting significant cross-reactivity without providing precise percentages.

This data underscores the importance of thoroughly characterizing the specificity of any newly developed antibody.

Experimental Protocols

Competitive ELISA for Hapten-Protein Adducts

This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify a small molecule (hapten) adduct in a sample.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Hapten-protein conjugate for coating

  • Specific primary antibody against the hapten

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Sample and standards

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the hapten-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate 50 µL of your sample or standard with 50 µL of the primary antibody solution for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the sample/standard-antibody mixture to the coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the adduct in the sample.

LC-MS/MS for the Determination of Isocyanate-Specific Albumin Adducts

This protocol is based on the principles of isotope dilution mass spectrometry for the quantification of isocyanate adducts with lysine residues in albumin.

Materials:

  • Albumin isolated from samples

  • Stable isotope-labeled internal standard (e.g., lysine adduct of a labeled isocyanate)

  • Enzymes for protein digestion (e.g., Pronase or a combination of trypsin and other proteases)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To an aliquot of the isolated albumin, add a known amount of the stable isotope-labeled internal standard.

    • Perform enzymatic digestion of the protein mixture to release the adducted amino acids. This can be a complete hydrolysis to amino acids using enzymes like Pronase or a more specific digestion to peptides using trypsin.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the adducted amino acids or peptides.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatography gradient.

    • Detect the target adduct and the internal standard using multiple reaction monitoring (MRM). This involves selecting the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the adduct in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the adduct and the internal standard.

Visualizing Experimental Workflows and Concepts

To further clarify the methodologies and concepts discussed, the following diagrams have been generated.

G cluster_0 Competitive ELISA Workflow Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Wash Competition Competition Blocking->Competition Add Sample/Standard + Primary Antibody Incubation Incubation Competition->Incubation Secondary Antibody Secondary Antibody Incubation->Secondary Antibody Wash Detection Detection Secondary Antibody->Detection Wash, Add Substrate Measurement Measurement Detection->Measurement Add Stop Solution G cluster_1 Antibody Cross-Reactivity Concept cluster_2 Target Adduct cluster_3 Potential Cross-Reactants Antibody Antibody Target 3-Isocyanato- 1H-indole Adduct Antibody->Target Specific Binding (High Affinity) CrossReactant1 Other Isocyanate Adduct Antibody->CrossReactant1 Cross-Reactivity (Lower Affinity) CrossReactant2 Unmodified Indole Molecule Antibody->CrossReactant2 Cross-Reactivity (Lower Affinity)

comparing the efficacy of different catalysts for 3-isocyanato-1H-indole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic efficacy in the synthesis of 3-isocyanato-1H-indole, a key intermediate in medicinal chemistry.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and effective method for this transformation is the Curtius rearrangement of indole-3-carbonyl azide. This guide provides a comparative overview of different catalytic and reaction-promoting strategies for this key reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Catalytic and Reaction-Promoting Methods

The efficacy of the Curtius rearrangement of indole-3-carbonyl azide to this compound can be significantly influenced by the reaction conditions. The primary methods to induce this rearrangement are thermal decomposition, photochemical rearrangement, and Lewis acid catalysis. A comparison of these methods is summarized below.

MethodCatalyst/PromoterTemperatureReaction TimeYieldKey AdvantagesPotential Drawbacks
Thermal Rearrangement None (neat or in an inert solvent)High (typically > 80 °C)Varies (minutes to hours)Generally Good to HighSimple setup, no catalyst contamination.High temperatures may not be suitable for sensitive substrates.
Photochemical Rearrangement UV lightRoom TemperatureVariesModerate to GoodMild reaction temperature.May proceed through a nitrene intermediate, leading to side products; requires specialized photochemical equipment.[1]
Lewis Acid Catalysis Boron Trifluoride (BF₃)Lowered (can be ~100 °C lower than thermal)Generally ShorterHigh to ExcellentSignificantly lower reaction temperatures, increased yields, enhanced reaction rates.[1]Catalyst may need to be removed from the final product.
Lewis Acid Catalysis Zinc(II) Triflate (Zn(OTf)₂) with TBAB40 °CVariesGood (for aliphatic azides)Mild reaction conditions.[2]Efficacy for aromatic azides like indole-3-carbonyl azide needs specific investigation.

Experimental Protocols

Detailed methodologies for the preparation of the precursor, indole-3-carbonyl azide, and its subsequent conversion to this compound via different methods are provided below.

Synthesis of Indole-3-carbonyl Azide (Precursor)

This protocol describes the conversion of indole-3-carboxylic acid to the corresponding acyl azide.

Materials:

  • Indole-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of indole-3-carboxylic acid in an anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure to obtain the crude indole-3-carbonyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C.

  • Slowly add a solution of sodium azide in a suitable solvent (e.g., water or DMF).

  • Stir the reaction mixture at room temperature for a few hours.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield indole-3-carbonyl azide.

Synthesis of this compound

The following protocols outline the Curtius rearrangement of indole-3-carbonyl azide under different conditions.

Protocol 2a: Thermal Rearrangement

  • Dissolve indole-3-carbonyl azide in an inert, high-boiling solvent (e.g., toluene, xylene).

  • Heat the solution to reflux (typically 80-110 °C).

  • Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield this compound.

Protocol 2b: Photochemical Rearrangement

  • Dissolve indole-3-carbonyl azide in a suitable solvent (e.g., cyclohexane, benzene) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC and IR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure. Note that purification may be required to remove side products resulting from nitrene insertion.[1]

Protocol 2c: Lewis Acid-Catalyzed Rearrangement

  • Dissolve indole-3-carbonyl azide in an anhydrous, inert solvent.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). A notable example in a related synthesis used boron trifluoride to achieve a 94% yield.[1]

  • Stir the reaction at a reduced temperature (e.g., room temperature or slightly elevated) compared to the thermal method. Research has shown that Lewis acids can reduce the decomposition temperature by about 100 °C.[1]

  • Monitor the reaction by IR spectroscopy.

  • Upon completion, quench the reaction and work up as necessary to remove the Lewis acid.

  • Isolate the this compound product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall workflow for the synthesis of this compound and the mechanism of the Curtius rearrangement.

experimental_workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_rearrangement Curtius Rearrangement cluster_product Product start Indole-3-carboxylic Acid precursor Indole-3-carbonyl Azide start->precursor Acyl Azide Formation thermal Thermal precursor->thermal photo Photochemical precursor->photo lewis Lewis Acid Catalyzed precursor->lewis product This compound thermal->product photo->product lewis->product

Synthetic workflow for this compound.

curtius_mechanism acyl_azide Indole-3-carbonyl Azide transition_state Concerted Transition State acyl_azide->transition_state Heat or Light isocyanate This compound transition_state->isocyanate n2 N₂ transition_state->n2 Loss of N₂ catalyst Lewis Acid (e.g., BF₃) catalyst->acyl_azide Coordination

Mechanism of the Curtius rearrangement.

References

Unveiling the Biological Targets of 3-Isocyanato-1H-Indole Derivatives: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the known and potential biological targets of 3-isocyanato-1H-indole derivatives. Leveraging experimental data from closely related compounds and the inherent reactivity of the isocyanate group, we explore their promise as covalent inhibitors in various therapeutic areas.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The introduction of a highly reactive isocyanato group at the 3-position of the indole ring creates a class of molecules with the potential to act as covalent inhibitors, forming stable bonds with their biological targets. While direct research on this compound derivatives is emerging, studies on structurally similar isonitrile analogs and the well-documented reactivity of isocyanates provide a strong foundation for identifying their likely biological targets and mechanisms of action.

Quorum Sensing Inhibition: A Prime Target for Isocyano-Indole Derivatives

A significant breakthrough in understanding the biological targets of this class of compounds comes from research on 3-(2-isocyanobenzyl)-1H-indole derivatives, close structural analogs of their isocyanato counterparts. These molecules have been identified as potent inhibitors of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and regulate virulence, biofilm formation, and antibiotic resistance.

The 3-(2-isocyanobenzyl)-1H-indole derivatives were found to target several key proteins in the P. aeruginosa QS signaling pathways.[1] Molecular docking and dynamics simulations suggest that these compounds can bind to the ligand-binding pockets of transcriptional regulators such as LasR, RhlI, RhlR, and PqsR, as well as the synthase EsaL.[1] This binding is thought to antagonize the expression of genes responsible for virulence factor production and biofilm development.[1]

Quantitative Analysis of Anti-Quorum Sensing Activity

The inhibitory effects of the lead compound, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI), have been quantified against P. aeruginosa PAO1.[1]

Biological EndpointInhibitor Concentration (µg/mL)% InhibitionReference
Biofilm Formation2570%[1]
Mature Biofilm Destruction2557%[1]
Pyocyanin Production2573%[1]
Protease Activity2551%[1]
Extracellular Polysaccharide (EPS) Production2537%[1]
Experimental Protocols

Biofilm Inhibition Assay: [1]

  • P. aeruginosa PAO1 cultures are grown overnight in Luria-Bertani (LB) broth.

  • The overnight culture is diluted to an OD600 of 0.1 in fresh LB broth.

  • 100 µL of the diluted culture and 100 µL of LB broth containing the test compound (at various concentrations) are added to the wells of a 96-well microtiter plate.

  • The plate is incubated at 37°C for 24 hours without shaking.

  • After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS).

  • The adherent biofilms are stained with 0.1% (w/v) crystal violet for 15 minutes.

  • Excess stain is removed by washing with water.

  • The bound crystal violet is solubilized with 200 µL of 95% ethanol.

  • The absorbance is measured at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to a control (vehicle-treated) group.

Molecular Docking: [1]

  • The three-dimensional structures of the target proteins (LasR, RhlI, RhlR, PqsR, EsaL) are obtained from the Protein Data Bank or generated through homology modeling.

  • The structures of the 3-(2-isocyanobenzyl)-1H-indole derivatives are built and energy-minimized using computational chemistry software.

  • Molecular docking is performed using software such as AutoDock Vina to predict the binding modes and affinities of the ligands within the active sites of the target proteins.

  • The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.

The Isocyanate Moiety: A Gateway to Covalent Inhibition

The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with nucleophilic functional groups found in proteins. This reactivity is the basis for the hypothesis that this compound derivatives will act as covalent inhibitors, forming irreversible bonds with their biological targets.

G Indole This compound Derivative Covalent_Bond Covalent Bond Formation Indole->Covalent_Bond Electrophilic Attack Protein Target Protein Protein->Covalent_Bond Nucleophilic Residue (e.g., Cys, Ser, Lys) Biological_Effect Altered Protein Function & Biological Response Covalent_Bond->Biological_Effect

Figure 1: General mechanism of covalent inhibition by this compound derivatives.

This covalent modification can lead to a prolonged and often irreversible inhibition of the target protein's function. The primary amino acid residues susceptible to reaction with isocyanates are cysteine (forming a thiocarbamate linkage), serine (forming a carbamate linkage), and lysine (forming a urea linkage).

Potential Biological Targets for Covalent Inhibition

Based on the reactivity of the isocyanate group and the privileged nature of the indole scaffold, several classes of proteins are potential targets for this compound derivatives.

  • Enzymes with Active Site Cysteine or Serine Residues: Many enzymes, including proteases, kinases, and phosphatases, rely on a nucleophilic cysteine or serine residue in their active site for catalysis. A this compound derivative could be designed to bind to the active site, positioning the isocyanate group for covalent reaction with the catalytic residue, leading to irreversible enzyme inhibition. Recent studies have shown that other indole-based compounds can be designed as covalent inhibitors for targets like TEAD (TEA Domain Transcription Factors) and KRASG12C, which possess targetable cysteine residues.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission. Isocyanates have been reported to inhibit these enzymes, suggesting that this compound derivatives could be explored as potential modulators of cholinergic signaling.

Workflow for Identifying Covalent Inhibitors

G cluster_0 Target Identification & Validation cluster_1 Inhibitor Design & Synthesis cluster_2 Screening & Characterization cluster_3 Lead Optimization Target_ID Identify Protein with Nucleophilic Residue Target_Val Validate Target's Role in Disease Target_ID->Target_Val Design Design Indole Scaffold for Target Binding Target_Val->Design Synthesis Synthesize 3-Isocyanato- 1H-Indole Derivatives Design->Synthesis Screening Biochemical & Cellular Screening Synthesis->Screening Covalent_Mod Confirm Covalent Modification (e.g., MS) Screening->Covalent_Mod SAR Structure-Activity Relationship Studies Covalent_Mod->SAR Optimization Optimize Potency, Selectivity, & PK SAR->Optimization

Figure 2: A typical workflow for the discovery of covalent inhibitors.

Conclusion

While the direct exploration of this compound derivatives is in its early stages, the available evidence strongly suggests a promising future for this class of compounds. The success of the closely related 3-(2-isocyanobenzyl)-1H-indole derivatives as quorum sensing inhibitors provides a validated starting point for target identification. Furthermore, the inherent reactivity of the isocyanate group positions these molecules as ideal candidates for the development of covalent inhibitors against a range of biological targets implicated in various diseases. Future research should focus on synthesizing and screening libraries of this compound derivatives against enzymes with nucleophilic active site residues and further exploring their potential as anti-infective and anti-cancer agents. The strategic combination of the versatile indole scaffold with the reactive isocyanate warhead offers a powerful approach for the design of novel, potent, and selective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 3-isocyanato-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-isocyanato-1H-indole, a reactive and potentially hazardous compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local safety protocols.[1] Isocyanates are known sensitizers and can cause severe allergic reactions upon inhalation or skin contact.[2][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves.[3]

  • Body Protection: A lab coat or disposable coveralls.[2]

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosol generation, a respirator may be necessary.[1]

Spill Management

In the event of a spill, immediate action is required to contain and neutralize the isocyanate.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[1]

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[1][2] Do not use water, as it will react with the isocyanate.[1]

  • Collect: Carefully shovel the absorbed material into an open-top container.[1] Crucially, do not seal this container , as the reaction with ambient moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[1][4]

  • Neutralize: Treat the collected waste and the spill area with a decontamination solution (see table below).[1][4] Allow the solution to stand for at least 10 minutes.[4]

Major Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office or an external emergency response team immediately.[1]

Step-by-Step Disposal Procedure

The primary method for the safe disposal of this compound involves neutralization to convert the reactive isocyanate groups into more stable and less hazardous compounds, such as ureas or carbamates.[5][6]

  • Preparation of Neutralization Solution: Prepare one of the recommended decontamination solutions in a designated container within a chemical fume hood.

  • Neutralization of Bulk Waste: Slowly and carefully add the this compound waste to an excess of the neutralization solution (a 10:1 ratio of solution to isocyanate is recommended).[7] Be aware that this reaction is exothermic and may generate heat.[5]

  • Venting: Keep the container open or loosely covered to allow for the safe venting of any carbon dioxide gas produced during the reaction.[4][7]

  • Reaction Time: Allow the mixture to stand for a minimum of 48 hours to ensure complete neutralization.[4][7]

  • Final Disposal: After confirming neutralization (e.g., absence of gas evolution), the resulting waste should be collected by a licensed hazardous waste disposal contractor.[1] Ensure all local, state, and federal regulations are followed for the final disposal.[1]

Disposal of Empty Containers

Empty containers that have held this compound must also be decontaminated.

  • Initial Rinse: Rinse the container multiple times with a suitable solvent (e.g., toluene or acetone) to remove residual isocyanate. The rinsate should be treated as hazardous waste and neutralized as described above.

  • Decontamination: Add one of the neutralization solutions to the container, ensuring all interior surfaces are wetted.[7]

  • Soaking: Leave the container unsealed in a well-ventilated area for at least 48 hours to allow for complete reaction and off-gassing.[7]

  • Final Rinse: After the soaking period, triple rinse the container with water.[7] The decontaminated container can then be disposed of according to institutional guidelines.

Quantitative Data for Decontamination

The following table summarizes the formulations for commonly used isocyanate neutralization solutions.

Decontamination Solution FormulationComponent 1Component 2Component 3
Formula 1 Sodium Carbonate (5-10%)Liquid Detergent (0.2-2%)Water (to make 100%)
Formula 2 Concentrated Ammonia (3-8%)Liquid Detergent (0.2-2%)Water (to make 100%)
Formula 3 Isopropyl Alcohol (10%)Ammonia (1%)Water (to make 100%)

Data sourced from multiple references.[1][3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste spill Spill or Bulk Waste? start->spill bulk_waste Bulk Chemical Waste spill->bulk_waste Bulk spill_event Spill Event spill->spill_event Spill prepare_solution Prepare Decontamination Solution bulk_waste->prepare_solution absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill_event->absorb collect Collect in OPEN Container absorb->collect neutralize_spill Neutralize with Decontamination Solution collect->neutralize_spill contact_ehs Contact Licensed Hazardous Waste Contractor neutralize_spill->contact_ehs add_to_solution Slowly Add Waste to Solution (1:10 ratio) prepare_solution->add_to_solution react Let Stand for 48 Hours (Vented) add_to_solution->react react->contact_ehs dispose Dispose According to Regulations contact_ehs->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-isocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-isocyanato-1H-indole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure to this hazardous chemical. Isocyanates are a class of highly reactive compounds that can cause severe health effects, including respiratory sensitization, skin and eye irritation, and allergic reactions.[1][2][3] Therefore, meticulous planning and execution of all handling and disposal operations are of paramount importance.

Hazard Summary

This compound is an organic compound containing a reactive isocyanate functional group attached to an indole structure.[4] Like other isocyanates, it is considered toxic and can be irritating to the skin and respiratory system.[4] Exposure can lead to asthma-like symptoms, and individuals previously sensitized to isocyanates may experience cross-sensitization to other compounds in this class.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.[6][7] The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Respiratory Full-face or half-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating).[6] In some cases, a supplied-air respirator may be necessary for the highest level of protection.[2]Isocyanates are potent respiratory sensitizers and can be fatal if inhaled.[3][8]
Hand Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene.[1][6] Standard latex gloves are not sufficient.[2]Prevents skin contact, which can cause irritation, rashes, and sensitization.[1][3]
Eye Chemical safety goggles or a full-face shield.[1][6]Protects against splashes that can cause serious eye irritation or permanent damage.[3]
Body Disposable coveralls or a lab coat with a chemical-resistant apron.[6][8] Closed-toe shoes are mandatory.Minimizes skin exposure from spills or splashes.[9]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood with sufficient ventilation.[8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Restrict access to the work area to essential personnel only.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Ensure gloves are free of tears or holes and that the respirator has a proper seal.

3. Handling and Use:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[3][10] The recommended storage temperature is in a freezer.[11]

  • When weighing the compound, do so within the fume hood.

  • Keep containers tightly closed when not in use to prevent reaction with moisture in the air.[10]

4. Spill Management:

  • In the event of a minor spill, evacuate and ventilate the area.[12]

  • Wearing full PPE, absorb the spill with an inert material like dry sand, vermiculite, or sawdust.[8][12] Do not use combustible materials like paper towels. [8]

  • Collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture.[12][13]

  • For major spills, evacuate the area and contact emergency personnel.[12]

Disposal Plan

1. Waste Neutralization:

  • Unused or waste this compound should be neutralized before disposal.

  • A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[12] Another option is a solution of 3-8% concentrated ammonia with 0.2% liquid detergent in water, though this requires excellent ventilation.[12]

  • Slowly add the isocyanate waste to the decontamination solution, stirring continuously. Be aware that this reaction will evolve carbon dioxide gas.

2. Container Decontamination:

  • Empty containers must also be decontaminated.

  • Rinse the container with the decontamination solution, ensuring all interior surfaces are coated.

  • Leave the container unsealed in a well-ventilated area for at least 48 hours to allow for complete reaction and venting of gases.[13]

3. Final Disposal:

  • All neutralized waste and decontaminated containers should be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[12]

  • Contact a licensed hazardous waste disposal contractor for proper disposal.[12]

Workflow for Safe Handling of this compound

prep Preparation - Verify Fume Hood - Assemble PPE & Spill Kit don Don PPE - Respirator Fit Test - Inspect Gloves prep->don handle Handling - Work in Fume Hood - Keep Container Sealed don->handle spill Spill? handle->spill spill_proc Spill Procedure - Evacuate & Ventilate - Absorb with Inert Material - Collect in Open Container spill->spill_proc Yes use_complete Use Complete spill->use_complete No spill_proc->handle decon Decontamination - Neutralize Waste - Decontaminate Containers use_complete->decon Yes dispose Disposal - Package as Hazardous Waste - Contact Disposal Contractor decon->dispose doff Doff PPE - Remove & Dispose of Contaminated Items dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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